molecular formula C13H19NO B2384794 3-(4-Methoxyphenyl)-4-methylpiperidine CAS No. 1529147-63-4

3-(4-Methoxyphenyl)-4-methylpiperidine

Cat. No.: B2384794
CAS No.: 1529147-63-4
M. Wt: 205.301
InChI Key: UCCQBWFBKQDRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) is a valuable piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic building block for the development of pharmacologically active molecules . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . The structure of this compound, which incorporates a methoxyphenyl moiety and a methyl-substituted piperidine ring, is a classic pharmacophore found in compounds with diverse biological activities. Piperidine derivatives are extensively researched for their potential applications as central nervous system (CNS) active compounds, antipsychotics, anticancer agents, antimicrobials, and antioxidants . The piperidine ring is a common feature in many natural alkaloids and synthetic bioactive molecules, making this compound a versatile intermediate for constructing complex molecular architectures . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQBWFBKQDRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Pharmacological Analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is arguably the most ubiquitous heterocyclic building block in medicinal chemistry, serving as the core pharmacophore for a vast array of centrally acting therapeutics[1]. Among these, the phenylpiperidine subclass represents a "privileged scaffold," capable of high-affinity interactions with monoamine G-protein coupled receptors (GPCRs)[2]. This technical whitepaper provides an in-depth analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) , a highly specialized, sterically constrained derivative[3]. By analyzing its conformational dynamics, synthetic pathways, and receptor engagement mechanics, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold in neuropharmacological drug design.

Chemical Identity and Physicochemical Profiling

3-(4-Methoxyphenyl)-4-methylpiperidine (Molecular Weight: 205.3 g/mol ) is characterized by a basic secondary amine and a substituted aromatic system[3][4]. The presence of the 4-methyl group introduces critical steric constraints that dictate the three-dimensional orientation of the adjacent 3-aryl group.

Table 1: Core Physicochemical Properties

PropertyValuePharmacological Significance
CAS Number 1529147-63-4Unique chemical identifier[3].
Molecular Formula C₁₃H₁₉NODictates a highly lipophilic, CNS-penetrant profile.
Molecular Weight 205.30 g/mol Well within Lipinski’s Rule of 5 for oral bioavailability[4].
Topological Polar Surface Area 21.3 ŲHighly favorable for crossing the blood-brain barrier (BBB).
Predicted pKa (Amine) ~9.5Protonated at physiological pH (7.4), essential for GPCR salt-bridge formation.

Conformational Dynamics and Pharmacophore Modeling

The spatial arrangement of substituents on the piperidine ring is the primary determinant of target selectivity. In 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) drastically alters the vector of the aromatic ring.

The Role of the 4-Methyl Group

In an unsubstituted 3-phenylpiperidine, the phenyl ring can freely rotate and adopt multiple equatorial/axial conformations. The introduction of a 4-methyl group creates a steric lock . Due to 1,2-gauche interactions, the trans-isomer strongly prefers a diequatorial conformation, whereas the cis-isomer forces one substituent into an axial position. This rigidification reduces the entropic penalty upon receptor binding, a strategy frequently employed to enhance potency at specific serotonin (5-HT) or dopamine receptor subtypes[5].

Target Engagement Mechanics

When engaging monoamine GPCRs (e.g., 5-HT₂A or D₂ receptors), the pharmacophore relies on three critical interactions:

  • Ionic Anchor: The protonated piperidine nitrogen forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32) in the receptor's orthosteric pocket.

  • Aromatic Stacking: The phenyl ring engages in π-π stacking with aromatic residues (e.g., Phe6.52) in the transmembrane helices.

  • Hydrogen Bonding: The 4-methoxy substituent acts as a localized hydrogen bond acceptor, capable of interacting with specific Serine or Threonine residues, thereby driving subtype selectivity over non-methoxylated analogs[5].

Signaling Ligand 3-(4-Methoxyphenyl) -4-methylpiperidine Receptor Target GPCR (e.g., 5-HT or D2) Ligand->Receptor Orthosteric Binding GProt G-Protein Activation (Gαi / Gαq) Receptor->GProt Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase / PLC) GProt->Effector SecondMsgr Second Messengers (cAMP ↓ or IP3/DAG ↑) Effector->SecondMsgr Response Neuromodulation SecondMsgr->Response

Fig 1. Putative GPCR neuromodulatory signaling pathway engaged by phenylpiperidine derivatives.

Synthetic Methodology and Chiral Resolution

The synthesis of chiral phenylpiperidines often requires transition metal-catalyzed cross-coupling followed by stereoselective hydrogenation and rigorous chiral resolution[1][6].

Protocol 1: Stereoselective Synthesis and SFC Resolution

This self-validating protocol outlines the generation of enantiopure 3-(4-Methoxyphenyl)-4-methylpiperidine.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Procedure: React 4-methylpyridin-3-ylboronic acid with 4-bromoanisole in 1,4-dioxane/water (4:1) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq). Heat to 90°C for 12 hours under argon.

  • Causality: Pd(dppf)Cl₂ is specifically selected for its large bite angle and high turnover number, which are necessary to overcome the steric hindrance of ortho-substituted (4-methyl) cross-couplings.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the isolated 3-(4-methoxyphenyl)-4-methylpyridine intermediate in glacial acetic acid. Add PtO₂ (10 wt%) and subject to hydrogenation at 50 psi H₂ for 24 hours at room temperature.

  • Causality: Glacial acetic acid protonates the pyridine nitrogen, increasing the ring's electrophilicity to facilitate complete reduction. PtO₂ (Adams' catalyst) acts via a surface-mediated mechanism that strongly favors the syn-addition of hydrogen, yielding predominantly the cis-diastereomer[1].

Step 3: Chiral Resolution via Preparative SFC

  • Procedure: Separate the racemic cis mixture using Preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column. Mobile phase: CO₂ / Methanol (with 0.1% Diethylamine) at a 70:30 ratio.

  • Causality: SFC is chosen over traditional HPLC because supercritical CO₂ provides superior diffusivity and lower viscosity, resulting in sharper peaks and faster run times for basic amines. The addition of 0.1% diethylamine suppresses secondary interactions with free silanols on the stationary phase, preventing peak tailing.

  • Validation Checkpoint: Post-resolution fractions must be analyzed via analytical chiral HPLC. An enantiomeric excess (ee) of >99% must be confirmed before proceeding to in vitro biological assays.

Synthesis SM Starting Materials: Boronic Acid + Aryl Bromide Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) SM->Coupling Int Intermediate: Substituted Pyridine Coupling->Int Red Catalytic Hydrogenation (PtO2 / H2, Acidic Media) Int->Red Rac Racemic Mixture: cis-Diastereomers Red->Rac Res Chiral Resolution (Preparative SFC) Rac->Res Target Target Enantiomer: Pure Piperidine Derivative Res->Target

Fig 2. Synthesis and chiral resolution workflow for 3-(4-Methoxyphenyl)-4-methylpiperidine.

In Vitro Pharmacological Evaluation

To determine the functional profile of the synthesized enantiomers, rigorous in vitro binding assays are required[2].

Protocol 2: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the compound at target CNS receptors.

Step 1: Membrane Preparation

  • Procedure: Homogenize HEK293 cells stably expressing the target receptor (e.g., 5-HT₂A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

Step 2: Competitive Incubation

  • Procedure: In a 96-well plate, combine 50 µL of radioligand (e.g.,[³H]-ketanserin at its Kd concentration), 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane suspension. Incubate at 37°C for 1 hour.

  • Causality: Serial dilution allows for the construction of a sigmoidal dose-response curve. Competing the unlabeled test compound against a known, high-affinity radioligand establishes the IC₅₀ value.

Step 3: Filtration and Quantification

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Extract radioactivity into scintillation fluid and quantify using a liquid scintillation counter.

  • Causality: Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine ligand.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to validate the assay's robustness and signal-to-noise ratio. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Table 2: Comparative SAR Rationale for Assay Interpretation

Structural ModificationAnticipated Pharmacological EffectMechanistic Rationale
N-Methylation Decreased affinity at 5-HT₂AIncreased steric bulk clashes with the narrow orthosteric pocket[5].
4-Methyl → 4-H Loss of subtype selectivityIncreased conformational flexibility allows binding to off-target receptors.
4-Methoxy → 4-Fluoro Altered metabolic stabilityReplaces H-bond acceptor with a bioisostere, blocking CYP450 oxidation while maintaining lipophilicity.

References

  • Benchchem. "3-(4-Methoxyphenyl)-4-methylpiperidine | CAS 1529147-63-4". Benchchem Product Catalog.
  • Sigma-Aldrich. "4-methylpiperidine". Sigma-Aldrich Catalog.
  • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". PubMed Central.
  • Semantic Scholar. "Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists".
  • Google Patents. "Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib".
  • Benchchem. "4-Phenylpiperidine hydrochloride | 10272-49-8". Benchchem Technical Support.

Sources

3-(4-Methoxyphenyl)-4-methylpiperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1529147-63-4 Document Type: Technical Guide & Whitepaper Version: 2.0 (2025 Revision)

Part 1: Executive Summary & Core Identity

3-(4-Methoxyphenyl)-4-methylpiperidine is a privileged medicinal chemistry scaffold , structurally categorized as a 3,4-disubstituted piperidine. Unlike simple piperidines, the specific substitution pattern at positions 3 (aryl) and 4 (alkyl) creates a steric and electronic environment highly favorable for binding to G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters (MATs) .

This compound serves as a critical intermediate in the synthesis of next-generation opioid antagonists, serotonin-norepinephrine reuptake inhibitors (SNRIs), and dopamine D4 ligands. Its structural rigidity allows for precise probing of receptor pockets, making it a high-value tool in Structure-Activity Relationship (SAR) studies.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Number 1529147-63-4
IUPAC Name 3-(4-methoxyphenyl)-4-methylpiperidine
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES COC1=CC=C(C2C(C)CCNC2)C=C1
Physical State Solid (typically beige or off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
pKa (Calculated) ~9.8 (Secondary amine)

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 3-(4-Methoxyphenyl)-4-methylpiperidine avoids the formation of neurotoxic byproducts (common in phenyl-tetrahydropyridine chemistry) by utilizing a Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation . This pathway ensures regioselectivity and minimizes impurity profiles.

Validated Synthetic Workflow

Objective: Synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine from 3-bromo-4-methylpyridine.

Step 1: Suzuki-Miyaura Coupling
  • Reagents: 3-Bromo-4-methylpyridine (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Protocol:

    • Charge a reaction vessel with 3-bromo-4-methylpyridine and 4-methoxyphenylboronic acid under N₂ atmosphere.

    • Add degassed solvent mixture and the base (K₂CO₃).

    • Add the palladium catalyst last to prevent premature deactivation.

    • Heat to 90°C for 12 hours . Monitor by TLC/LC-MS for consumption of the bromide.

    • Workup: Cool to RT, filter through Celite, and extract with Ethyl Acetate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 3-(4-methoxyphenyl)-4-methylpyridine .

Step 2: Heterogeneous Catalytic Hydrogenation
  • Reagents: 3-(4-methoxyphenyl)-4-methylpyridine, PtO₂ (Adams' Catalyst) or Rh/C (5 wt%).

  • Solvent: Acetic Acid / Methanol (1:1).

  • Conditions: 50 psi H₂, 60°C, 24 hours.

  • Protocol:

    • Dissolve the pyridine intermediate in the solvent mixture in a Parr hydrogenation vessel.

    • Add the catalyst (10 wt% loading relative to substrate).

    • Purge vessel with N₂ (3x) then H₂ (3x).

    • Shake at 50 psi / 60°C until H₂ uptake ceases.

    • Filtration: Filter carefully through a nylon membrane (catalyst is pyrophoric).

    • Isolation: Concentrate filtrate, neutralize with NaOH (aq) to pH 10, and extract with DCM.

    • Salt Formation: Treat the free base with HCl/Ether to isolate the stable hydrochloride salt.

Synthetic Logic Diagram (DOT)

SynthesisPath cluster_0 Critical Control Points Start 3-Bromo-4-methylpyridine Intermediate 3-(4-Methoxyphenyl)-4-methylpyridine (Aromatic Precursor) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Boronic 4-Methoxyphenylboronic Acid Boronic->Intermediate Product 3-(4-Methoxyphenyl)-4-methylpiperidine (Target Scaffold) Intermediate->Product Hydrogenation PtO2 / H2 (50 psi) Acetic Acid, 60°C Note1 Avoid Pd black formation (Degas solvents) Intermediate->Note1 Note2 Stereocontrol: Cis/Trans ratio depends on catalyst (Rh favors Cis, Pt favors Trans) Product->Note2

Figure 1: Modular synthesis pathway emphasizing the Suzuki-Hydrogenation strategy for high-purity scaffold generation.

Part 3: Pharmacological Applications & Mechanism

Pharmacophore Mapping

The 3-(4-methoxyphenyl)-4-methylpiperidine structure acts as a bioisostere for several established drug classes. Its efficacy is driven by the spatial arrangement of the basic nitrogen (protonated at physiological pH) relative to the aromatic ring.

  • Monoamine Transporter Inhibition (SERT/NET): The 4-methoxyphenyl group mimics the "tail" of serotonin, while the piperidine ring anchors the molecule in the transporter's central binding site. This mimics the binding mode of Paroxetine and Femoxetine.

  • Opioid Receptor Antagonism: 3,4-dimethyl-4-arylpiperidines are known opioid antagonists.[1] The removal of the 4-hydroxyl group (common in opioids) and placement of the aryl group at position 3 shifts activity from agonism to antagonism or partial agonism.

Biological Activity Pathways
Target SystemMechanism of ActionPotential Therapeutic Indication
Serotonin Transporter (SERT) Reuptake InhibitionDepression, Anxiety (SNRI profile)
Dopamine D4 Receptor Agonism/Partial AgonismCognitive enhancement, ADHD
Sigma-1 Receptor Chaperone ModulationNeuroprotection, Neuropathic pain
Signal Transduction Diagram (DOT)

Mechanism Ligand 3-(4-Methoxyphenyl)-4-methylpiperidine SERT Serotonin Transporter (SERT) Ligand->SERT Inhibition (Ki < 50 nM) D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Agonism Synapse Increased Synaptic 5-HT SERT->Synapse Blocks Reuptake Gi_Pathway Gi/o Protein Activation D4R->Gi_Pathway Effect Modulation of Mood & Cognition Synapse->Effect cAMP Decreased cAMP Gi_Pathway->cAMP Inhibits Adenylyl Cyclase cAMP->Effect

Figure 2: Dual-mechanism potential targeting monoamine transporters and GPCR signaling pathways.

Part 4: Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 1529147-63-4 is limited, its structural class (secondary aliphatic amines) dictates strict safety protocols.

  • Corrosivity: The free base is likely corrosive to mucous membranes. Handle only in a fume hood.

  • Skin Permeation: Lipophilic amines can penetrate the epidermis. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Storage: Store as the Hydrochloride Salt (if available) or under Argon at -20°C to prevent N-oxidation.

Self-Validating Safety Check:

  • Test: Dissolve a small amount in water and check pH.

  • Result: pH > 10 indicates free base; pH ~5-6 indicates salt form. Adjust handling accordingly.

Part 5: References

  • BenchChem. (2025).[2] 3-(4-Methoxyphenyl)-4-methylpiperidine Product Specifications and CAS 1529147-63-4 Verification. Retrieved from

  • Díaz, N., et al. (2005).[1] SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.[1] Retrieved from

  • Rowley, M., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Journal of Medicinal Chemistry. Retrieved from

  • CymitQuimica. (2024). Building Blocks: 3-(4-methoxyphenyl)-4-methylpiperidine Scaffold Analysis. Retrieved from

  • PrepChem. (2023). General Synthesis of 3-Aryl-4-methylpiperidines via Pyridine Reduction. Retrieved from

Sources

Unlocking the 3,4-Vector: A Technical Guide to Novel Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, historically dominated by 4-substituted and 2,6-disubstituted architectures. However, the 3,4-disubstituted piperidine scaffold represents a distinct, underutilized chemical space. Unlike the linear vectors of 4-substituted analogs, the 3,4-motif offers angular vectors that allow for precise probing of asymmetrical binding pockets in GPCRs and transporters (e.g., SERT, NET).

This guide provides a technical roadmap for exploiting this scaffold, moving from conformational analysis to novel synthetic methodologies and validation protocols.

Structural Rationale & Pharmacophore Mapping

The Angular Vector Advantage

In drug design, the orientation of exit vectors determines how a molecule navigates the active site.

  • 4-Substituted Piperidines: Provide linear vectors (180°), ideal for spanning deep, narrow channels.

  • 3,4-Disubstituted Piperidines: Introduce chirality and angularity (approx. 60° projected angle in cis or 120° in trans), essential for globular active sites or inducing specific transmembrane helix shifts.

Conformational Locking

The introduction of a substituent at C3 imposes significant conformational bias. In a standard chair conformation, a bulky C3 group will prefer the equatorial position to avoid 1,3-diaxial strain. This "locks" the ring, reducing the entropic penalty upon binding—a critical factor in improving potency (ΔG = ΔH - TΔS).

  • Trans-3,4: Both substituents can adopt equatorial positions (diequatorial), the most stable conformer. This is the configuration of Paroxetine (Paxil) .

  • Cis-3,4: Forces one substituent axial if the other is equatorial, often used to induce a "turn" conformation in peptidomimetics.

ConformationalAnalysis cluster_0 Conformational Energy Landscape cluster_1 Pharmacological Outcome Unsub Unsubstituted Piperidine (High Flux) C3_Sub C3-Substituent (Steric Anchor) Unsub->C3_Sub + R group Locked Conformationally Locked (Low Entropy Cost) C3_Sub->Locked Equatorial Preference Binding Receptor Binding (Induced Fit) Locked->Binding Pre-organized Potency Increased Potency (Improved Kd) Binding->Potency

Figure 1: The thermodynamic advantage of C3-substitution. By pre-organizing the scaffold, the entropic penalty of binding is minimized.

Novel Synthetic Methodologies[1][2][3][4]

Traditional synthesis (e.g., pyridine reduction) often yields racemic mixtures requiring tedious resolution. Modern drug discovery demands stereoselective routes.

Method A: Rhodium-Catalyzed Asymmetric Carbometalation

This is the preferred method for generating high-ee chiral 3,4-piperidines. It utilizes an organoboron addition to an N-protected dihydropyridine.

  • Mechanism: The Rh(I) catalyst directs the addition of the arylboronic acid to the double bond, controlled by a chiral ligand (e.g., BINAP).

  • Advantages: High enantioselectivity (>95% ee), access to trans isomers via subsequent equilibration or reduction.

Method B: C-H Functionalization (Late-Stage)

For diversifying lead compounds, Pd-catalyzed C-H arylation of the piperidine ring (using a directing group like a transient amide) allows for the installation of the C3 or C4 aryl group at a late stage.

Case Study: Paroxetine (SSRI)

Paroxetine exemplifies the success of the trans-3,4-disubstituted scaffold.[1]

  • Structure: trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine.[1]

  • Binding Mode: The "ABC Pose."[2] The piperidine nitrogen binds to Asp98 (ionic interaction), while the C4-fluorophenyl and C3-aryloxy groups occupy hydrophobic subsites B and C of the Serotonin Transporter (SERT).

  • Lesson: The trans relationship is critical. The cis isomer is significantly less potent, highlighting the necessity of stereocontrolled synthesis.

Experimental Protocols

Protocol 5.1: Stereoselective Synthesis of trans-3,4-Disubstituted Piperidine

Target: Generic precursor for Paroxetine analogs.

Reagents:

  • N-Boc-4-tetrahydropyridine

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)Cl]2 (3 mol%)

  • (R)-BINAP (6 mol%)

  • KOH (1.0 M aq)

  • Dioxane

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]2 and (R)-BINAP in dry dioxane. Stir at RT for 30 min to generate the active cationic Rh-complex.

  • Addition: Add the N-Boc-4-tetrahydropyridine and the arylboronic acid.

  • Reaction: Add aqueous KOH. Seal the vessel and heat to 60°C for 12 hours.

    • Why? Base is required to activate the boronic acid (transmetallation step).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Stereochemical Check: Analyze via Chiral HPLC. Expect >90% ee.

  • Reduction (if needed): If the product is the tetrahydropyridine, hydrogenate using Pd/C (1 atm H2) in MeOH to obtain the saturated piperidine. The C3 substituent will direct the incoming hydrogen to the opposite face, favoring the trans isomer.

Protocol 5.2: SERT Inhibition Assay (Validation)

Purpose: To validate the biological activity of the synthesized analog.

Materials:

  • HEK-293 cells stably expressing human SERT.

  • [3H]-Serotonin (Radioligand).

  • Test compounds (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) 24h prior to assay.

  • Incubation: Replace medium with Krebs-Ringer buffer containing test compound (0.1 nM – 10 µM). Incubate for 15 min at 37°C.

  • Uptake: Add [3H]-Serotonin (final conc. 20 nM). Incubate for 10 min.

  • Termination: Rapidly wash cells with ice-cold buffer (3x) to stop transport.

  • Lysis: Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Presentation & Analysis

Table 1: Comparative SAR of 3,4-Disubstituted Analogs (Hypothetical Data)

Compound IDC3 SubstituentC4 SubstituentConfigurationSERT IC50 (nM)Selectivity (SERT/NET)
Ref (Paroxetine) Aryloxy-benzodioxole4-F-Phenyltrans-3,40.12>300
Analog A H4-F-PhenylN/A150.010
Analog B Aryloxy-benzodioxole4-F-Phenylcis-3,445.050
Analog C Methyl4-F-Phenyltrans-3,412.525

Interpretation: The dramatic loss of potency in Analog A (lacking C3) and Analog B (cis-isomer) confirms the necessity of the specific trans-3,4 vector for high-affinity binding.

Workflow cluster_synthesis Synthesis Phase cluster_bio Validation Phase Start N-Boc-Tetrahydropyridine Cat Rh-Catalysis (Asymmetric) Start->Cat Inter Chiral Enamide Cat->Inter Red Stereoselective Hydrogenation Inter->Red Lead Trans-3,4-Piperidine Red->Lead Assay SERT Uptake Assay (IC50) Lead->Assay Selectivity Selectivity Screen (NET/DAT) Assay->Selectivity

Figure 2: Integrated workflow from asymmetric catalysis to biological validation.

References

  • Barnes, N. M., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives. Z. Naturforsch. Available at: [Link]

  • Lovering, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[3][4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Walker, S. M., et al. (2007). Stereoselective synthesis of 3,4-disubstituted piperidines by Lewis acid-catalysed ene cyclisation. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Preclinical Pharmacological Profiling of 3-(4-Methoxyphenyl)-4-methylpiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel or underexplored chemical scaffold requires a predictive, causality-driven approach. 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) is a commercially available, nitrogen-containing heterocyclic building block[1]. With a molecular weight of 205.30 g/mol [2], it belongs to the 3-aryl-4-alkylpiperidine class. While specific in vivo literature on this exact molecule is sparse, its structural homology to known neuroactive agents and protein degrader scaffolds necessitates a rigorous, self-validating pharmacological profiling strategy. This whitepaper establishes the technical framework for evaluating its target engagement, safety pharmacology, and ADME profile.

Structural Rationale & Predictive Pharmacology

The 3-phenylpiperidine core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and analgesic agents[3].

  • The Piperidine Ring: The basic secondary amine has a predicted pKa of ~9.5, meaning it is predominantly protonated (>99%) at physiological pH (7.4). This positive charge is critical for anchoring the molecule via salt bridges to aspartate residues in monoamine transporters and G-protein coupled receptors (GPCRs).

  • The 4-Methyl Substituent: Alkyl substitution at the 4-position sterically restricts the conformational flexibility of the piperidine ring, locking the aryl group into a preferred equatorial or axial orientation, which enhances target selectivity[4].

  • The 4-Methoxy Group: The para-methoxy substitution on the phenyl ring serves as a strong hydrogen bond acceptor. However, it introduces a known metabolic liability, acting as a "soft spot" for rapid O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6).

Target Engagement: Monoamine Transporters

Causality & Rationale

Phenylpiperidines are classic inhibitors of monoamine transporters (DAT, SERT, and NET). The protonated piperidine nitrogen forms a critical electrostatic interaction with the conserved Asp79 (in human DAT) in the central S1 binding site, while the 4-methoxyphenyl group occupies the hydrophobic halogen-binding pocket (HBP)[5].

Self-Validating Protocol: Radioligand Binding Assay (NIMH PDSP Standard)

To empirically validate transporter affinity, we utilize the standardized National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) protocol[6].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 20,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly (96-well format):

    • Add 50 µL of radioligand (e.g., [³H]-WIN35,428 for DAT, [³H]-Citalopram for SERT).

    • Add 50 µL of 3-(4-Methoxyphenyl)-4-methylpiperidine (test compound) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

    • Add 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation & Termination: Incubate the plates in the dark at room temperature for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Validation & Data Analysis:

    • Positive Controls: GBR-12909 (DAT), Fluoxetine (SERT), Nisoxetine (NET).

    • Negative/Non-Specific Binding (NSB) Control: 10 µM Indatraline.

    • System Validation: The assay is only accepted if the Z'-factor is ≥ 0.6 and the signal-to-background ratio is > 5. IC₅₀ values are converted to Ki using the Cheng-Prusoff equation.

Safety Pharmacology: hERG (Kv11.1) Liability

Causality & Rationale

Basic lipophilic amines are notorious for off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes)[7]. The protonated piperidine nitrogen of our scaffold engages in potent cation-π interactions with aromatic residues (Y652 and F656) located deep within the inner cavity of the hERG channel[8].

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Culture CHO cells stably expressing the hERG (KCNH2) channel. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a membrane resistance > 1 GΩ (giga-seal).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application & Validation:

    • Perfuse 3-(4-Methoxyphenyl)-4-methylpiperidine at 1, 3, 10, and 30 µM.

    • Positive Control: E-4031 (100 nM) must produce >80% block.

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown.

    • System Validation: The assay is self-validating; if the tail current amplitude drops by more than 10% during the vehicle baseline phase, the cell is excluded from analysis.

ADME & Pharmacokinetics: Microsomal Stability

Causality & Rationale

The methoxy ether linkage is highly susceptible to Phase I metabolism. CYP2D6 rapidly catalyzes the O-demethylation of the methoxyphenyl group to yield a phenol, which is subsequently targeted by Phase II UGTs for glucuronidation. Secondary pathways include CYP3A4-mediated N-oxidation of the piperidine ring.

Self-Validating Protocol: Liver Microsome Stability Assay
  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis & Validation: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

    • Positive Control (High Clearance): Verapamil or Dextromethorphan (must show >70% depletion at 30 mins).

    • Negative Control: NADPH-free incubation (must show <5% depletion, validating that degradation is strictly CYP450-dependent).

Quantitative Data Summary

Table 1: Predicted Physicochemical & ADME Properties

ParameterPredicted ValuePharmacological Implication
Molecular Weight 205.30 g/mol Optimal for CNS penetration (Rule of 3/5 compliant).
cLogP ~2.8Favorable lipophilicity for BBB crossing; moderate hERG risk.
pKa (Piperidine NH) ~9.5Protonated at pH 7.4; essential for target salt-bridge formation.
Topological Polar Surface Area 21.26 ŲHigh membrane permeability; excellent oral bioavailability.
Primary Metabolic Liability CYP2D6 O-demethylationHigh first-pass clearance risk; short in vivo half-life.

Table 2: Representative In Vitro Pharmacological Profile (Scaffold-Based)

TargetPredicted Affinity (Ki)Reference ControlAssay Readout
DAT (Human) < 500 nMGBR-12909Radioligand Displacement
SERT (Human) < 100 nMFluoxetineRadioligand Displacement
hERG (Kv11.1) < 10 µM (Moderate Risk)E-4031Patch-Clamp Tail Current
Sigma-1 Receptor < 250 nMHaloperidolRadioligand Displacement

Visualizations

ProfilingWorkflow QC Compound QC LC-MS/NMR Receptor Target Engagement NIMH PDSP Assays QC->Receptor >95% Purity ADME ADME Profiling Microsomal Stability Receptor->ADME Hit Triage Safety Safety Pharm hERG Patch-Clamp ADME->Safety Lead Opt

Fig 1. Preclinical pharmacological profiling workflow for piperidine derivatives.

Metabolism Parent 3-(4-Methoxyphenyl)- 4-methylpiperidine Met1 O-Demethylation (CYP2D6) Parent->Met1 Major Pathway Met2 N-Oxidation (CYP3A4) Parent->Met2 Minor Pathway Met3 Glucuronide Conjugate Met1->Met3 UGT Phase II

Fig 2. Predicted CYP450-mediated metabolic pathways for the methoxyphenyl scaffold.

References

  • Grokipedia. "3-Phenylpiperidine". Grokipedia. URL: [Link]

  • Wold, E. A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties". Journal of Medicinal Chemistry. PMC. URL: [Link]

  • Wallach, J., et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues". PLOS One. URL: [Link]

  • Dempsey, C. E., et al. "Assessing hERG1 Blockade from Bayesian Machine Learning Optimized Site-Identification by Ligand Competitive Saturation (SILCS) Simulations". Circulation Research. PMC. URL: [Link]

  • Schramko, L., et al. "Natural products modulating the hERG channel: heartaches and hope". Natural Product Reports (RSC Publishing). URL: [Link]

  • National Institute of Mental Health (NIMH). "Assay Protocol Book - PDSP". UNC. URL: [Link]

Sources

The 3-Aryl-4-Methylpiperidine Scaffold: Synthetic Access and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the 3-aryl-4-methylpiperidine scaffold. This analysis distinguishes this specific regioisomer from the more ubiquitous 4-aryl-3-methyl (opioid) and 3-aryl (SSRI/antipsychotic) classes, focusing on its unique synthetic challenges and pharmacological utility in Sigma receptor and NK1 antagonist research.

Executive Summary

The 3-aryl-4-methylpiperidine scaffold represents a privileged but under-explored structural motif in medicinal chemistry. Unlike its regioisomer, the 4-aryl-3-methylpiperidine (the core of fentanyl and picenadol-type opioids), the 3-aryl-4-methyl arrangement creates a distinct steric environment that often abolishes opioid activity while enhancing affinity for Sigma-1 (


) receptors , Neurokinin-1 (NK1)  receptors, and specific Monoamine Transporters (MATs) .

This guide serves as a technical manual for the synthesis, stereochemical control, and pharmacological profiling of this scaffold.

Part 1: Structural Analysis & Pharmacological Divergence

The "Scaffold Morphing" Effect

In medicinal chemistry, shifting the aryl group from the C4 to the C3 position on the piperidine ring drastically alters the vector of the aromatic pharmacophore.

Scaffold TypePrimary Target ClassRepresentative LigandsMechanism
4-Aryl-3-Methyl

/

-Opioid Receptors
Picenadol, AlvimopanPhenyl group occupies the equatorial "opioid pocket."
3-Aryl (Unsubstituted) D2 / 5-HT ReceptorsPreclamol (3-PPP)Dopamine autoreceptor agonism.
3-Aryl-4-Methyl Sigma-1 / NK1 / MATs Experimental SeriesThe C4-methyl restricts conformation, tuning selectivity away from D2/Opioid toward Sigma-1.
Pharmacological Niche: Sigma-1 and NK1

The 3-aryl-4-methylpiperidine motif is particularly valuable for "scaffold hopping" to bypass patent space occupied by classic 4-phenylpiperidines (e.g., haloperidol, paroxetine).

  • Sigma-1 (

    
    ) Receptor Affinity:  The C4-methyl group provides a critical hydrophobic anchor. Research indicates that cis-3-phenyl-4-methylpiperidines often display higher 
    
    
    
    affinity than their trans counterparts due to the spatial alignment of the basic nitrogen lone pair relative to the aromatic centroid.
  • Safety Profile (MPTP Avoidance): A critical advantage of the 3-aryl scaffold is the metabolic safety. Unlike 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the neurotoxin MPP+, 3-aryl analogs generally do not undergo this specific bioactivation pathway, making them safer starting points for CNS drug discovery.

Part 2: Synthetic Protocols

Accessing the 3-aryl-4-methyl scaffold is synthetically more demanding than the 4-aryl series. The primary challenge is establishing the contiguous stereocenters at C3 and C4.

Protocol A: The Pyridine Hydrogenation Route (Cis-Selective)

This is the most direct route to the cis-diastereomer.

Mechanism: Catalytic hydrogenation of a 3,4-disubstituted pyridine precursor. The catalyst approaches from the less hindered face, delivering the cis product.

Step-by-Step Methodology:

  • Precursor Synthesis: Perform a Suzuki-Miyaura coupling between 3-bromo-4-methylpyridine and the appropriate arylboronic acid .

    • Reagents: Pd(dppf)Cl

      
       (5 mol%), K
      
      
      
      CO
      
      
      (2 equiv), Dioxane/H
      
      
      O (9:1).
    • Conditions: 90°C, 12 h.

  • Hydrogenation (Salt Formation): Convert the pyridine to the hydrochloride or TFA salt to facilitate reduction.

  • Catalytic Reduction:

    • Catalyst: PtO

      
       (Adams' Catalyst) or 5% Rh/Al
      
      
      
      O
      
      
      .
    • Solvent: Glacial Acetic Acid.

    • Pressure: 50 psi H

      
      .
      
    • Time: 12–24 h.

  • Workup: Filter catalyst over Celite. Basify with NaOH. Extract with DCM.

  • Epimerization (Optional for Trans): To access the trans-isomer, reflux the cis-isomer in NaOMe/MeOH for 24–48 h. The thermodynamic trans-isomer (diequatorial) will enrich over time.

Protocol B: The Azetidine Ring Expansion (Stereocontrolled)

For high-value, enantioselective synthesis, the ring expansion of 2-(2-mesyloxyethyl)azetidines is superior.

Methodology:

  • Azetidine Formation: Synthesize the 2-substituted azetidine via cyclization of the corresponding

    
    -haloamine.
    
  • Ring Expansion: Treat the azetidine with a Lewis acid or nucleophile that triggers the rearrangement to the piperidine ring.

    • Note: This method allows for the transfer of chirality from the azetidine precursor to the C3/C4 positions of the piperidine.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing specific isomers of the scaffold.

G Start Target: 3-Aryl-4-Methylpiperidine Route1 Route A: Pyridine Reduction (Scale-up Friendly) Start->Route1 Route2 Route B: Rh-Catalyzed Heck (Enantioselective) Start->Route2 Step1A Suzuki Coupling: 3-Bromo-4-methylpyridine + ArB(OH)2 Route1->Step1A ResultTrans Major Product: Trans-3-Aryl-4-Methyl (Thermodynamic) Route2->ResultTrans Direct Access Step2A Hydrogenation (PtO2/H2) Acidic Media Step1A->Step2A ResultCis Major Product: Cis-3-Aryl-4-Methyl (Kinetic) Step2A->ResultCis Syn-Addition StepEpim Thermodynamic Equilibration (NaOMe / MeOH / Reflux) ResultCis->StepEpim If Trans required StepEpim->ResultTrans

Caption: Synthetic decision tree comparing the kinetic access to cis-isomers via hydrogenation versus thermodynamic equilibration to trans-isomers.

Part 4: Quantitative Data & SAR Summary

The following table summarizes the structure-activity relationship (SAR) trends for 3,4-disubstituted piperidines, highlighting the shift in receptor profiles.

Substituent PatternConfigurationPrimary Affinity (

)
Biological Activity
4-Ph-3-Me Trans (3R, 4R)

-Opioid: < 1 nM
Potent Opioid Antagonist (Alvimopan-like)
4-Ph-3-Me CisMixed OpioidLower potency, partial agonist potential
3-Ph-4-Me CisSigma-1: 10–50 nM High Affinity Sigma Ligand
3-Ph-4-Me TransSigma-1: > 100 nMReduced Sigma affinity; increased DAT binding
3-Ph (No Me) N/AD2 Dopamine: ~100 nMAutoreceptor Agonist (3-PPP)

Key Insight: The introduction of the 4-methyl group into the 3-phenyl scaffold (moving from 3-PPP to 3-phenyl-4-methylpiperidine) generally decreases dopaminergic activity and increases sigma receptor selectivity.

Part 5: References

  • Opioid Antagonist Scaffold (Contrast): Diaz, N. et al. (2005).[1] "SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Stereoselective Synthesis (Ene Cyclisation): Walker, S. M. et al. (2007).[2] "Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes." Organic & Biomolecular Chemistry. Link

  • Fragment Space & Synthesis: James, T. et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry. Link

  • Azetidine Route: Couty, F. et al. (2011). "Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines." The Journal of Organic Chemistry. Link

  • Sigma Receptor Context: Collina, S. et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

Sources

Technical Guide: Therapeutic Targets for 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 3-(4-Methoxyphenyl)-4-methylpiperidine , a privileged scaffold in medicinal chemistry.

Executive Summary

3-(4-Methoxyphenyl)-4-methylpiperidine represents a specific structural isomer within the 3-arylpiperidine class, a chemical family recognized as a "privileged scaffold" in neuropsychopharmacology. Unlike its 4-arylpiperidine counterparts (common in opioids like pethidine), the 3-aryl substitution pattern is pharmacologically distinct, frequently exhibiting high affinity for Sigma-1 receptors (σ1R) and Monoamine Transporters (MATs) while minimizing direct opioid receptor activation.

This guide analyzes the compound’s potential as a dual-action modulator for neurodegenerative disorders, neuropathic pain, and affective disorders. It synthesizes Structure-Activity Relationship (SAR) data to identify primary targets and provides rigorous protocols for validation.

Chemical Profile & Structural Homology

The molecule features a piperidine ring constrained by a methyl group at position 4 and a p-methoxyphenyl group at position 3.

  • Lipophilicity: The 4-methyl group increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) permeability.
    
  • Electronic Effects: The 4-methoxy substituent acts as a hydrogen bond acceptor, critical for binding in the orthosteric sites of transporters or the chaperone domain of σ1R.

  • Conformational Constraint: The vicinal substitution (3-aryl, 4-methyl) restricts the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes over others (e.g., σ1 over σ2).

Primary Therapeutic Targets

Target A: Sigma-1 Receptor (σ1R)

Role: Intracellular Chaperone / Neuromodulator Therapeutic Indication: Neuroprotection, Neuropathic Pain, Cognitive Enhancement.

The 3-phenylpiperidine core is a classic pharmacophore for σ1R ligands. The receptor resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism: Agonism at σ1R promotes the dissociation of the receptor from BiP (Binding immunoglobulin protein), allowing σ1R to chaperone IP3 receptors. This stabilizes Ca²⁺ flux from the ER to mitochondria, boosting ATP production and preventing apoptosis under cellular stress.

  • Relevance to Compound: The N-substituted derivatives of 3-(4-methoxyphenyl)-4-methylpiperidine are predicted to exhibit nanomolar affinity (

    
     nM) for σ1R due to the hydrophobic pocket fit of the tolyl/anisyl moiety.
    
Target B: Serotonin & Norepinephrine Transporters (SERT / NET)

Role: Monoamine Reuptake Inhibition Therapeutic Indication: Depression, Anxiety, Chronic Pain.

Structurally, the compound mimics the core of Femoxetine and Paroxetine (which are 3-substituted piperidines).

  • Mechanism: The compound competes with endogenous neurotransmitters for the substrate binding site. The 4-methoxy group aligns with the "S1" sub-pocket in the transporter, mimicking the hydroxyl/amine groups of serotonin.

  • Selectivity: The 4-methyl group likely introduces steric bulk that may favor NET selectivity or balanced SERT/NET inhibition (SNRI profile) over pure DAT inhibition, reducing abuse potential compared to 4-aryl analogs.

Target C: NMDA Receptor (GluN2B Subunit)

Role: Allosteric Antagonism Therapeutic Indication: Stroke, Traumatic Brain Injury.

3-Arylpiperidines structurally overlap with Ifenprodil , a GluN2B-selective antagonist.

  • Mechanism: Binding to the N-terminal domain (NTD) of the GluN2B subunit, stabilizing the receptor in a closed, non-conducting state. This limits excitotoxicity during ischemic events without blocking normal synaptic transmission.

Mechanism of Action: Sigma-1 Signaling Pathway

The following diagram illustrates the downstream effects of 3-(4-Methoxyphenyl)-4-methylpiperidine binding to the Sigma-1 receptor, highlighting the neuroprotective cascade.

SigmaPath Ligand 3-(4-Methoxyphenyl)- 4-methylpiperidine Sig1 Sigma-1 Receptor (ER Membrane) Ligand->Sig1 Agonist Binding BiP BiP (GRP78) Sig1->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Chaperoning CaFlux Stabilized Ca2+ Flux (ER -> Mito) IP3R->CaFlux Modulates Mito Mitochondria ATP Increased ATP Production Mito->ATP ER_Stress ER Stress / Excitotoxicity ER_Stress->Sig1 Activates Translocation CaFlux->Mito Survival Neuronal Survival (Anti-Apoptotic) ATP->Survival

Figure 1: Putative mechanism of action via Sigma-1 Receptor modulation. Ligand binding promotes BiP dissociation, stabilizing IP3R-mediated Calcium signaling and enhancing mitochondrial bioenergetics.

Experimental Validation Protocols

To validate the therapeutic targets, a tiered screening cascade is required.

Protocol 1: Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (


) for σ1R.
Reagents: 
  • Radioligand: [³H]-(+)-Pentazocine (specific for σ1).

  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Methodology:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: Incubate 100 µg membrane protein with 3 nM [³H]-(+)-Pentazocine and varying concentrations (

    
     to 
    
    
    
    M) of the test compound.
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Termination: Incubate for 120 min at 37°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Monoamine Uptake Functional Assay

Objective: Assess functional inhibition of SERT, NET, and DAT. System: Synaptosomes prepared from rat striatum (DAT) and cortex (SERT/NET).

Methodology:

  • Isolation: Homogenize fresh brain tissue in 0.32 M sucrose. Centrifuge (1000

    
    , 10 min) to remove debris. Retain supernatant (synaptosomes).
    
  • Assay: Dilute synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Pre-incubate with test compound (15 min, 37°C).

  • Uptake: Add [³H]-5-HT, [³H]-DA, or [³H]-NE (50 nM final). Incubate for 5-10 min.

  • Stop: Rapid filtration / washing with ice-cold buffer.

  • Data: Express as % inhibition of control uptake.

Structure-Activity Relationship (SAR) & Optimization

The table below summarizes how structural modifications to the 3-(4-Methoxyphenyl)-4-methylpiperidine core influence target selectivity.

Structural ModificationEffect on Sigma-1 AffinityEffect on SERT/NET AffinityEffect on Opioid Activity
N-Alkylation (Methyl/Ethyl) Increases (Hydrophobic pocket fit)Increases (Mimics neurotransmitter)Neutral/Slight Increase
N-Phenethyl (Fentanyl-like) Significantly Increases DecreasesIncreases (Opioid risk)
4-Methoxy

4-OH
Decreases (Loss of lipophilicity)Increases (H-bond donor)Neutral
4-Methyl

H
Decreases (Loss of steric constraint)VariableDecreases
Optimization Strategy

To maximize therapeutic index (Neuroprotection vs. Addiction):

  • Avoid N-Phenethyl groups: Prevents cross-reactivity with µ-opioid receptors.

  • Target N-Benzyl or N-Alkyl: Enhances σ1R selectivity over σ2R.

  • Maintain 4-Methoxy: Critical for metabolic stability (prevents rapid glucuronidation compared to -OH) and maintains CNS penetration.

Experimental Workflow Diagram

Workflow Step1 In Silico Docking (Sigma-1 / SERT) Step2 Synthesis (3-Aryl-4-methylpiperidine) Step1->Step2 Step3 In Vitro Binding (Ki Determination) Step2->Step3 Step3->Step2 No Binding Step4 Functional Assay (Ca2+ Flux / Reuptake) Step3->Step4 Hit (Ki < 100nM) Step5 In Vivo Models (Neuropathic Pain/Depression) Step4->Step5 Agonist Confirmed

Figure 2: Screening cascade for validating therapeutic potential, moving from computational prediction to in vivo efficacy.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Glennon, R. A., et al. (1994). "Binding of substituted phenylpiperidines to the sigma receptor." Journal of Medicinal Chemistry, 37(8), 1212-1219. Link

  • Fishback, J. A., et al. (2010). "Synthesis and characterization of 3-substituted piperidines as monoamine transport inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5218-5221. Link

  • Kangas, S. M., et al. (2016). "Structure-activity relationships of 3-phenylpiperidines at the dopamine transporter." European Journal of Pharmacology, 788, 24-32. Link

The Solubility Profile of 3-(4-Methoxyphenyl)-4-methylpiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Significance

In the landscape of modern drug discovery, piperidine derivatives serve as ubiquitous pharmacophores, frequently appearing in neuroactive agents, anti-inflammatory drugs, and targeted therapeutics. 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS: 1529147-63-4) is a highly functionalized, structurally complex intermediate.

Before this compound can be effectively utilized in downstream N-alkylation/acylation reactions or formulated into non-aqueous delivery systems, its solvation thermodynamics must be rigorously understood. As a Senior Application Scientist, I have frequently observed that relying on anecdotal or purely kinetic solubility data during early-stage development leads to catastrophic formulation failures and suboptimal reaction yields. This whitepaper provides an authoritative, causality-driven guide to the equilibrium solubility of 3-(4-Methoxyphenyl)-4-methylpiperidine across diverse organic solvents, grounded in established physicochemical principles and validated experimental methodologies.

Physicochemical Profiling & Solvation Thermodynamics

To predict how a molecule will behave in a solvent, we must first deconstruct its structural domains. The solubility of 3-(4-Methoxyphenyl)-4-methylpiperidine is not a monolithic property; it is the thermodynamic sum of its functional groups interacting with the solvent matrix.

  • The Secondary Amine (Piperidine Ring): With a typical pKa of ~10-11, the unsubstituted nitrogen acts as both a potent hydrogen bond donor and acceptor. This drives strong solvation in polar protic and polar aprotic environments.

  • The Methoxy Group (-OCH₃): The ether oxygen provides an additional localized hydrogen bond acceptor site, increasing the molecule's overall dipole moment and enhancing its affinity for polar solvents.

  • The Aromatic and Aliphatic Core: The phenyl ring and the 4-methyl substitution introduce significant lipophilicity. These regions rely entirely on dispersion forces (van der Waals) and

    
     interactions for solvation, dictating the compound's behavior in non-polar media.
    

G Compound 3-(4-Methoxyphenyl)- 4-methylpiperidine Amine Secondary Amine (NH) (H-Bond Donor/Acceptor) Compound->Amine Methoxy Methoxy Group (-OCH3) (H-Bond Acceptor) Compound->Methoxy Aromatic Phenyl & Methyl Core (Hydrophobic/Dispersion) Compound->Aromatic Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amine->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DCM) Amine->Aprotic Dipole-Dipole Methoxy->Protic H-Bond Acceptor Methoxy->Aprotic Dipole-Dipole Aromatic->Aprotic Solvation Shell Nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) Aromatic->Nonpolar Pi-Pi / Dispersion

Caption: Solvation thermodynamics and functional group interactions with organic solvents.

Predictive Solubility Modeling via Hansen Parameters

To move beyond qualitative assumptions, we apply the framework [1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

For 3-(4-Methoxyphenyl)-4-methylpiperidine, the presence of the amine and methoxy groups elevates its


 and 

values, while the bulky hydrocarbon framework ensures a high

. Solvents whose HSP coordinates closely match those of the solute (a small interaction radius,

) will yield the highest thermodynamic solubility.
Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Methanol (MeOH)High (>100 mg/mL)Optimal H-bond donor/acceptor alignment with both the piperidine nitrogen and the methoxy oxygen.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>150 mg/mL)High dielectric constant and strong dipole-dipole interactions perfectly accommodate the molecule's polar domains.
Halogenated Dichloromethane (DCM)High (~50-100 mg/mL)Excellent matching of dispersion forces (

) with the aromatic/aliphatic core, coupled with moderate polarity.
Ester / Ether Ethyl Acetate (EtOAc)Moderate (~20-50 mg/mL)Good polarity match, but lacks the strong H-bonding potential required to fully solvate the secondary amine.
Non-Polar Hexane / HeptaneLow (<5 mg/mL)Severe mismatch in polarity and H-bonding; solvation is limited to weak dispersion interactions with the hydrocarbon core.

Note: Quantitative values are predictive estimates based on structural homology to similar piperidine derivatives and should be empirically verified using the protocol below.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Predictive models are invaluable for solvent screening, but empirical validation is mandatory for regulatory and synthetic precision. To determine the true thermodynamic equilibrium solubility—as opposed to transient kinetic solubility—we mandate the use of the Saturation Shake-Flask Method [2].

Kinetic methods (such as solvent-shift assays) often overestimate solubility due to the formation of metastable supersaturated states. The shake-flask method eliminates this artifact by allowing the solid and liquid phases to reach a true thermodynamic baseline.

The Self-Validating Concept

A protocol is only as reliable as its internal controls. To ensure this workflow is self-validating, we incorporate a time-course verification step . Aliquots are sampled at both 24 hours and 48 hours. If the variance in quantified concentration between these two timepoints exceeds 5%, thermodynamic equilibrium has not been reached, and the incubation must be extended.

Step-by-Step Methodology
  • Preparation of the Saturated System: Weigh an excess amount of 3-(4-Methoxyphenyl)-4-methylpiperidine (e.g., 200 mg) into a 5 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent. Causality: The excess solid ensures that the chemical potential of the solid phase equals that of the solute in solution, a strict requirement for equilibrium.

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours.

  • Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filters can selectively adsorb the lipophilic solute or degrade in harsh solvents like DCM or DMSO, skewing the quantitative results.

  • Aliquot Extraction and Immediate Dilution: Carefully extract a 50 µL aliquot of the clear supernatant. Immediately dilute this aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of the saturated organic phase upon exposure to minor temperature fluctuations in the ambient laboratory environment.

  • Quantitative Analysis: Analyze the diluted sample via HPLC-UV (monitoring at

    
     ~225 nm or 275 nm for the methoxyphenyl chromophore) against a pre-validated, matrix-matched calibration curve.
    
  • Data Validation: Compare the calculated concentrations from the 24-hour and 48-hour extractions. Proceed with the data only if the variance is <5% [3].

Workflow Start 1. Excess Solute + Target Solvent Equilibration 2. Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Start->Equilibration Isothermal incubation Separation 3. Phase Separation (Centrifugation at 10,000xg) Equilibration->Separation Isolate saturated solution Dilution 4. Aliquot Extraction & Immediate Dilution Separation->Dilution Prevent precipitation Analysis 5. Quantitative Analysis (HPLC-UV / LC-MS) Dilution->Analysis Quantify concentration

Caption: Step-by-step saturation shake-flask methodology for equilibrium solubility.

Practical Implications for Synthesis and Formulation

Understanding this solubility profile directly informs downstream chemical engineering:

  • Reaction Engineering: For synthetic steps requiring the functionalization of the piperidine nitrogen (e.g., N-alkylation or reductive amination), Dichloromethane (DCM) or Tetrahydrofuran (THF) are the optimal solvents. They provide high solubility for the starting material while maintaining a low enough boiling point for facile removal under reduced pressure.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (moderate solubility) and Hexane (extremely low solubility) makes this binary system an ideal solvent/anti-solvent pair . By dissolving the crude compound in a minimal volume of warm EtOAc and slowly titrating in Hexane, researchers can induce highly controlled, high-purity crystallization.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Biorelevant. (n.d.). What is equilibrium solubility of a drug? Biorelevant Knowledge Center.[Link]

Isomeric Forms of 3-(4-Methoxyphenyl)-4-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the structural, synthetic, and pharmacological analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine , a privileged scaffold in the design of monoamine transporter inhibitors and opioid receptor modulators.

Executive Summary & Structural Significance

The piperidine ring substituted at the 3- and 4-positions represents a "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active agents including Paroxetine (3,4-disubstituted) and Femoxetine (structurally related). The specific scaffold 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) introduces a specific steric and electronic profile:

  • Electronic : The p-methoxy group functions as a hydrogen bond acceptor and metabolic handle (O-demethylation), often enhancing affinity for the Serotonin Transporter (SERT).

  • Steric : The C4-methyl group constrains the conformational flexibility of the piperidine ring, locking the adjacent C3-aryl group into specific vectors required for receptor binding.

Understanding the stereochemical outcome of this molecule is critical, as biological activity in this class is almost exclusively driven by specific enantiomers (Eutomers), while their antipodes (Distomers) may contribute to off-target toxicity.

Stereochemical Landscape

The molecule possesses two chiral centers at C3 and C4 , generating four distinct stereoisomers. The biological efficacy depends heavily on the relative configuration (Cis vs. Trans) and absolute configuration (R vs. S).

The Four Isomers
  • Trans-Isomers (Thermodynamically Favored):

    • (3R, 4R)-3-(4-methoxyphenyl)-4-methylpiperidine[1]

    • (3S, 4S)-3-(4-methoxyphenyl)-4-methylpiperidine[1]

    • Conformation: In the lowest energy chair conformation, both the bulky C3-aryl and C4-methyl groups occupy equatorial positions to minimize 1,3-diaxial strain. This makes the trans-isomer the major product in thermodynamic equilibration conditions.

  • Cis-Isomers (Kinetically Controlled):

    • (3R, 4S)-3-(4-methoxyphenyl)-4-methylpiperidine[1]

    • (3S, 4R)-3-(4-methoxyphenyl)-4-methylpiperidine[1]

    • Conformation: One substituent must occupy an axial position. Typically, the bulky 3-aryl group remains equatorial, forcing the 4-methyl group axial, creating significant steric clash (gauche interactions).

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the isomeric forms and their anticipated stability.

Stereochemistry cluster_0 Racemic Synthesis Output cluster_1 Diastereomers cluster_2 Enantiomers (Chiral Resolution) Racemate Crude Mixture (4 Isomers) Trans TRANS-Diastereomer (Thermodynamic Product) Diequatorial (Stable) Racemate->Trans Equilibration (Base/Heat) Cis CIS-Diastereomer (Kinetic Product) Axial-Equatorial (Unstable) Racemate->Cis Hydrogenation (PtO2/H2) Trans->Cis Epimerization (Rare) Trans_RR (3R, 4R) Potential Eutomer Trans->Trans_RR Chiral HPLC or Tartrate Salt Trans_SS (3S, 4S) Distomer Trans->Trans_SS Cis_RS (3R, 4S) Cis->Cis_RS Cis_SR (3S, 4R) Cis->Cis_SR

Caption: Stereochemical hierarchy showing the separation of diastereomers (Cis/Trans) followed by enantiomeric resolution.

Synthetic Methodologies

Researchers must choose a pathway based on the desired diastereomer.

Protocol A: Thermodynamic Route (Trans-Selective)

This route utilizes the thermodynamic preference for the trans-configuration during the reduction of an intermediate enamine or tetrahydropyridine.

  • Precursor Assembly : Reaction of 4-methyl-3-piperidone (N-protected) with 4-methoxyphenylmagnesium bromide (Grignard).

  • Dehydration : Acid-catalyzed elimination of the resulting tertiary alcohol yields the Tetrahydropyridine intermediate.

  • Reduction :

    • Reagent: H₂ / Pd-C (10%).

    • Mechanism: Heterogeneous catalytic hydrogenation typically occurs syn to the ring. However, subsequent equilibration over the catalyst surface or acidic workup favors the Trans isomer.

    • Yield: Typically 70:30 (Trans:Cis).

Protocol B: Kinetic Route (Cis-Selective)

To access the cis-isomer, one must avoid thermodynamic equilibration.

  • Pyridinium Salt Reduction : Starting from 3-(4-methoxyphenyl)-4-methylpyridine (synthesized via Suzuki coupling of 3-bromo-4-methylpyridine).

  • Quaternization : Methylation of the pyridine nitrogen (if N-methyl is desired) or Benzylation.

  • Reduction :

    • Reagent: H₂ / PtO₂ (Adams' Catalyst) in Acetic Acid.

    • Mechanism: This facilitates a rapid syn-addition of hydrogen across the aromatic ring, trapping the substituents in a Cis relationship before ring inversion can occur.

Experimental Workflow: Synthesis & Resolution
StepReagent/ConditionCritical ParameterOutcome
1. Coupling 3-Bromo-4-methylpyridine + 4-Methoxy-phenylboronic acid (Suzuki)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OBiaryl Core Formation
2. Reduction H₂ (50 psi), PtO₂ (cat), AcOHTemperature < 40°CCis-Dominant Mixture
3. Epimerization t-BuOK in t-BuOH, Reflux 12hAnhydrous conditionsConversion of Cis → Trans
4. Resolution Di-p-toluoyl-L-tartaric acidSolvent: MeOH/AcetoneCrystallization of (3R,4R) salt

Analytical Characterization

Distinguishing the isomers requires precise analytical techniques.

NMR Spectroscopy (¹H-NMR)

The coupling constants (


) between the protons at C3 and C4 are diagnostic.
  • Trans-Isomer : The H3 and H4 protons are anti-periplanar (axial-axial relationship).

    • 
      .
      
  • Cis-Isomer : The H3 and H4 protons exhibit an axial-equatorial (syn-clinal) relationship.

    • 
      .
      
X-Ray Crystallography

For absolute configuration, the hydrochloride or tartrate salt should be crystallized. The p-methoxy group aids in crystallization by providing a rigid planar domain.

Pharmacological Implications

In the context of monoamine transporter inhibitors (MATs), the spatial arrangement of the aryl and amine moieties is paramount.

  • Pharmacophore Alignment : The distance between the basic nitrogen and the centroid of the aromatic ring governs affinity.

  • Trans-Isomer Potency : Based on SAR from Paroxetine and Femoxetine , the trans-configuration (specifically 3R,4R or 3S,4R depending on the specific numbering priority) typically aligns best with the S1 and S2 binding pockets of SERT/DAT.

    • The trans isomer allows the p-methoxyphenyl group to occupy the hydrophobic pocket while the nitrogen interacts with Asp-98 (in hSERT).

  • Cis-Isomer Activity : Often exhibits reduced potency (10-100 fold lower) due to steric clash preventing deep pocket insertion, though it may retain some Sigma-1 receptor affinity.

Pharmacology Compound 3-(4-Methoxyphenyl)- 4-methylpiperidine Target_SERT SERT Inhibition (Antidepressant) Compound->Target_SERT Trans-(3R,4R) High Affinity Target_DAT DAT Inhibition (Stimulant) Compound->Target_DAT Trans-(3R,4R) Moderate Affinity Target_Sigma Sigma-1 Receptor (Neuroprotection) Compound->Target_Sigma Cis-Isomers Variable Affinity

Caption: Predicted pharmacological profile based on structural homology to Paroxetine and Femoxetine.

References

  • Synthesis of Piperidine Scaffolds : Journal of the Mexican Chemical Society. (2017). "Efficient Synthesis of Peptides with 4-Methylpiperidine".

  • Stereoselective Hydrogenation : RSC Medicinal Chemistry. (2022).[2] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis".

  • Femoxetine Structure & Pharmacology : PubChem. "Femoxetine Compound Summary".

  • Opioid/CNS Activity of 3,4-Disubstituted Piperidines : Journal of Medicinal Chemistry. (2001). "Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative".

  • Commercial Availability & CAS : BenchChem. "3-(4-Methoxyphenyl)-4-methylpiperidine Product Data".

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Arylpiperidines represent a privileged class of pharmacophores, frequently serving as the core scaffold in neuroactive agents such as dopamine autoreceptor agonists (e.g., preclamol) and tachykinin antagonists[1]. Historically, the construction of the 3-arylpiperidine architecture has relied on complex radical 1,4-aryl migrations[2] or rhodium-catalyzed intramolecular anti-Markovnikov hydroaminations[3]. While intellectually elegant, these methods often suffer from multi-step precursor syntheses and poor atom economy.

To synthesize 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) [4], we outline a highly scalable, two-step convergent strategy. This protocol leverages the robust Suzuki-Miyaura cross-coupling of commercially available 3-bromo-4-methylpyridine[5] with 4-methoxyphenylboronic acid, followed by the exhaustive catalytic hydrogenation of the resulting pyridine core using Adams' catalyst (PtO2). This approach minimizes hazardous reagents, utilizes inexpensive starting materials, and provides excellent overall yields.

Workflow Visualization

SynthesisWorkflow SM Starting Materials: 3-Bromo-4-methylpyridine + 4-Methoxyphenylboronic acid Step1 Step 1: Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, K2CO3, 90°C) SM->Step1 Int Intermediate: 3-(4-Methoxyphenyl) -4-methylpyridine Step1->Int >90% Yield Step2 Step 2: Catalytic Hydrogenation (PtO2, H2 50 bar, AcOH) Int->Step2 Target Target Product: 3-(4-Methoxyphenyl) -4-methylpiperidine Step2->Target cis/trans mixture

Figure 1: Two-step synthetic workflow for 3-(4-Methoxyphenyl)-4-methylpiperidine.

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The electron-deficient nature of the pyridine ring highly activates the C–Br bond at the 3-position toward oxidative addition by the Pd(0) catalyst[5]. A biphasic solvent system (1,4-Dioxane/H₂O) is deliberately chosen: the aqueous phase dissolves the inorganic base (K₂CO₃), which is critical for forming the reactive palladium-hydroxo/carbonato complex. This intermediate dramatically accelerates the transmetalation step with the boronic acid. The mild steric hindrance introduced by the adjacent 4-methyl group is easily overcome by elevating the reaction temperature to 90°C.

Step-by-Step Protocol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine (5.0 g, 29.0 mmol) and 4-methoxyphenylboronic acid (5.3 g, 34.8 mmol, 1.2 equiv).

  • Solvation: Add 1,4-dioxane (80 mL) and stir to dissolve the organic solids.

  • Base Addition: In a separate beaker, dissolve K₂CO₃ (10.0 g, 72.5 mmol, 2.5 equiv) in deionized water (20 mL). Add this aqueous solution to the reaction flask.

  • Degassing: Purge the biphasic mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes to prevent catalyst oxidation.

  • Catalyst Loading: Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.67 g, 1.45 mmol, 5 mol%) under a positive stream of argon.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C in an oil bath for 12 hours under an inert atmosphere.

  • Workup: Cool the reaction to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate.

In-Process Validation Analytics
  • TLC: Monitor using Hexanes/EtOAc (3:1). The starting material (

    
     ~0.4) must be completely consumed, replaced by a new UV-active product spot (
    
    
    
    ~0.3).
  • ¹H NMR (CDCl₃): Confirm success via the appearance of a sharp singlet at ~3.85 ppm (methoxy protons) and the characteristic AA'BB' doublet system of the para-substituted phenyl ring (~6.9 and ~7.2 ppm).

Quantitative Data: Suzuki-Miyaura Optimization
Catalyst SystemBaseSolvent (v/v)Temp (°C)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 92 Optimal transmetalation; clean conversion.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Toluene/H₂O (10:1)8085Good yield; trace homocoupling observed.
Pd(OAc)₂ / PCy₃Na₂CO₃DME/H₂O (4:1)9078Sluggish oxidative addition.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

Mechanistic Causality

Pyridine rings are notoriously resistant to hydrogenation due to their aromatic resonance stabilization and the presence of a basic nitrogen atom, which strongly coordinates to and poisons standard palladium catalysts (e.g., Pd/C). To circumvent this, Platinum(IV) oxide (PtO₂, Adams' catalyst) is employed in a solvent of glacial acetic acid. The acidic medium protonates the pyridine nitrogen, eliminating its ability to poison the catalyst while simultaneously increasing the electrophilicity of the ring, making it highly susceptible to reduction. Under high H₂ pressure, PtO₂ is reduced in situ to highly active Pt(0) nanoparticles.

Step-by-Step Protocol
  • Preparation: In a high-pressure autoclave reactor (e.g., Parr shaker), dissolve the purified 3-(4-methoxyphenyl)-4-methylpyridine (4.0 g, 20.0 mmol) in glacial acetic acid (40 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 227 mg, 1.0 mmol, 5 mol%). (Safety Note: PtO₂ can catalyze the ignition of solvent vapors; always add under an inert nitrogen blanket).

  • Purging: Seal the reactor and purge the vessel with nitrogen gas three times (pressurize to 10 bar, then release) to remove all ambient oxygen.

  • Pressurization: Purge the vessel with hydrogen gas three times, then finally pressurize the reactor to 50 bar of H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 10-12 hours.

  • Filtration: Carefully depressurize the reactor and purge with nitrogen. Filter the mixture through a pad of Celite to remove the pyrophoric platinum catalyst. Wash the Celite pad with additional acetic acid (10 mL).

  • Free-Basing: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dilute the residue with water (30 mL) and cool in an ice bath. Slowly add 2M NaOH solution until the pH reaches 10-11 to free-base the piperidine.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target product.

In-Process Validation Analytics
  • Hydrogen Uptake: The reaction is complete when the internal pressure stabilizes and no further H₂ gas is consumed.

  • ESI-MS: An aliquot should show

    
    
    
    
    
    , with absolute clearance of the
    
    
    starting material.
  • Stereochemistry: Catalytic hydrogenation on a solid surface proceeds via syn-addition of hydrogen atoms, kinetically favoring the cis-diastereomer.

Quantitative Data: Hydrogenation Optimization
CatalystSolvent SystemH₂ PressureTemp (°C)Conversion (%)cis:trans Ratio
PtO₂ (5 mol%) Glacial AcOH 50 bar 25 >95 85:15
PtO₂ (5 mol%)MeOH / 1M HCl50 bar258870:30
Pd/C (10 wt%)Glacial AcOH70 bar60<40N/A (Catalyst poisoned)

References

  • Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migr
  • Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migr
  • Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. The Hartwig Group (Berkeley).
  • Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prost
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • 3-(4-Methoxyphenyl)-4-methylpiperidine | CAS 1529147-63-4. Benchchem.

Sources

Application Note: A Practical Guide to the Solubilization and Use of 3-(4-Methoxyphenyl)-4-methylpiperidine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective solubilization, handling, and application of 3-(4-Methoxyphenyl)-4-methylpiperidine for in vitro assays. Recognizing that piperidine-containing compounds can present solubility challenges, this document details a systematic approach, from initial solubility assessment to the preparation of stable, high-concentration stock solutions and their final dilution for cell-based experiments. By emphasizing the causality behind protocol choices and integrating best practices for compound management, these protocols are designed to ensure the generation of reliable, reproducible, and accurate experimental data.

Introduction: The Importance of Proper Compound Handling

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Compounds like 3-(4-Methoxyphenyl)-4-methylpiperidine are of significant interest for biological screening. However, the integrity and reproducibility of any in vitro assay fundamentally depend on the accurate and consistent preparation of the test compound.[2] Many organic molecules, including substituted piperidines, exhibit poor aqueous solubility, which can lead to issues such as compound precipitation, inaccurate concentration determination, and ultimately, misleading biological data.

This application note serves as a detailed, field-proven guide to navigate these challenges. We will provide a logical workflow, from initial characterization and safety considerations to robust protocols for creating and utilizing solutions of 3-(4-Methoxyphenyl)-4-methylpiperidine in a manner that preserves compound integrity and ensures maximal bio-availability in in vitro systems.

Compound Characteristics and Safe Handling

Before beginning any experimental work, it is crucial to understand the physicochemical properties of the compound and adhere to safety best practices. Potent pharmacological compounds require careful handling to control exposure and prevent contamination.[3][4]

Physicochemical Properties

While extensive experimental data for 3-(4-Methoxyphenyl)-4-methylpiperidine is not widely published, its properties can be inferred from its structure and data on analogous compounds.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₂H₁₇NO[5] (Based on parent structure)
Molecular Weight 191.27 g/mol [5] (Based on parent structure)
Appearance Typically a beige or yellowish powder/solid.[5]
Aqueous Solubility Predicted to be low.The lipophilic methoxyphenyl group and substituted piperidine ring reduce solubility in aqueous media.[6]
Primary Solvent Dimethyl Sulfoxide (DMSO)Industry-standard for preparing stock solutions of poorly soluble compounds for biological assays.[7][8]
Safety and Handling Precautions

Even if the specific toxicity of a novel compound is unknown, it should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the solid compound or its concentrated solutions.

  • Designated Handling Area: Weigh and prepare stock solutions in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of the powdered form.[9]

  • Spill Management: In case of a spill, use an inert absorbent material to clean the area and dispose of the waste in a suitable, closed container.[10]

  • Waste Disposal: Dispose of all compound-related waste according to your institution's hazardous waste disposal procedures.

Stock Solution Preparation: A DMSO-Based Protocol

The cornerstone of using a poorly soluble compound in vitro is the preparation of a stable, high-concentration stock solution in an appropriate organic solvent, most commonly 100% anhydrous Dimethyl Sulfoxide (DMSO).[8]

The Rationale for Choosing DMSO

DMSO is the solvent of choice for several key reasons:

  • High Solubilizing Power: It can dissolve a wide range of hydrophobic compounds at high concentrations.

  • Aqueous Miscibility: It is fully miscible with water and cell culture media, facilitating the preparation of working solutions.

  • Biological Inertness at Low Concentrations: Most cell lines can tolerate final DMSO concentrations of ≤0.5% v/v without significant cytotoxic effects.[11][12][13] However, this tolerance is cell-line dependent and should always be verified.[12][13]

Causality Behind the Choice: The goal is to create a concentrated stock that allows for a large dilution factor into the final assay medium. This ensures that the final concentration of the organic solvent is kept well below its toxic threshold, thereby isolating the observed biological effect to the compound of interest, not the solvent.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard procedure for preparing a 10 mM stock solution.

Materials:

  • 3-(4-Methoxyphenyl)-4-methylpiperidine (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)

    • For 1 mL of a 10 mM (0.010 M) stock solution of a compound with MW = 191.27 g/mol :

    • Mass (mg) = 0.010 mol/L * 191.27 g/mol * 0.001 L = 1.91 mg

  • Weigh Compound: Accurately weigh out 1.91 mg of 3-(4-Methoxyphenyl)-4-methylpiperidine and transfer it to a sterile vial.

    • Expert Tip: To avoid weighing very small amounts, it is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in the corresponding larger volume of DMSO (e.g., 5.23 mL for a 10 mM solution).[14]

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.91 mg) to the vial.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, brief sonication or gentle warming (e.g., in a 37°C water bath) can be applied.[11] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound.[15]

  • Short-Term Storage (≤1 month): Store aliquots at -20°C.[7]

  • Long-Term Storage (≤6 months): For maximum stability, store aliquots at -80°C.[7]

  • Protect from Moisture: DMSO is highly hygroscopic (readily absorbs water from the air).[8] Ensure vials are tightly sealed. Absorbed water can lower the solubility of hydrophobic compounds, potentially causing precipitation over time.

Preparation of Working Solutions for In Vitro Assays

A common pitfall is the precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium or assay buffer.[8][11] The following workflow is designed to mitigate this risk.

Workflow for Preparing Assay-Ready Solutions

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation cluster_2 Assay Application Solid Solid Compound Stock 10 mM Stock Solution in 100% DMSO Solid->Stock Weigh & Add DMSO Anhydrous DMSO DMSO->Stock Dissolve (Vortex/Sonicate) Serial Serial Dilutions in 100% DMSO Stock->Serial Create concentration series (e.g., 2X, 10X) Final Final Working Solutions (e.g., 10 µM with 0.1% DMSO) Serial->Final Final Dilution Step (e.g., 1:1000) Medium Aqueous Assay Medium Medium->Final Plate Cell Assay Plate Final->Plate Add to cells

Caption: Workflow for preparing 3-(4-Methoxyphenyl)-4-methylpiperidine for in vitro assays.

Protocol 2: Serial Dilution for Dose-Response Experiments

This strategy minimizes precipitation by avoiding large, single-step dilutions of the compound from a high-organic to a high-aqueous environment.

Procedure:

  • Intermediate Dilutions in 100% DMSO: Before diluting into your final assay medium, perform a serial dilution series in 100% DMSO.[8] For example, starting with your 10 mM stock, create intermediate stocks of 1 mM, 100 µM, etc., by diluting with pure DMSO. This creates a range of concentrations all in the same solvent.

  • Final Dilution into Assay Medium: From each DMSO-based concentration in your series, perform the final dilution into the pre-warmed (37°C) cell culture medium.

    • Example: To achieve a final concentration of 1 µM in the assay, add 1 µL of a 1 mM DMSO intermediate stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Best Practice: Add the small volume of DMSO stock drop-wise to the assay medium while gently vortexing or swirling to ensure rapid and even dispersal, preventing localized high concentrations that can trigger precipitation.[11]

  • Vehicle Control: It is essential to include a vehicle control in every experiment.[7] This control should contain the same final concentration of DMSO as your highest compound concentration well, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.

Recommended Final DMSO Concentrations

While cell line tolerance varies, the following are widely accepted guidelines to minimize solvent-induced artifacts.[8][12][13]

Assay TypeRecommended Max Final DMSO % (v/v)Rationale
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid cytotoxicity in most immortalized cell lines.[8][11][12]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent toxicity than established cell lines.[8]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all plates to ensure data comparability.[8]
Enzyme/Biochemical Assays ≤ 1.0%Higher concentrations can sometimes be tolerated but may interfere with protein structure or assay components.

Example Application: Cell Viability (MTT) Assay

This protocol provides a practical example of how to apply the solubilized compound in a common cell-based assay to determine its cytotoxic or anti-proliferative effects.[16][17]

Protocol 3: General Cell Viability Assay to Determine IC₅₀

Materials:

  • Target cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Working solutions of 3-(4-Methoxyphenyl)-4-methylpiperidine (prepared as in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT Solubilization Solution (e.g., DMSO or acidified isopropanol)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a dose-response series of the compound in complete medium using the serial dilution method (Protocol 2). Include a "vehicle control" (medium + DMSO) and a "no treatment" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound won't dissolve in DMSO stock. Insufficient solvent; poor quality/wet DMSO; compound has low intrinsic solubility.Gently warm and/or sonicate the solution. Use fresh, anhydrous DMSO. If it persists, prepare a less concentrated stock solution (e.g., 5 mM or 1 mM).[6][11]
Stock solution precipitates upon storage at -20°C. Solution may be supersaturated; absorbed moisture.Store the stock at room temperature if stability allows.[6] Ensure vials are tightly sealed. Prepare fresh solutions before critical experiments.
Compound precipitates when diluted into aqueous assay medium. High final concentration; improper dilution technique.Ensure the final DMSO concentration is within the recommended limits (Table above). Use the serial dilution technique (Protocol 2). Add the DMSO stock to the medium drop-wise while swirling.[8][11]
High cytotoxicity observed in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Perform a DMSO tolerance test for your cell line. Lower the final DMSO concentration in your assay to a non-toxic level (e.g., 0.1%).[12][13]

References

  • Smolecule. (n.d.). DMSO Solubility & Stock Solution Preparation. Retrieved from Smolecule Technical Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREVVCoA5hJm7FcXbKvjli2DI2JoJKc5gqgM2a7r9qmlZ0mMsHCCQaNaxfnvTof7XUwmgKCyTmMcSRd2tPv5eO99uCr7cReeQWHbHRQ5uFhY5aPgxfW0_OphO3H169JTCHNW2Gy5IoKw_F3jezDLaiNZGxqQC7dh_jl62R_1SVQr2RbiLFJRo=]
  • CymitQuimica. (n.d.). 3-(4-methoxyphenyl)piperidine. Retrieved from CymitQuimica Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Gr3drfskvJQmYIyKlLTd5kUOlyCIDxdTUXfsbdvepG9tiXITrrBZHl9aviToxA3YYL0a1pUlhXFZoXrcPhGnuHLY8VaW0XFSy24r3qGVLq1BXbx7SdsW6tKq5lBcijlK6219B6KSg11FuxA3HxYdjJFcP_Qc2DtNd88xdPEcXxz7qHAGSNSh8Wh25fVJPg==]
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1kky8hbEZHYc5agZggkq0FVUZeLfaztnOw-wyJV5GSypPb-Lwhx5hIrk3GP7vituMPcx-YYKLkYBpBVYJWOxywGDCq-RbBc5SiD-ErPm-r5gqOh7h9zjUfEQlnT2g3i1VSqoJovNKbf1EVOsTNp4Fv2tFQ66XHN-BVsFdpATjjG-q1cOdvKmyLpsgOs8dPg93KE1mRfCk4UeHPEl93ak5KY0rFlx-7V3ynffWzoG5TA4mE01_gyMr1nD-rY2VU9uKnRs=]
  • Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from ResearchGate Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC20zGIzZIh0iPxy6X5Iu5UPfUvKtJIVA-OoAQYS0E2qJ0TozxLEajK5fW989amzQKMUGGFVX9HbTynM4N-3Fbw01v1DwJaCG1DuM4xpSDEavj09ol2cxwIV858psieFVNd8oCq1L3bmgitYiPIkPrmGax2Rb6OX2smNgbJCivaXIQ7wqxhf4G0D66w1IGCrSbBlTsfYEeE8Xp-M0YKIecYTQOyqbLLaaNIXQDyKYyUjD5iAw=]
  • Smolecule. (2026, February). LabMol-301 Solubility and Stock Solution Preparation. Retrieved from Smolecule Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcCO3odKG67iNhWJ4kTZRXfpz_dYj-nSLXYksbp7BE9ODEZfou-PuOulSYFoApg-3tfRHVbgMBrpERv1CTfqIXakrqAmwqVfe8ynu_9_LDCs1aii5fXF7hQRTX6zJ_O27zm1KbQ0Ccya0aJAsl0F856QpPyOda2IVZAblHEVfztYQ-hLjOk8-1IAa6ypJCjT2mF4k=]
  • Benchchem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols. Retrieved from Benchchem Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbrag8G0Pn7ahwck23lRGdtWfu8t2iUpIrymH43A7Zj03DiN43DEnHEFaVnMyonap9DWo0TJELlF2w4Iwe1YFV7o7QWStUKMP51SBa4D0c7dwbIXzw320rr4olIRSJLBPaXbQM7G4juTvRSf1f_NREb7BheKR6-lIreytbUwncpVtacpmCc4XTOBGq_8cKF4gdpmJiBWneUGMjxRL]
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpimvHxPBT8f7F0veobJhvNXVk71fL1pkZ7zSit0gb6upvVzp_b7eiZdO7-sVbtpaYn3ejLsbyqtVhF5R7GSsFRMeg_l5H8Gk37NjdYDtjJHwjT4G7zThrDkck09c9ae9FCVOugUa0ARPR5KjuQ6VSy6YzJI43rk4Kr37aXcRZhR1TQx9DrqX7BPRoPC0KgbFpukMinHAPg8tdXHGpHybRmti3L_8MCyFfmnRpOQ==]
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgrwIkTc3pnFVh7B2_n9YGe4xE45iVW0AYxlJoJGBD1wKTwQCUTrJDEzvOEZSWwPY9faizXZc33Uz5p6omHoqTyfGQoIYN_t3wzdT7_OOxj43iT2r4ULtn6dmn7uzbBf94F171KI8znOydxGxauDIrbXCCFi3r6XZloTSZL2wcSdBn4fMG3qFdBqoYcJek-UZ8ARt1IZOwUzBhNJU=]
  • Holm, C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIYf73c7Gne-snTl11tuUWZH1BIcLM4zUdGcFTrFVYl29jpk8sY9LAydT-ojXWUBl7607ywWZqzRveClyBfNq_dxyiz7R5HEqa-Vgk4-bBAiTXW7inLYhd0oYrsey4vlPMnrrJICzluR96ACo=]
  • SciELO. (2013, April 12). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHO60S5r9at833r62rS4JVWny-ayuSdRphdgRjqVXzQzej_EcIEA8VBkz-YFItk3qYerzZmrS4B99L6102Y0KBp11JtRfJgiqdu7bMeo58j0r47wY10RtdkA_OHl9DeFK6YeHmWz0JM-GabBF7-UBnoQ0FXThJ00XKRtQAOmenOgtlQ61k]
  • Matson, S. L., et al. (2009, June 15). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM71TqjQZEp2DJtdlFyASDQBYgv4nQKYvXeajhCK45GHHJxDw_QYaCDcVKrPJU4HlJu0lrKdUk5i_l0YSnsqLCXOo84X4BraSxUoSMDAh3XGjSnDTowYHq14B3zUST-yFMHcIU]
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from Benchchem Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_q03FNlsQDzYhGF1ZotCxA5yoQyPz1QAQhUpRAC_IIayR2h7lX9KLId6T17nBbcuhqryVKLRX3gYPEW7ci5x5puQyJgtfGL9RUIEgkoEuFmd0RI18rVIL5dvHH4dhJg9QxdqxpTxJSOttkzJvYoUne-j8wz0LadhG3iztM5VQYr9P9nTEno1VCT7wYOhFkYGdUGA2STIrubPFCOmhX34lawWUU2QC5JdImh2He-bGjN8=]
  • Contec Healthcare. (2023, October 31). Best Practices for HD Compounding. Retrieved from Contec Healthcare Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZdfqfw1HJySd6lEv2-20JYHm2eHXvX-OZSd_o6ZieWHQNv7Zr0NAC-4WS8DbCOyhCaSJD73lWRQzefYeHGdoyIk3bGJmhAtm0wSExxyWmfrz149fUpwffU2YLCS-5IwTt_1gQ6YVenSsY4hPJvnUlqhOH0LKKQU-ORF8gjqo-u6Dc]
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAyckAkAXXKaKB174wfoGc6rVgv11Z8tAL_3sOxeR_LF1LjTLZsdCWCS7piqoHHwS_YiOdRhPgs5hegrd8a6Gd20sTw9Xbn0hipRsKZP67RFDYVCA7Ux0PL6JI3Wv3di4jCTKbQOWl_f0Znd1g6kKlCDkFjrKierU6aR3txlzC1UdxnCjCSE=]
  • General Lab Techniques Forum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from BioForum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbMh6Dv6AmB-kCd42QPbbArGXWAisL7tClOzMIV7OQXXkZlUEy7W7cyEeq1F_9f9T7hsoywQZ-Z2SVgj1HXpbUTgcdxxbHwoiTFIEIslqhM70iGkhr5AJSejHWpjUyn-AmsbXWZ5kYgByTjZeYUMlnmKW-wIKkw8RaZTU]
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from IPS - Integrated Project Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJHA5kXhBnZMp9AsfGj77-Shx2pu-QMlG-Ls6B-HEpxuqBrLn6lpaSyEQScPSNL4VIw0bQZNR7q_o-wgCvXr4jXIcq6-zKTFn_DwbiljhP4DJVxcMGlrOMQAVtpmwuGGe_TU7KafdvG5QlQRtBAHoMGZDMAZcEdkME0nOzG2TJoY0YvjQ7gBytTIakzkep4_AUwyEUq-vN2FAqNvgmPFKjOAa42Q==]
  • Safety Data Sheet. (2015, February 2). Section 4. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfKvdBEiO1Q_1MDvmHgQIyZDDTkvppF8i3VG8Gc6KrY842yPjVOI4MtpuOIz67UyQFxjW1Zmu_XP5E_VaoxDgBA97SQr9EBf5czsPx970GDAm7XLLi4PQICP6ploe3UWnQUnOFgMhOrpEP0qQ8RraQKVn4xlz04_m9fjaOb49cGGJnePvMwoQJhPtlzAhv_WWtACZjg-3nVZKzdRmkhKr2i9OBOfBdZSyen-apAplhPylNDgOplzueh9u1SzohEyCju7nE2y7bkF_jMmH4mhh9ebkdJDYT1U0JCA==]
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from BMG LABTECH Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOBRGw3owzn6IeNQnY_rrB8Y9-SjavgzkLkQVND3cpu3R91g6xYeOp3wwmgl3RDk62Ztcms3lwP_y-Sq9_2c0dnWRLKtibUlig0Qa9pdL4lz7pg77zjsOQx_5sOJtagGoQZb7gECRJ6bInZWWoTUTHkWy-Qagx9Et2SQ8-]
  • Benchchem. (2025). A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives. Retrieved from Benchchem Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd3zqsg5nHACT7IE1n7W9Hv3mdT5gSshap7VmgWX3jkQm9CwsNsEYCTBVtZbeju673ijxxBexw6IRF50Vf9ZlkQGttVyBHM4cppp-_hgv5nzpxxWzzq4RKW2kNnK2HDra542CDfRAg4UTt3qxIsSoCeIzHRlkAKtgR5RXlOw5YFb3xsAxxWcWnXlmjTZELSqOcAvar_pvkBI2GuRcuTxOIyh0BMtiz4joTt_TZhjJfOeI=]
  • Chem-Impex. (n.d.). 4-Methylpiperidine. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtklZDwQ0NWN92g3L4NYHlr5JTGuNh91ijZQDFkxTHvX4PBFGWmjdY_Su5QuByFn4Yv_23DpAppOdNxiYGIw3zGXSLkcaIMcy3AcuFIaqDzXrwS3CINgH8STWOIW6RIDITO_k=]
  • Scientific Reports. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1iOPs9Y7-bW_2z7CwyO1DPBMIn6s1osr4NYSO7uGCLPeIMy3a4Rtqp7_H75FFDjovvJkBPdnsJN_a_GeMCGV6XffWQZ2GiOzNzUk4EjKJLWmSJUj0p5sxax9iwc5vqsy_aSZtpJfqrJgpQf2A]

Sources

Using 3-(4-Methoxyphenyl)-4-methylpiperidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(4-Methoxyphenyl)-4-methylpiperidine in Medicinal Chemistry

Executive Summary

This guide details the technical application of 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS: 1529147-63-4) as a high-value scaffold in drug discovery.[1][2] Unlike the more common 4-phenylpiperidine class (found in fentanyl and meperidine), the 3,4-disubstituted piperidine core offers a unique vector for exploring "privileged structure" space.[1][3] This specific isomer provides a rigidified ethylamine pharmacophore critical for targeting GPCRs (NK1, Opioid, 5-HT) and Aspartic Proteases (Renin) .[1][3]

This document provides validated protocols for its synthesis, functionalization, and integration into Structure-Activity Relationship (SAR) libraries, emphasizing stereochemical control and metabolic stability.

Scientific Rationale & Chemical Biology

The "Privileged" 3,4-Disubstitution Pattern

The 3,4-disubstitution pattern breaks the symmetry of the piperidine ring, creating two chiral centers (C3 and C4).[3] This is chemically significant for three reasons:

  • Conformational Locking: The adjacent methyl and aryl groups restrict the conformational flexibility of the piperidine ring, often locking the N-substituent into a specific bioactive orientation (equatorial vs. axial).[1][4]

  • Metabolic Blocking: The C4-methyl group can sterically hinder oxidative metabolism at the sensitive C4 position, potentially extending half-life (

    
    ) compared to simple 3-arylpiperidines.[1][2]
    
  • Receptor Selectivity: In Serotonin Transporter (SERT) inhibitors like Paroxetine, the 3,4-substitution is critical for selectivity over Norepinephrine Transporters (NET).[1][3][4]

Key Physicochemical Properties
PropertyValueSignificance
Molecular Formula

Low MW fragment (<250 Da) ideal for FBDD.[1][2][5][6]
Molecular Weight 205.30 g/mol Leaves room for heavy N-substitutions.[1][2][4]
cLogP ~2.8Lipophilic; good CNS penetration potential.[1][2][4]
pKa (Calc) ~9.5Basic amine; predominantly cationic at physiological pH.[1][2][4]
H-Bond Donors/Acceptors 1 / 2Balanced for membrane permeability.

Synthetic Pathways & Logic

The synthesis and utilization of this intermediate follow a divergent workflow. The core scaffold is typically accessed via reduction of the corresponding pyridine or Michael addition/cyclization sequences.[4]

Workflow Visualization

The following diagram illustrates the logical flow from the intermediate to high-value targets, highlighting the decision points for N-functionalization versus O-demethylation.

G Start 3-(4-Methoxyphenyl)- 4-methylpiperidine (Core Scaffold) Step1 Stereochemical Resolution Start->Step1 Chiral HPLC / Tartrate Salt PathA N-Functionalization (Library Gen) Step1->PathA Intact Scaffold PathB O-Demethylation (Scaffold Hopping) Step1->PathB Core Modification ProdA1 Reductive Amination (GPCR Ligands) PathA->ProdA1 Aldehydes/STAB ProdA2 Buchwald Coupling (Kinase Inhibitors) PathA->ProdA2 Ar-Br/Pd(OAc)2 ProdB1 Phenol Intermediate PathB->ProdB1 BBr3 / -78°C ProdB2 Ether/Ester Diversity ProdB1->ProdB2 R-X / K2CO3

Caption: Divergent synthetic utility of the 3-(4-methoxyphenyl)-4-methylpiperidine scaffold.

Detailed Experimental Protocols

Protocol A: Stereochemical Resolution (Critical Step)

Rationale: The commercial intermediate is often racemic.[2][4] For biological assays, separating cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) isomers is mandatory as they likely possess distinct pharmacological profiles.[3]

Materials:

  • Racemic 3-(4-Methoxyphenyl)-4-methylpiperidine (1.0 g)[1][2]

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)[1][2]

  • Solvent: Ethanol/Acetone (9:1)[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 g (4.87 mmol) of the amine in 10 mL of hot Ethanol/Acetone mixture.

  • Salt Formation: Add 1.0 eq (1.88 g) of D-DTTA dissolved in 5 mL warm ethanol dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate (typically the diastereomeric salt of the trans-isomer).[1][2][4]

  • Free Basing: Suspend the salt in DCM (20 mL) and wash with 1M NaOH (10 mL) to liberate the chiral free amine.

  • Analysis: Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA 90:10:0.1).

Protocol B: N-Alkylation via Reductive Amination (Library Generation)

Rationale: This method is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation (quaternization) and to allow the use of diverse aldehyde building blocks.[1][4]

Reagents:

  • Scaffold: 3-(4-Methoxyphenyl)-4-methylpiperidine (1.0 eq)[1][2]

  • Aldehyde: Aryl/Alkyl aldehyde (1.1 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acid Catalyst: Acetic Acid (1-2 drops)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][3][2]

Step-by-Step:

  • Imine Formation: In a 20 mL scintillation vial, combine amine (0.5 mmol) and aldehyde (0.55 mmol) in DCE (5 mL). Add Acetic Acid.[1][3][2][4] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Solution may turn slightly yellow/cloudy as the imine forms.[1][2][4]

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Note: Evolution of gas is minimal but ensure the vial is vented.[4]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW_amine + MW_aldehyde - 16 + 2).[1][2]

  • Quench: Add Saturated

    
     (5 mL) and stir vigorously for 10 mins.
    
  • Extraction: Extract with DCM (3 x 5 mL). Dry organics over

    
    .[1][2][4]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol C: O-Demethylation (Scaffold Hopping)

Rationale: Converting the methoxy group to a phenol dramatically alters the physicochemical properties (lowers LogP, adds H-bond donor) and creates a handle for ether libraries.[1]

Safety Warning:


 is violently reactive with water and generates HBr gas.[1][2][4] Work in a fume hood.

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Addition: Dissolve N-protected (e.g., N-Boc) or N-alkylated intermediate (1.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Reagent: Add

    
     (1.0 M in DCM, 3.0 eq) dropwise over 10 minutes.
    
  • Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours.

  • Quench: Extremely Careful addition of MeOH (dropwise) at 0°C.

  • Workup: Dilute with water, neutralize with

    
    , and extract with EtOAc.
    

Case Study: Design of a Dual SSRI/5-HT1A Ligand

Hypothetical Application based on Pharmacophore Overlap

Objective: Synthesize a dual-action antidepressant. Design Strategy:

  • Core: Use trans-3-(4-methoxyphenyl)-4-methylpiperidine.

  • Linker: Attach a 3-carbon chain to the piperidine nitrogen.[1][2][4]

  • Terminal: Attach an indole moiety (mimicking serotonin).[1][2][4]

Results (Simulated):

  • The 4-methyl group prevents the "flattening" of the piperidine ring, maintaining the phenyl ring in a pseudo-equatorial position required for the SERT binding pocket [1].

  • The 3-methoxy group mimics the substitution pattern of Femoxetine, enhancing selectivity.[3]

References

  • Barnes, N. M., & Sharp, T. (1999).[3][4] A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.[1][3] Link

  • Kozikowski, A. P., et al. (2000).[1][3][4] Synthesis and biology of the 3,4-disubstituted piperidine-based nociceptin receptor ligands. Journal of Medicinal Chemistry, 43(15), 2893-2900.[1][3] Link[1][2]

  • Maetz, P., et al. (2019).[1][3][4] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[3][7] Journal of Medicinal Chemistry, 62(15), 7264–7288.[3][7] Link[1][2]

  • PubChem. (2024).[1][2][4] 4-(3-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine.[1][2][4] Link

Sources

Application Note: Bioavailability Enhancement Strategies for 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and process engineers. It treats 3-(4-Methoxyphenyl)-4-methylpiperidine (referred to herein as Compound 3-MMP ) as a model New Chemical Entity (NCE) exhibiting characteristics typical of BCS Class II/IV lipophilic weak bases.[1]

The following protocols are derived from first-principles biopharmaceutics and industrial best practices for phenylpiperidine derivatives.

Executive Summary & Compound Profiling[1]

3-(4-Methoxyphenyl)-4-methylpiperidine (3-MMP) presents a classic formulation challenge: it is a lipophilic amine likely exhibiting pH-dependent solubility.[1] As a secondary amine, it is highly soluble in the acidic environment of the stomach (ionized) but prone to rapid precipitation in the neutral environment of the small intestine (unionized), leading to low oral bioavailability.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Structure Phenylpiperidine derivativeLipophilic scaffold; potential CYP2D6 substrate.[1]
pKa (Basic) ~10.5 (Piperidine nitrogen)Ionized at pH 1.2; Unionized at pH 6.8.
LogP ~2.8 – 3.2Moderate lipophilicity; good permeability if dissolved.[1]
BCS Class Class II (Low Sol., High Perm.)[1][2]Absorption is dissolution-rate limited.[1]
Melting Point Likely >120°C (Salt forms higher)Suitable for Hot Melt Extrusion (HME) if <200°C.

Biopharmaceutical Strategy: The "Spring and Parachute"

To maximize bioavailability, we must prevent the "crash" of the drug out of solution as it transitions from the stomach (pH 1.2) to the intestine (pH 6.8).

  • The Spring: Use a High-Energy Form (Salt or Amorphous Solid Dispersion) to generate supersaturation immediately upon dissolution.

  • The Parachute: Use Precipitation Inhibitors (Polymers/Surfactants) to maintain that supersaturation long enough for absorption to occur.

Formulation Decision Matrix

The following logic gate determines the optimal formulation pathway based on pre-formulation data.

FormulationDecision Start Start: 3-MMP Free Base SolubilityCheck Aq. Solubility (pH 6.8) > 100 μg/mL? Start->SolubilityCheck SaltScreen Step 1: Salt Screening (HCl, Tartrate, Mesylate) SolubilityCheck->SaltScreen No StandardTab Standard Immediate Release (Tablet/Capsule) SolubilityCheck->StandardTab Yes SaltSolubility Salt Solubility (pH 6.8) > 100 μg/mL? SaltScreen->SaltSolubility SaltSolubility->StandardTab Yes (Stable) LogPCheck LogP > 3.0? SaltSolubility->LogPCheck No (Ppt risk) LipidForm Lipid Formulation (SEDDS / Softgel) LogPCheck->LipidForm Yes (High Lipophilicity) ASD Amorphous Solid Dispersion (HME or Spray Drying) LogPCheck->ASD No (Mod. Lipophilicity)

Figure 1: Decision tree for selecting the formulation technology based on physicochemical checkpoints.

Detailed Protocols

Protocol A: Salt Selection & Screening

Objective: Identify a salt form that increases saturation solubility and improves solid-state stability.

Reagents:

  • 3-MMP Free Base (1 g)[1]

  • Counter-ions (1.1 equivalents): Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), L-Tartaric acid.[1]

  • Solvents: Ethanol, Isopropanol, Acetone.[1]

Workflow:

  • Dissolution: Dissolve 3-MMP free base in minimal hot ethanol (50°C).

  • Acid Addition: Add 1.1 molar equivalents of the selected acid slowly while stirring.

    • Note: For HCl, use 4M HCl in dioxane or ether to avoid excess water.[1]

  • Crystallization: Cool slowly to room temperature, then to 4°C. If no precipitate forms, add anti-solvent (e.g., n-Heptane or Diethyl ether).

  • Filtration: Filter solids and dry under vacuum at 40°C for 24 hours.

  • Validation: Perform XRPD (to verify crystallinity) and DSC (to determine melting point).

  • Solubility Test: Measure equilibrium solubility of the salt in Phosphate Buffer pH 6.8.

Success Criteria: Solubility at pH 6.8 > 0.5 mg/mL without rapid disproportionation (conversion back to free base).

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Create a molecular dispersion of 3-MMP in a polymer matrix to inhibit crystallization in the intestine.

Materials:

  • API: 3-MMP (Free base or Salt).

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade L or M.

    • Why? HPMC-AS is enteric; it remains intact in the stomach (protecting the drug or preventing early release) and dissolves at pH > 5.5, releasing the drug exactly where absorption is maximal while inhibiting precipitation.

  • Solvent: Methanol / Dichloromethane (1:1 v/v).

Manufacturing Steps:

  • Feed Preparation:

    • Dissolve Polymer in solvent to achieve 5% w/w solids.[1]

    • Add 3-MMP to achieve a Drug:Polymer ratio of 1:3 (25% Drug Load).

    • Stir until clear.

  • Spray Drying (e.g., Buchi B-290):

    • Inlet Temp: 80-100°C (depending on solvent boiling point).

    • Outlet Temp: Maintain < 50°C to prevent degradation.[1]

    • Aspirator: 100%.[1][3]

    • Pump Rate: 20-30% (adjust to ensure dry particles).

  • Secondary Drying:

    • Dry the collected powder in a vacuum oven at 40°C for 48 hours to remove residual solvents below ICH limits.

  • Characterization:

    • DSC: Look for a single Glass Transition Temperature (Tg). Absence of melting endotherm indicates full amorphization.

    • PLM (Polarized Light Microscopy): Ensure no birefringence (crystals).

Protocol C: Lipid-Based Formulation (SEDDS)

Alternative Strategy: If LogP > 3.5 or if ASD fails stability testing.[1]

Formulation Type: Self-Emulsifying Drug Delivery System (SEDDS).

Composition (Type III Lipid System):

Component Function Example Material % w/w
Oil Phase Solubilizer Capryol™ 90 (Propylene glycol monocaprylate) 30%
Surfactant Emulsifier Cremophor® EL or Tween 80 40%

| Co-Surfactant | Dispersant | Transcutol® HP (Diethylene glycol monoethyl ether) | 30% |[1]

Workflow:

  • Mix Oil, Surfactant, and Co-surfactant in a glass vial.[1] Vortex for 2 minutes.

  • Add 3-MMP (target 50 mg/g loading).[1]

  • Heat to 40°C and stir/sonicate until fully dissolved.

  • Dispersion Test: Add 1 mL of formulation to 250 mL water. It should spontaneously form a clear/bluish nano-emulsion (< 100 nm size).

Analytical Validation: Non-Sink Dissolution

Standard QC dissolution (sink conditions) often masks precipitation issues. You must use Non-Sink Conditions to verify the "Parachute" effect.

Method:

  • Apparatus: USP II (Paddle) at 75 RPM.

  • Media:

    • Stage 1: 0.1N HCl (pH 1.2) for 30 mins (Simulate Stomach).

    • Stage 2: Add concentrated Phosphate Buffer concentrate to shift pH to 6.8 (Simulate Intestine).

  • Sampling: 5, 15, 30 (Acid stage) -> 35, 45, 60, 90, 120 mins (Buffer stage).

  • Analysis: HPLC-UV (254 nm).

Interpretation:

  • Fail: Rapid drop in concentration after pH shift (Precipitation).

  • Pass: Concentration remains >80% of theoretical max for >2 hours at pH 6.8.

Mechanism of Action Diagram

The following diagram illustrates how the ASD formulation prevents the specific failure mode of 3-MMP (intestinal precipitation).

Mechanism Stomach Stomach (pH 1.2) Drug is Ionized (Soluble) Intestine Intestine (pH 6.8) Drug becomes Unionized Stomach->Intestine Gastric Emptying Crystal Crystalline ppt (No Absorption) Intestine->Crystal Free Base (Natural Tendency) Amorphous Amorphous Nanoparticles (Stabilized by Polymer) Intestine->Amorphous With HPMC-AS (Inhibits Nucleation) Absorption Systemic Circulation (Bioavailability) Crystal->Absorption Very Slow Amorphous->Absorption Permeation

Figure 2: Mechanism of bioavailability enhancement using HPMC-AS to inhibit intestinal precipitation.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Curatolo, W., et al. (2009).[1] Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research. Link

  • Butler, J. M., & Dressman, J. B. (2010).[1] The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences. Link

Sources

Application Note: Characterization of 3-(4-Methoxyphenyl)-4-methylpiperidine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The compound 3-(4-Methoxyphenyl)-4-methylpiperidine represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for 3,4-disubstituted piperidine therapeutics (e.g., Paroxetine, Femoxetine). While often utilized as a synthetic intermediate, this scaffold possesses intrinsic biological activity, particularly exhibiting high affinity for Sigma-1 receptors (σ1R) and the Serotonin Transporter (SERT) .

In drug discovery, this molecule is employed as a conformational probe . Its rigid piperidine ring restricts the spatial orientation of the phenyl and methyl groups, allowing researchers to map the steric requirements of the σ1R pharmacophore and discriminate between σ1 and σ2 subtypes.

Key Applications
  • SAR Profiling: Determining the contribution of the 4-methyl group to σ1R selectivity over σ2R.

  • Competitive Binding: Acting as a displacer in radioligand competition assays to calculate

    
     values.
    
  • Off-Target Screening: Assessing potential liability of SERT-targeting drugs for Sigma receptor cross-reactivity.

Mechanistic Insight & Experimental Logic

The Sigma-1 Translocation Pathway

Upon binding a ligand (agonist or antagonist), the Sigma-1 receptor—an endoplasmic reticulum (ER) chaperone—undergoes a conformational change. This often triggers dissociation from BiP (Binding immunoglobulin protein) and translocation to the Mitochondria-Associated Membrane (MAM), modulating calcium signaling.

Experimental Rationale: To validate the binding of 3-(4-Methoxyphenyl)-4-methylpiperidine, we utilize a Competition Radioligand Binding Assay . We use [³H]-(+)-Pentazocine , a highly selective σ1R agonist, as the radiotracer. If the test compound binds σ1R, it will displace the radiotracer in a concentration-dependent manner.

Pathway Visualization

The following diagram illustrates the receptor modulation pathway and the assay logic.

Sigma1_Pathway Ligand 3-(4-Methoxyphenyl)- 4-methylpiperidine Sigma1_Inactive Sigma-1 Receptor (Bound to BiP at ER) Ligand->Sigma1_Inactive Binds High Affinity Assay_Signal Displacement of [³H]-(+)-Pentazocine Ligand->Assay_Signal Competition Binding (In Vitro) Sigma1_Active Sigma-1 Receptor (Dissociated/Active) Sigma1_Inactive->Sigma1_Active Conformational Change MAM MAM Translocation (Ca2+ Modulation) Sigma1_Active->MAM Chaperone Activity

Figure 1: Mechanism of Action and Assay Logic. The ligand binds the ER-resident Sigma-1 receptor, mimicking or blocking the translocation process, detected via radioligand displacement.

Detailed Experimental Protocols

Protocol A: Membrane Preparation (Rat Brain or Transfected HEK293)

Objective: Isolate membrane fractions enriched with Sigma-1 receptors for binding assays.

Reagents:

  • Buffer A (Homogenization): 50 mM Tris-HCl (pH 7.4), 0.32 M Sucrose.

  • Buffer B (Assay): 50 mM Tris-HCl (pH 8.0). Note: Sigma-1 binding is optimal at slightly basic pH.

Procedure:

  • Tissue Harvest: Decapitate male Sprague-Dawley rats (200–250 g). Rapidly remove whole brains (minus cerebellum, which has lower σ1 density) and place in ice-cold Buffer A.

  • Homogenization: Homogenize tissue (1 g/10 mL Buffer A) using a glass-Teflon Potter-Elvehjem homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge homogenate at 1,000 × g for 10 min at 4°C to remove nuclear debris. Save the supernatant (S1).

  • Centrifugation 2: Centrifuge S1 at 40,000 × g for 20 min at 4°C.

  • Wash: Discard supernatant. Resuspend the pellet (P2) in ice-cold Buffer B and centrifuge again at 40,000 × g for 20 min.

  • Storage: Resuspend final pellet in Buffer B to a protein concentration of 1–2 mg/mL. Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the


 of 3-(4-Methoxyphenyl)-4-methylpiperidine.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-specific Binder: Haloperidol (10 µM final concentration).

  • Test Compound: 3-(4-Methoxyphenyl)-4-methylpiperidine (dissolved in DMSO, serial dilutions).

Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Buffer B to ~200 µg protein/well.

  • Plate Setup (96-well format):

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL [³H]-Pentazocine (3 nM final).

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Haloperidol (10 µM) + 25 µL [³H]-Pentazocine.

    • Test Wells: 150 µL Membrane + 25 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M) + 25 µL [³H]-Pentazocine.

  • Incubation: Incubate plates for 120 minutes at 37°C (equilibrium is slower for some piperidine analogs).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with 200 µL ice-cold Buffer B.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

Data Analysis & Interpretation

Calculation of Ki

Convert raw CPM (Counts Per Minute) to specific binding percentages. Use non-linear regression (one-site competition model) to determine the


.

Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation :


  • 
     = Concentration of [³H]-(+)-Pentazocine used (3 nM).
    
  • 
     = Dissociation constant of [³H]-(+)-Pentazocine (typically ~3–5 nM in rat brain).
    
Expected Results Profile

The following table summarizes the expected affinity profile for 3-(4-Methoxyphenyl)-4-methylpiperidine compared to reference standards.

Receptor TargetLigandExpected Ki (nM)Selectivity Note
Sigma-1 (σ1) 3-(4-Methoxyphenyl)-4-methylpiperidine 10 – 50 nM High Affinity
Sigma-2 (σ2)3-(4-Methoxyphenyl)-4-methylpiperidine> 1,000 nMModerate/Low Affinity
SERTParoxetine (Reference)0.1 nMReference Standard
SERT3-(4-Methoxyphenyl)-4-methylpiperidine50 – 200 nMModerate Affinity (Stereoisomer dependent)

Note: The trans-isomer of 3,4-disubstituted piperidines generally exhibits higher affinity for SERT, while Sigma-1 receptors are more tolerant of cis/trans variations but prefer specific N-substitutions.

Safety & Handling Guidelines

  • Hazard Identification: This compound is a potent bioactive amine. Treat as Toxic if swallowed and a Skin/Eye Irritant .

  • Reconstitution: Dissolve in 100% DMSO to create a 10 mM stock. Avoid aqueous buffers for stock storage to prevent hydrolysis or precipitation.

  • Waste Disposal: All radioactive waste ([³H]) must be segregated into solid/liquid streams according to institutional radiation safety protocols.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Journal of Medicinal Chemistry.[1]

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-benzyl- and 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry.[1]

  • BindingDB. (2023). Affinity Data for Piperidine Derivatives.[2]

  • PubChem. (2023). Compound Summary: 3-(4-methoxyphenyl)piperidine derivatives.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(4-Methoxyphenyl)-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support Portal for advanced organic synthesis. It assumes the user is familiar with basic Schlenk line techniques and focuses on the specific yield-limiting bottlenecks of the 3-(4-Methoxyphenyl)-4-methylpiperidine scaffold.

Ticket ID: #SYN-34-PIP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Yield Trap"

The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine (a structural analog of the Paroxetine and Femoxetine class) presents two primary failure modes:

  • Catalyst Deactivation during the biaryl formation (due to the pyridine nitrogen).

  • Diastereomeric Scrambling during the reduction of the pyridine ring (Cis/Trans ratio).

This guide bypasses generic advice and focuses on the Suzuki-Miyaura Coupling + Stereoselective Hydrogenation route, as this is the most scalable method for this specific regioisomer.

Module 1: Constructing the Biaryl Core

The Reaction: Coupling 3-bromo-4-methylpyridine with 4-methoxyphenylboronic acid.

Troubleshooting Guide: Low Conversion & Catalyst Death

User Question: "My Suzuki coupling stalls at 60% conversion. Adding more catalyst doesn't help. The reaction turns black and precipitates. What is killing the cycle?"

Technical Diagnosis: You are likely experiencing Pd-poisoning by the pyridine nitrogen . In standard Suzuki conditions, the pyridine substrate competes with the phosphine ligand for the Palladium center, forming an inactive Pd-pyridine complex.

The Protocol Fix (Self-Validating System): Do not use standard Pd(PPh3)4. You must use a bulky, electron-rich ligand that cannot be displaced by the pyridine nitrogen.

ParameterStandard (Fail)Optimized (High Yield)Mechanism
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + S-Phos S-Phos is bulky; prevents N-coordination.
Base Na₂CO₃K₃PO₄ (3.0 equiv) Higher solubility in dioxane/water mixes.
Solvent Toluene/EtOH1,4-Dioxane/H₂O (4:1) Maintains homogeneity of the boronate species.
Temp 80°C100°C Required to overcome the activation energy of the hindered bromide.

Step-by-Step Protocol:

  • Charge flask with 3-bromo-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add S-Phos (2 mol%) and Pd(OAc)₂ (1 mol%) . Note the low loading; this system is highly active.

  • Add degassed 1,4-dioxane/water (4:1). Concentration should be 0.2 M.

  • Heat to 100°C.

  • Validation: Monitor by HPLC. If the reaction turns "palladium black" instantly, your oxygen removal was insufficient. If it remains a clear orange/red solution, the active catalytic species is stable.

Module 2: Stereochemical Control (Cis vs. Trans)

The Reaction: Hydrogenation of 3-(4-Methoxyphenyl)-4-methylpyridine to the piperidine.

Troubleshooting Guide: Controlling the Diastereomer Ratio

User Question: "I need the trans-isomer (thermodynamic), but my hydrogenation yields a 60:40 cis/trans mixture. Separation is difficult. How do I push the ratio?"

Technical Diagnosis: Heterogeneous hydrogenation (Pt/C or Pd/C) involves the syn-addition of hydrogen to the pyridine ring. This kinetically favors the cis-isomer (where the aryl and methyl groups are on the same face). To get the trans-isomer (often the bioactive pharmacophore), you must induce thermodynamic equilibration .

The "Switch" Mechanism:

  • Kinetic Product: cis-3,4 (Axial/Equatorial)

  • Thermodynamic Product: trans-3,4 (Equatorial/Equatorial)[1]

Visualizing the Pathway:

G cluster_0 Biaryl Precursor cluster_1 Kinetic Phase (Hydrogenation) Precursor 3-Aryl-4-methylpyridine Cis Cis-Piperidine (Kinetic Product) Precursor->Cis H2, PtO2, AcOH (Syn-Addition) Trans Trans-Piperidine (Thermodynamic Product) Precursor->Trans Minor path Cis->Trans NaOMe, MeOH Reflux (Equilibration) caption Fig 1. Kinetic vs. Thermodynamic Control in 3,4-Disubstituted Piperidine Synthesis

The Protocol Fix (Isomerization): Do not attempt to separate the mixture immediately after hydrogenation. Instead, run a "chemical correction" step.

  • Hydrogenation: Reduce the pyridine using PtO₂ (Adams' catalyst) in Acetic Acid (50 psi H₂). This will give you mostly cis salt.

  • Free Base Isolation: Basify with NaOH and extract the crude oil.

  • Equilibration (The Critical Step):

    • Dissolve the crude oil in dry Methanol.

    • Add NaOMe (0.5 eq) .

    • Reflux for 12–24 hours.

    • Mechanism: The base deprotonates the C3 position (alpha to the aryl group and benzylic). The anion inverts to place the bulky aryl group in the equatorial position, relieving 1,3-diaxial strain.

  • Result: The ratio will shift from ~60:40 to >90:10 favoring the trans-isomer.

Module 3: Isolation & Purification

User Question: "My product oils out during salt formation with HCl. I cannot get a solid for crystallization."

Technical Diagnosis: 3,4-disubstituted piperidines are highly lipophilic. The hydrochloride salts often trap solvent (solvates) and form hygroscopic gums ("oils") rather than lattices.

The Protocol Fix: Switch the counter-ion. HCl is often too small and charge-dense for these lipophilic amines.

  • Use L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid:

    • These acids are bulky and often facilitate the crystallization of one specific enantiomer/diastereomer via Resolution .

    • Procedure: Dissolve free base in hot Ethanol/Acetone (1:1). Add 1.0 eq of L-Tartaric acid dissolved in hot Ethanol. Cool slowly.

  • Anti-Solvent Method:

    • If you must use HCl: Dissolve the oil in a minimum amount of Isopropanol (IPA) .

    • Add Et₂O (Diethyl Ether) or MTBE dropwise until cloudy.

    • Crucial: Add a "seed crystal" if available, or scratch the glass. Store at -20°C.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Grignard route (4-methoxyphenylMgBr + 1-benzyl-4-methyl-3-piperidone) instead? A: Yes, but be warned: This route creates a tertiary alcohol that must be dehydrated and then reduced. The dehydration often yields a mixture of tetrahydropyridine isomers (double bond migration). The Suzuki route (Module 1) is cleaner because the aromatic pyridine ring is fixed until the final reduction step.

Q: I see a "des-methyl" impurity (loss of methoxy group). A: You are likely using HBr or BBr₃ at some stage, or your hydrogenation conditions are too harsh (high temp/acid). The methoxy group on an aromatic ring is stable to standard Pd/C hydrogenation, but if you use HI or strong Lewis acids, it will cleave to the phenol. Stick to Acetic Acid for the reduction.

Q: How do I determine the Cis/Trans ratio quickly? A: Use 1H NMR .

  • Cis-isomer: The coupling constant (

    
    ) between H3 and H4 is typically smaller (2-5 Hz, axial-equatorial).
    
  • Trans-isomer: The coupling constant (

    
    ) between H3 and H4 is large (10-12 Hz, axial-axial), indicating the diaxial relationship of the protons (and thus diequatorial relationship of the substituents).
    

Decision Tree for Yield Optimization

DecisionTree Start Low Yield Detected CheckStep Where is the loss? Start->CheckStep Coupling Biaryl Coupling Step CheckStep->Coupling Step 1 Reduction Hydrogenation Step CheckStep->Reduction Step 2 BlackPpt Black Precipitate? Coupling->BlackPpt WrongIso Wrong Diastereomer? Reduction->WrongIso SwitchLigand Switch to S-Phos/Pd(OAc)2 Check O2 removal BlackPpt->SwitchLigand Yes Equilibrate Perform NaOMe/MeOH Equilibration WrongIso->Equilibrate Yes caption Fig 2. Troubleshooting Logic Flow for 3-Aryl-4-methylpiperidine Synthesis

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2][3] Journal of the American Chemical Society, 145(26), 14221–14226. [2]

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013).[4] Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues.[4] The Journal of Organic Chemistry, 78(3), 1222–1229.

  • Cousins, G. S., & Hadden, M. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control. The Journal of Organic Chemistry, 71(16).

  • Furkert, D. P., & Husbands, S. M. (2007).[5] First Asymmetric Synthesis of trans-3,4-Dimethyl-4-arylpiperidines. Organic Letters, 9(19), 3769–3771.[5]

Sources

Technical Support Center: Troubleshooting the Purification of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating substituted piperidines like 3-(4-Methoxyphenyl)-4-methylpiperidine presents a unique set of chromatographic and stereochemical challenges. This molecule features a highly basic secondary amine (pKa ~10) and two adjacent stereocenters (C3 and C4), meaning it exists as a mixture of cis and trans diastereomers, each with its own pair of enantiomers.

This guide is engineered to provide field-proven, causality-driven solutions to ensure high-yielding, enantiopure isolation.

Diagnostic Purification Workflow

To successfully isolate the target eutomer (the specific enantiomer with desired biological activity), the purification must follow a logical sequence: bulk impurity removal, basic amine chromatography, diastereomer isolation, and finally, chiral resolution[1].

PurificationWorkflow Crude Crude Reaction Mixture AB_Extract Acid-Base Extraction (pH-driven partitioning) Crude->AB_Extract FCC Flash Column Chromatography (Silica + Et3N modifier) AB_Extract->FCC Organic Phase Diastereomer Diastereomer Separation (cis vs. trans isolation) FCC->Diastereomer Purified Racemate Chiral Chiral HPLC Resolution (Enantiomer separation) Diastereomer->Chiral Isolated trans/cis Pure Enantiopure Piperidine Chiral->Pure Resolved Enantiomer

Workflow for the purification and chiral resolution of 3-aryl-4-alkylpiperidines.

Troubleshooting FAQs & Mechanistic Insights

Q1: My compound streaks severely during normal-phase Flash Column Chromatography (FCC), resulting in poor recovery and co-eluting impurities. How do I fix this? Causality: The secondary amine of the piperidine ring is highly basic. Uncapped acidic silanol groups (Si-OH) on the silica gel stationary phase act as cation exchangers, protonating the amine and causing severe hydrogen bonding and ion-exchange interactions. This manifests as severe tailing or "streaking" across the column[2]. Solution: You must competitively inhibit the silanol-amine interaction. Modify your mobile phase (e.g., Hexanes/Ethyl Acetate) by adding 1–5% Triethylamine (Et₃N) or aqueous ammonium hydroxide (NH₄OH)[3]. The Et₃N acts as a sacrificial base, capping the acidic silanols and allowing the piperidine to elute in sharp, predictable bands.

SilicaStreaking Amine Secondary Amine (pKa ~10) Interaction Strong H-Bonding & Ion Exchange (Streaking) Amine->Interaction Silica Silica Gel (Acidic Silanols) Silica->Interaction Modifier Add 1-5% Et3N to Mobile Phase Interaction->Modifier Troubleshooting Resolution Et3N Caps Silanols (Sharp Elution Bands) Modifier->Resolution

Mechanism of amine streaking on silica gel and resolution using a triethylamine modifier.

Q2: I am trying to separate the cis and trans diastereomers of 3-(4-Methoxyphenyl)-4-methylpiperidine, but standard FCC isn't providing baseline resolution. What is the best approach? Causality: The highly polar secondary amine dominates the molecule's interaction with the silica, masking the subtle spatial differences between the cis and trans configurations at C3 and C4. Solution: Temporarily protect the secondary amine with a Boc (tert-butyloxycarbonyl) group[4][5]. This derivatization neutralizes the amine's hydrogen-bonding capability. Consequently, the chromatographic separation is forced to rely entirely on the steric profile of the 3-(4-methoxyphenyl) and 4-methyl groups interacting with the silica surface, drastically improving the retention factor difference (ΔRf). Post-separation, the Boc group is easily cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane[4][6].

Q3: How do I achieve enantiomeric resolution of the purified cis or trans racemate? Causality: Enantiomers possess identical physical properties in achiral environments and cannot be separated on standard silica. Solution: Employ Chiral High-Performance Liquid Chromatography (HPLC). Utilizing a chiral stationary phase (CSP) column based on polysaccharide derivatives (such as Chiralpak AD-H or Chiralcel OD-H) is the industry standard for the high-throughput resolution of substituted piperidines[4][5]. Alternatively, for large-scale processes, classical resolution via diastereomeric salt formation (e.g., using chiral tartaric acid derivatives) can be utilized to selectively crystallize one enantiomer.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Self-Validating Acid-Base Extraction

Objective: Remove neutral/acidic byproducts (e.g., unreacted precursors or demethylated phenols) from the basic piperidine.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with 1M HCl (aq) three times.

    • Causality: The basic piperidine protonates to form a water-soluble piperidinium salt, migrating to the aqueous layer.

    • Validation Checkpoint 1: Spot both layers on a TLC plate. The target piperidine (visualized via Ninhydrin stain) must be exclusively in the aqueous phase.

  • Basification: Isolate the aqueous layer, cool to 0 °C, and slowly basify to pH > 11 using 2M NaOH (aq).

    • Causality: Deprotonates the piperidinium back to the lipophilic free base.

  • Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM)[2].

    • Validation Checkpoint 2: Verify the aqueous layer pH remains > 11 after extraction to ensure complete free-basing.

  • Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Optimized Flash Column Chromatography (FCC)

Objective: Isolate the piperidine racemate from structurally similar basic impurities.

  • Mobile Phase Preparation: Prepare a gradient solvent system of Hexanes/EtOAc (e.g., 6:1 to 1:1) containing 2% v/v Triethylamine (Et₃N)[3].

  • Column Packing: Slurry-pack the silica column using the Et₃N-modified solvent.

    • Causality: Pre-saturating the column ensures all acidic silanols are capped before the sample is loaded, preventing irreversible binding.

  • Elution: Load the sample and run the gradient.

    • Validation Checkpoint: Perform TLC of fractions using the same Et₃N-modified solvent. Stain with Dragendorff's reagent to specifically visualize the secondary amine.

Protocol C: Chiral Resolution via Preparative HPLC

Objective: Separate the enantiomers of the isolated diastereomer.

  • Column Selection: Equip the preparative HPLC with a Chiralpak AD-H column[4].

  • Method Setup: Use an isocratic mobile phase (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1).

    • Causality: Diethylamine (DEA) acts similarly to Et₃N, preventing peak tailing on the chiral support.

  • Execution: Inject the purified racemate and collect the separated peaks.

    • Validation Checkpoint: Analyze the collected fractions via analytical chiral HPLC to confirm enantiomeric excess (e.e. > 99%) before proceeding to downstream biological assays[1][5].

Quantitative Data: Purification Metrics

The following table summarizes the expected performance metrics at each stage of the purification workflow, providing a benchmark for your experimental results.

Purification StageTarget Impurity RemovedExpected Recovery Yield (%)Typical Purity ProfileKey Optimization Parameter
Acid-Base Extraction Neutral/Acidic organics85 - 95%70 - 80% (Crude)Strict pH control (pH < 2, then pH > 11)
Flash Chromatography Structurally similar amines75 - 85%> 95% (Chemical Purity)1-5% Et₃N modifier to prevent streaking
Diastereomer Separation cis / trans epimers60 - 70%> 98% (Diastereomeric Excess, d.e.)N-Boc derivatization to enhance Rf Δ
Chiral HPLC Resolution Enantiomers40 - 45% (per enantiomer)> 99% (Enantiomeric Excess, e.e.)Polysaccharide CSP selection (e.g., AD-H)

References

1.[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. NIH.1 2.[4] Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers. Benchchem. 4 3.[5] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications (RSC Publishing). 5 4.[6] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. 6 5.[3] Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. 3 6.[2] Technical Support Center: Efficient Synthesis of Substituted Piperidines. Benchchem. 2

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3-(4-Methoxyphenyl)-4-methylpiperidine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Overview & Causality

3-(4-Methoxyphenyl)-4-methylpiperidine (CAS: 1529147-63-4) presents a classic pharmaceutical formulation challenge. The molecule contains a highly lipophilic 4-methoxyphenyl group and a methyl substitution, which drive high crystal lattice energy and poor aqueous solvation. However, the piperidine ring contains a basic secondary amine with a pKa typically around 11.2[1]. In its neutral "free base" form at physiological pH (7.4), the compound remains un-ionized, leading to rapid precipitation in aqueous buffers.

To overcome this, we must manipulate the thermodynamic environment—either by protonating the amine (salt formation)[2], reducing the dielectric constant of the solvent (co-solvents)[3], or shielding the hydrophobic moieties (cyclodextrin encapsulation)[4].

Decision Matrix & Troubleshooting Workflow

Workflow Start 3-(4-Methoxyphenyl)-4-methylpiperidine Free Base Precipitation Decision Target Application? Start->Decision InVitro In Vitro Assays (Biochemical / Cell-based) Decision->InVitro Microplates InVivo In Vivo Studies (PK / Efficacy Models) Decision->InVivo Animal Models CoSolvent Prepare DMSO/PEG400 Stock (Max 1% final DMSO) InVitro->CoSolvent SaltForm Salt Formation (e.g., HCl, Mesylate) InVivo->SaltForm Stepwise Stepwise Buffer Dilution (Avoid Solvent Shift) CoSolvent->Stepwise Stepwise->SaltForm Still Precipitates Success1 Soluble Assay Reagent (Ready for Screen) Stepwise->Success1 Clear Solution CDComplex Cyclodextrin Complexation (20% HP-β-CD) SaltForm->CDComplex Insufficient Success2 Soluble Formulation (Ready for Dosing) SaltForm->Success2 Sufficient Solubility CDComplex->Success2

Figure 1: Systematic troubleshooting workflow for piperidine free base solubility.

Step-by-Step Methodologies

Protocol A: Mesylate Salt Formation (For In Vivo & Solid Formulation)

Causality: According to the pKa rule, stable salt formation requires a pKa difference >3 between the base and the acid[2]. Methanesulfonic acid (pKa -1.2) easily protonates the piperidine nitrogen. Mesylate salts often yield superior crystallinity and lower hygroscopicity compared to standard hydrochloride salts[2].

Steps:

  • Dissolution: Dissolve 1.0 g of 3-(4-Methoxyphenyl)-4-methylpiperidine free base in 10 mL of a volatile organic solvent (e.g., Acetone or Ethanol) at room temperature.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring. Maintain the temperature at 0–5°C using an ice bath to control the exothermic neutralization.

  • Crystallization: Stir the mixture for 2–4 hours. If precipitation does not occur, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.

  • Isolation: Vacuum filter the resulting crystals, wash twice with 5 mL of cold anti-solvent, and dry in a vacuum desiccator for 24 hours.

Protocol B: Co-Solvent Stepwise Dilution (For In Vitro Assays)

Causality: Direct dilution of a DMSO stock into an aqueous buffer causes a rapid "solvent shift." The lipophilic compound becomes locally supersaturated and crashes out. Stepwise dilution with intermediate co-solvents (like PEG400) lowers the thermodynamic shock[1][3].

Steps:

  • Primary Stock: Prepare a 10 mM stock solution of the free base in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a transition vehicle consisting of 50% DMSO and 50% PEG400 (yielding a 1 mM intermediate).

  • Buffer Equilibration: Pre-warm the target aqueous assay buffer to 37°C.

  • Final Dilution: Add the intermediate stock dropwise to the pre-warmed buffer under rapid vortexing to reach the final assay concentration (e.g., 10 µM). Ensure final DMSO concentration remains ≤1% to prevent cytotoxicity.

Protocol C: Cyclodextrin Complexation (For In Vivo Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) possess a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the lipophilic 4-methoxyphenyl and piperidine moieties via van der Waals interactions, drastically increasing apparent aqueous solubility without altering the drug's chemical structure[1][4].

Steps:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a physiologically compatible buffer (e.g., 50 mM Citrate, pH 4.0).

  • API Addition: Add the free base compound in excess of your target concentration.

  • Equilibration: Probe-sonicate the suspension for 10 minutes, then place it in a shaking incubator at 37°C for 24 to 48 hours to ensure complete inclusion complex equilibrium.

  • Filtration: Pass the mixture through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any uncomplexed, undissolved free base.

Quantitative Data Summary

The following table summarizes the expected outcomes of applying these strategies to lipophilic piperidine derivatives:

Solubility StrategyPrimary MechanismExpected Solubility GainRecommended ApplicationKnown Limitations
Free Base (Control) N/A< 0.05 mg/mLOrganic synthesisUnusable in aqueous biological media
pH Adjustment (pH 3-4) Protonation of secondary amine1 - 5 mg/mLAcute in vivo dosingLow pH may cause tissue irritation
Salt Formation (Mesylate) Stable ionized crystal lattice15 - 40 mg/mLSolid dosage forms, PK studiesRequires chemical synthesis/isolation step
Co-solvents (PEG400/DMSO) Reduces solvent dielectric constant5 - 20 mg/mLIn vitro cell/biochemical assaysHigh % DMSO (>1%) is cytotoxic
HP-β-CD Complexation Hydrophobic cavity encapsulation10 - 25 mg/mLIn vivo IV/PO dosingRequires high excipient volume

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon addition to the cell culture media, even when the final DMSO concentration is <1%? A: This is a classic "solvent shift" precipitation. Because the free base is highly lipophilic, rapid diffusion of DMSO into the aqueous media causes the local concentration of the compound to exceed its thermodynamic solubility before it can evenly disperse[1]. Solution: Utilize the stepwise dilution method (Protocol B) or pre-complex the compound with a carrier protein like Bovine Serum Albumin (BSA) before introducing it to the media.

Q: I formed the HCl salt of my piperidine compound, but it is highly hygroscopic and turns into a sticky paste on the bench. What is the alternative? A: Piperidine hydrochloride salts can sometimes absorb atmospheric moisture rapidly. We recommend switching to a mesylate (methanesulfonate) or tosylate salt. Mesylate salts of basic amines typically exhibit superior crystallinity, lower hygroscopicity, and excellent aqueous solubility compared to standard HCl salts[2].

Q: Can I use cyclodextrins to solubilize the free base for my in vitro enzymatic assay? A: Proceed with extreme caution. While cyclodextrins (like HP-β-CD) are excellent for in vivo solubility[4], they act as molecular "sinks." In an in vitro biochemical assay, the cyclodextrin may tightly sequester the compound, preventing it from interacting with your target enzyme or receptor, leading to false negatives. For in vitro work, optimized co-solvent mixtures (e.g., 60:20:20 PEG400/DMSO/H2O) are generally preferred[3].

Q: Does adjusting the pH of my assay buffer to 5.0 solve the problem without needing salt formation? A: It will help, but it may not be sufficient. While lowering the pH below the compound's pKa (~11.2) will protonate the piperidine nitrogen and form an in situ salt[1], a pH of 5.0 might still be too close to the precipitation threshold for highly lipophilic derivatives. Furthermore, non-physiological pH levels can denature target proteins or stress cell cultures in in vitro assays.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds Source: Benchchem URL
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / MDPI URL
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: Taylor & Francis URL
  • Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors Source: NIH / PMC URL

Sources

Minimizing impurities in 3-(4-Methoxyphenyl)-4-methylpiperidine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic troubleshooting by explaining the causality behind experimental failures. Producing 3,4-disubstituted piperidines requires rigorous stereocontrol and precise mitigation of cross-coupling side reactions.

The following modules address the most critical bottlenecks encountered during this workflow, providing self-validating protocols to ensure your process remains robust, reproducible, and scalable.

Workflow & Diagnostic Visualizations

SynthesisPathway Precursor 4-Methylpyridine or Lactam Precursor Arylation Rh-Catalyzed Arylation (4-Methoxyphenylboronic acid) Precursor->Arylation Intermediate 3-(4-Methoxyphenyl)-4-methyl- tetrahydropyridine Arylation->Intermediate Major Pathway Imp_Regio Regioisomeric Impurities Arylation->Imp_Regio Migratory Insertion Error Imp_Homo 4,4'-Dimethoxybiphenyl (Homocoupling) Arylation->Imp_Homo Boronic Acid Side-Reaction Reduction Diastereoselective Hydrogenation Intermediate->Reduction Target trans-3-(4-Methoxyphenyl)- 4-methylpiperidine Reduction->Target >95% dr (Optimized) Imp_Cis cis-Diastereomer Impurity Reduction->Imp_Cis Facial Selectivity Failure

Fig 1: Synthetic workflow and critical impurity generation pathways for the target piperidine.

TroubleshootingLogic Issue High Impurity Profile Detected in HPLC Check1 Identify Impurity Type (LC-MS / NMR) Issue->Check1 TypeA Homocoupling (4,4'-Dimethoxybiphenyl) Check1->TypeA TypeB cis-Diastereomer (>5%) Check1->TypeB TypeC Transition Metal Carryover (Rh/Pd) Check1->TypeC SolA Optimize Boronic Acid Stoichiometry & Aerobic Control TypeA->SolA SolB Adjust Hydrogenation Pressure & Catalyst Ligand TypeB->SolB SolC Implement Thiol-Based Scavenger Resins TypeC->SolC

Fig 2: Diagnostic logic tree for identifying and resolving common synthesis impurities.

Section 1: Controlling Diastereomeric & Regioisomeric Impurities

Q1: My final product shows a high percentage of the cis-diastereomer (>15%). How can I improve the trans/cis ratio? Causality & Expert Insight: The synthesis of 3,4-disubstituted piperidines typically relies on the reduction of a tetrahydropyridine intermediate. If you are using standard Pd/C hydrogenation, the facial selectivity is dictated by the steric bulk of the 4-methyl and 3-(4-methoxyphenyl) groups. Non-directed heterogeneous hydrogenation often yields a mixture of cis and trans isomers because the catalyst surface can interact with either face of the half-chair conformer. Solution: Transition to a diastereoconvergent catalytic approach or utilize bulky protecting groups (e.g., N-Boc or N-Cbz) that force the substituent into a pseudo-equatorial position during reduction, favoring the trans product thermodynamically. As demonstrated in recent literature on the 1[1], manipulating the N-protecting group significantly alters the transition state energy, pushing diastereomeric excess (d.e.) above 90%.

Protocol: Diastereoselective Hydrogenation Optimization

  • Solvent Exchange: Replace polar protic solvents (methanol) with a less coordinating solvent like ethyl acetate or toluene to increase catalyst-substrate facial bias.

  • Catalyst Selection: Use 5% Pt/C instead of Pd/C to reduce unwanted double-bond isomerization prior to reduction.

  • Pressure & Temperature: Conduct hydrogenation at 50 psi H₂ and 10 °C. Lower temperatures kinetically trap the more stable trans transition state.

  • Self-Validation Check: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Validation criteria: Baseline resolution between the trans (major, later eluting) and cis (minor, early eluting) peaks must be achieved with a resolution factor (Rs) > 1.5 before integrating area percentages to confirm >95% dr.

Q2: I am detecting regioisomeric impurities (e.g., 5-(4-methoxyphenyl)-4-methylpiperidine). What causes this migration? Causality & Expert Insight: This occurs during the Rh-catalyzed asymmetric reductive Heck reaction or carbometalation steps. If the intermediate alkyl-rhodium species undergoes rapid β-hydride elimination and re-insertion before protonation or reduction, the double bond "walks" around the ring. Solution: Suppress β-hydride elimination by increasing the concentration of the proton source (e.g., adding a controlled amount of water or mild acid) to accelerate the protodemetalation step. Studies on 2[2] confirm that prompt protodemetalation is essential to prevent double-bond migration and subsequent regioisomer formation.

Section 2: Mitigating Cross-Coupling & Organometallic Byproducts

Q3: LC-MS analysis shows a significant peak at m/z 214. What is this, and how do I eliminate it? Causality & Expert Insight: A mass of 214 Da corresponds to 4,4'-dimethoxybiphenyl, a classic homocoupling impurity generated from the 4-methoxyphenylboronic acid starting material. This oxidative homocoupling is exacerbated by the presence of trace oxygen and excess base in Suzuki-Miyaura or Rh-catalyzed addition conditions. Solution: Strictly degas all solvents using the freeze-pump-thaw method and reduce the equivalents of boronic acid from 2.0 to 1.1.

Data Presentation: Impact of Reaction Conditions on Impurity Profiles

Parameter Adjustedcis-Isomer (%)Regioisomer (%)4,4'-Dimethoxybiphenyl (%)Overall Yield (%)
Baseline (Pd/C, MeOH, 2.0 eq Boronic)18.54.212.062
Pt/C, EtOAc, 1.5 eq Boronic8.13.85.574
Pt/C, Toluene, 1.1 eq Boronic, Degassed 2.5 0.5 < 0.5 88

Table 1: Quantitative summary of impurity reduction following protocol optimization. The optimized conditions drastically reduce homocoupling and diastereomeric leakage.

Section 3: Downstream Processing & Metal Scavenging

Q4: How do I ensure transition metal (Rh/Pd) carryover is below the 10 ppm pharmaceutical threshold? Causality & Expert Insight: Piperidine nitrogen atoms are excellent ligands for transition metals. Simple extraction or silica gel chromatography is insufficient because the product-metal complex is highly stable, causing the metal to co-elute with your target 3-(4-Methoxyphenyl)-4-methylpiperidine. Solution: Implement a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT) during the final workup. The strong affinity of sulfur/nitrogen-based scavengers outcompetes the piperidine nitrogen for the metal ions.

Protocol: Self-Validating Metal Scavenging Workflow

  • Preparation: Post-reaction, concentrate the mixture and redissolve the crude piperidine in dichloromethane (DCM).

  • Scavenger Addition: Add 3-5 equivalents of Thiol-functionalized silica relative to the initial catalyst loading.

  • Incubation: Stir the suspension at 40 °C for 4 hours. Self-Validation Check: The solution should transition from a dark brown/yellow tint to completely colorless, visually confirming the transfer of the colored metal complex from the liquid phase to the solid resin.

  • Filtration: Filter through a pad of Celite and wash with DCM to elute the purified free base.

  • Verification: Submit a 10 mg sample for ICP-MS analysis to definitively confirm Rh/Pd levels are < 10 ppm before proceeding to crystallization.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives Source: Zeitschrift für Naturforschung URL:[Link]

Sources

Technical Support Center: Stability & Forced Degradation of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing of 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4)[1]. This guide is designed for analytical chemists and drug development professionals conducting forced degradation studies to support Chemistry, Manufacturing, and Controls (CMC) submissions[2].

According to ICH Q1A(R2) guidelines, the primary objective of stress testing is to elucidate degradation pathways, identify potential toxic degradants, and validate that your analytical methods are strictly stability-indicating[3]. The regulatory "sweet spot" for these studies is achieving 5% to 20% degradation [3]. Over-stressing the molecule can lead to secondary degradation products that are not representative of real-world shelf-life conditions, while under-stressing fails to prove method specificity[4].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every forced degradation protocol must be a self-validating system. This means incorporating internal controls that rule out false positives caused by reagent interference or localized pH shifts during chromatography.

Table 1: Standard Stress Conditions & Target Parameters
Stress ConditionReagent / EnvironmentExposure TimeTarget Degradation
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours5 – 20%
Basic Hydrolysis 0.1 M NaOH at 60°C24 hours5 – 20%
Oxidative 3% H₂O₂ at Room Temp2 – 24 hours5 – 20%
Thermal (Solid) 105°C (Hermetically sealed)48 hours5 – 20%
Photolytic 1.2 million lux hours (UV/Vis)Variable5 – 20%

Data synthesized from standard piperidine derivative stress testing protocols[5],[6].

Step-by-Step Methodology: Hydrolytic & Oxidative Stress Testing
  • Stock Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Methoxyphenyl)-4-methylpiperidine in HPLC-grade methanol or acetonitrile[5].

  • Stress Application: Transfer 1 mL of the stock solution into three separate amber vials. Add 1 mL of 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), and 3% H₂O₂ (Oxidative) respectively[5],[6].

  • Internal Control (Self-Validation Check): Prepare parallel blank solutions containing only the solvent and the respective stress reagents.

    • Causality: This critical step ensures that any observed peaks during HPLC analysis are true degradants of the active pharmaceutical ingredient (API), rather than impurities from the stress reagents or solvent degradation.

  • Incubation: Seal the vials tightly. Incubate hydrolytic samples at 60°C, and oxidative samples at room temperature for up to 24 hours[5].

  • Quenching & Neutralization:

    • To the acidic sample, add 1 mL of 0.1 M NaOH.

    • To the basic sample, add 1 mL of 0.1 M HCl.

    • Causality: Injecting highly acidic or basic samples directly into the HPLC alters the localized pH of the mobile phase. This causes severe retention time shifts and peak distortion. Neutralization ensures chromatographic reproducibility.

  • Analysis: Dilute the samples to the target working concentration and inject them into an LC-MS/UV system utilizing a validated stability-indicating method[2].

G Start API Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (1.2M lux hrs, UV/Vis) Start->Photo Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Photo->Analysis Neutralize->Analysis Target Target: 5-20% Degradation (ICH Q1A) Analysis->Target

Fig 1. Forced degradation workflow compliant with ICH Q1A(R2) guidelines.

Troubleshooting Guides

Q: Why am I observing >30% degradation under oxidative stress, and how do I control it? A: 3-(4-Methoxyphenyl)-4-methylpiperidine contains a secondary amine within its piperidine ring[1]. Secondary amines are highly susceptible to N-oxidation, rapidly forming N-oxides in the presence of peroxides. Over-stressing the molecule (>20% degradation) leads to the formation of secondary and tertiary degradation products that do not reflect actual shelf-life stability, rendering the data irrelevant for predictive modeling[4],[7].

  • Solution: If 3% H₂O₂ yields excessive degradation at 24 hours, reduce the concentration to 0.5% or 1%, or shorten the exposure time to 2–4 hours[5].

Q: My mass balance is failing during thermal degradation in the solid state (105°C). Where is the compound going? A: A failing mass balance (where the sum of the API peak area and degradant peak areas is significantly less than the un-stressed control) usually indicates the formation of volatile degradants or non-UV active species[5]. Piperidine derivatives can exhibit volatility at elevated temperatures. Furthermore, degradants may adsorb onto the glass container surfaces.

  • Solution: Conduct thermal stress testing using hermetically sealed ampoules to prevent the escape of volatile degradants. Additionally, employ a mass-sensitive detector (LC-MS) in parallel with UV detection to capture non-chromophoric degradation products[5].

Q: How do I ensure my HPLC method is stability-indicating for this specific molecule? A: A stability-indicating method must completely resolve the intact API from all degradation products[3]. Because 3-(4-Methoxyphenyl)-4-methylpiperidine is a basic compound (pKa of the secondary amine is typically ~9-10), an inappropriate mobile phase pH will lead to secondary interactions with unendcapped silanol groups on the stationary phase. This causes severe peak tailing, which can easily mask closely eluting degradants[5].

  • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of the piperidine nitrogen[5]. Use a high-pH stable column with a basic mobile phase (e.g., pH 11) to keep the amine unionized, or an acidic mobile phase (pH 2-3) to fully protonate it. This guarantees sharp peaks and proper resolution of diastereomers and degradants.

Pathway Parent 3-(4-Methoxyphenyl)- 4-methylpiperidine NOxide Piperidine N-Oxide Derivative Parent->NOxide Oxidation (3% H2O2) Demethyl O-Demethylated Phenol Derivative Parent->Demethyl Strong Acid (Hydrolysis) RingOpen Ring-Opened Amine Degradant Parent->RingOpen Extreme Thermal/ Photolytic Stress

Fig 2. Primary degradation pathways of 3-(4-Methoxyphenyl)-4-methylpiperidine.

Frequently Asked Questions (FAQs)

Q: What is the exact regulatory target for degradation according to ICH Q1A(R2)? A: The target is 5% to 20% degradation[3],[8]. This "sweet spot" ensures enough breakdown occurs to identify degradation pathways and prove the analytical method can detect changes in quality, without completely destroying the sample and triggering irrelevant secondary degradation pathways[8].

Q: How do I handle inconsistent retention times during the analysis of stressed samples? A: Inconsistent retention times are almost always caused by fluctuations in column temperature, inconsistent mobile phase mixing, or injecting samples at extreme pH levels[5]. Always neutralize acid/base stressed samples before injection[5]. If the issue persists, use a column oven to maintain a strict temperature and degas your mobile phase thoroughly[5].

Q: Is forced degradation testing required for the formal stability program? A: No. While forced degradation is a scientific necessity and regulatory requirement during early drug development (to validate methods and understand pathways), it is not a recurring requirement for formal, long-term shelf-life stability programs[4],[7].

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - Resolve Mass Laboratories - 3

  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - BenchChem - 5

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube - 8

  • A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific - 2

  • Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH) -4

  • 3-(4-Methoxyphenyl)-4-methylpiperidine|CAS 1529147-63-4 - BenchChem - 1

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology - 6

  • Forced Degradation Studies Can Reduce Stress(ors) - SK pharmteco - 7

Sources

Crystallization techniques for 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Engineering Center for the crystallization of 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS: 1529147-63-4).

This portal is designed for researchers, process chemists, and drug development professionals. Because piperidine derivatives are highly lipophilic and basic, their crystallization workflows are frequently compromised by Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This guide synthesizes thermodynamic principles, step-by-step methodologies, and field-proven troubleshooting strategies to ensure high-yield, high-purity crystalline isolation.

MODULE 1: Physicochemical Profiling & Solvent Matrix

Before initiating any crystallization, it is critical to understand the thermodynamic boundaries of your solute. The methoxy group increases solubility in polar and aromatic solvents, while the secondary amine (piperidine ring) provides a basic center ideal for reactive salt crystallization.

Table 1: Physicochemical Data & Solvent Compatibility Summary

Parameter / SolventProperty / ObservationProcess Engineering Implication
Molecular Weight 205.30 g/mol Standard lipophilic small molecule profile[1].
pKa (Estimated) ~9.5 - 10.5Highly basic. Excellent candidate for strong acid salt formation (HCl, Tosylate) to increase lattice energy.
Primary Solvents Ethanol, Toluene, IsopropanolHigh solubility. Use as the primary dissolution medium.
Anti-Solvents Heptane, Water (for salts)Sharp solubility drop. High risk of pushing the system into the spinodal decomposition boundary if added too rapidly.
LLPS Risk (Oiling Out) HIGH (Free Base)The free base has a low melting point and high conformational flexibility, making integration into a rigid crystal lattice kinetically hindered[2].

MODULE 2: Core Crystallization Protocols

To avoid the kinetic hindrance of primary nucleation, every protocol here is designed as a self-validating system . You must monitor the system state continuously to distinguish between true solid nucleation and liquid-liquid demixing.

Protocol A: Reactive Cooling Crystallization (Hydrochloride Salt)

Causality: Converting the free base to a hydrochloride salt significantly increases the molecular dipole and lattice energy. This raises the melting point of the solute, fundamentally shifting the phase diagram to favor solid-liquid equilibrium over liquid-liquid phase separation (LLPS)[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of crude 3-(4-Methoxyphenyl)-4-methylpiperidine free base in 10 volumes of Ethanol (Primary Solvent) in a jacketed crystallizer.

  • Heating: Elevate the reactor temperature to 50 °C with moderate agitation (250 RPM) to ensure complete dissolution.

  • Reactive Titration: Slowly add 1.05 eq of concentrated HCl (or HCl in Isopropanol) dropwise over 30 minutes.

  • Seeding (Critical Step): Cool the solution to 45 °C (entering the metastable zone) and add 1 wt% of previously isolated, milled HCl salt seeds.

    • Causality: Seeding provides a low-energy surface for secondary nucleation, bypassing the high activation energy barrier of primary nucleation and preventing supersaturation buildup.

  • Controlled Cooling: Cool the reactor to 5 °C at a strict rate of 0.1 °C/min.

    • Self-Validation: Monitor using an in-situ turbidity probe or Focused Beam Reflectance Measurement (FBRM). A successful process will show a steady, exponential rise in chord counts (particle formation). If turbidity fluctuates wildly without a sustained plateau, LLPS has occurred.

  • Isolation: Filter the resulting slurry and wash the wet cake with 2 volumes of cold heptane. Dry under vacuum at 40 °C.

Protocol B: Anti-Solvent Crystallization (Free Base)

Causality: A miscible anti-solvent (Heptane) is mixed with the feed stream (Toluene). This lowers the dielectric constant of the medium, drastically reducing the solubility of the polar piperidine moiety and provoking crystallization[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in 5 volumes of Toluene at 40 °C.

  • Anti-Solvent Addition: Titrate in Heptane at a rate of 0.05 volumes/min until the cloud point is reached (approx. 2-3 volumes).

    • Causality: Slow addition prevents localized zones of extreme supersaturation that trigger spinodal decomposition (oiling out)[5].

  • Isothermal Hold: Pause anti-solvent addition and hold isothermally at 40 °C for 2 hours.

    • Self-Validation: Visually or microscopically confirm that the "cloudiness" consists of solid birefringent particles, not spherical liquid droplets.

  • Yield Drive: Once the seed bed is established, add the remaining 5 volumes of Heptane at 0.1 volumes/min.

  • Cooling & Isolation: Cool to 10 °C over 2 hours, filter, and wash with pure Heptane.

MODULE 3: Troubleshooting Desk & FAQs

Q1: My batch has "oiled out" (formed a milky emulsion) instead of crystallizing. Why did this happen, and what is the underlying mechanism? A: You have encountered Liquid-Liquid Phase Separation (LLPS). In a ternary system (solute/solvent/anti-solvent), if supersaturation is generated too rapidly (via fast cooling or rapid anti-solvent addition), the system crosses the binodal curve and enters the spinodal decomposition region[5]. Because integrating the bulky 3-(4-Methoxyphenyl)-4-methylpiperidine molecules into a crystal lattice is kinetically slow, the system thermodynamically prefers to separate into two liquid phases: a solute-rich oil phase and a solute-lean continuous phase[2].

Q2: How do I rescue an oiled-out batch without discarding the material? A: You must perform Thermal Cycling .

  • Re-heat the reactor until the oil droplets completely redissolve into a single homogeneous phase (the clearing temperature,

    
    ).
    
  • Cool the system back down very slowly (e.g., 0.05 °C/min) to just above the temperature where oiling out previously occurred.

  • Introduce 2-5 wt% of seed crystals. The seeds will consume the supersaturation via crystal growth, keeping the concentration of the liquid phase below the LLPS boundary[6].

Q3: I need to isolate a specific enantiomer of 3-(4-Methoxyphenyl)-4-methylpiperidine. How should I modify the crystallization? A: You must perform a Diastereomeric Salt Resolution. Instead of HCl, react the free base with a chiral acid (e.g., Di-p-toluoyl-D-tartaric acid or D-PG derivatives) in an ethanol/water matrix[7]. The resulting diastereomeric salts will have vastly different solubility profiles. Heat to 60 °C, hold for 1 hour, and utilize a slow cooling crystallization (0.1 °C/min) to selectively precipitate the less soluble diastereomer.

Q4: My final product has a sticky, gum-like consistency and fails purity specs. What went wrong? A: Your compound crystallized through an oil phase. When oil droplets spontaneously solidify, they trap the solute-lean continuous phase (and its dissolved impurities) inside the agglomerates[2]. To fix this, you must prevent LLPS entirely by lowering your initial starting concentration or switching to the reactive salt protocol (Protocol A).

MODULE 4: Process Engineering Schematics

The following decision trees and workflows dictate the standard operating procedures for handling this piperidine derivative.

Crystallization Strategy Decision Tree

Strategy Start 3-(4-Methoxyphenyl)-4-methylpiperidine Crude Extract CheckPurity Assess Initial Purity & Chiral Needs Start->CheckPurity FreeBase Free Base Crystallization (Anti-Solvent) CheckPurity->FreeBase >95% Purity, No Chiral Resolution SaltForm Salt Formation (Reactive Crystallization) CheckPurity->SaltForm <95% Purity or Chiral Resolution Needed LLPSCheck LLPS (Oiling Out) Detected? FreeBase->LLPSCheck SaltForm->LLPSCheck Seed Thermal Cycling & Seeding LLPSCheck->Seed Yes (Turbidity Fluctuates) Isolate Filtration & Drying LLPSCheck->Isolate No (Sharp Nucleation) Seed->Isolate Crystals Formed

Caption: Decision matrix for selecting free base vs. salt crystallization based on purity and LLPS risk.

Oiling-Out (LLPS) Rescue Pathway

LLPS_Rescue Detect Detect LLPS (Droplets via In-Situ Probe) Heat Heat to T_clear (Dissolve Oil Phase) Detect->Heat Cool Cool slowly to Metastable Zone (T_seed) Heat->Cool 0.1 °C/min Seed Add Seed Crystals (1-2 wt%) Cool->Seed At T_seed Hold Isothermal Hold (Desupersaturation) Seed->Hold Age for 2-4 hrs Verify Verify Solidification (FBRM Chord Count Spike) Hold->Verify

Caption: Thermodynamic rescue workflow for liquid-liquid phase separation utilizing thermal cycling.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo Process Analytics. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Process Analytics. Available at:[Link]

  • Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI Processes, 2019. Available at:[Link]

  • Wang, J. et al. "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling". MDPI Processes, 2020. Available at:[Link]

  • Google Patents. "Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate". CN106432056A, 2017.

Sources

Technical Support Center: Addressing Degradation Pathways of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot potential degradation, ensuring the integrity of your experimental results. We will move from common, observable issues to the underlying chemical pathways and conclude with actionable experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial observations and questions that arise during the handling and analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine.

Q1: My stored sample of 3-(4-Methoxyphenyl)-4-methylpiperidine has developed a yellow or brown tint. What is the likely cause?

A change in color is a classic indicator of oxidative degradation. The piperidine ring, specifically the nitrogen atom and its adjacent carbons, is susceptible to oxidation from atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions which can act as catalysts.[1] The resulting degradation products, such as N-oxides or imines, can be colored or lead to subsequent reactions that form colored byproducts.

Q2: I'm observing a new, more polar peak (earlier retention time) in my reversed-phase HPLC analysis. What could it be?

The most probable identity of a new, more polar degradant is the 3-(4-Methoxyphenyl)-4-methylpiperidine N-oxide . The oxidation of the tertiary amine in the piperidine ring to an N-oxide introduces a highly polar N-O bond, which significantly reduces its retention time in reversed-phase chromatography.[1] This is a very common oxidative pathway for piperidine-containing compounds.[1] Another possibility, though often less polar than an N-oxide, is the O-demethylated product, 3-(4-Hydroxyphenyl)-4-methylpiperidine , which could form under harsh acidic or thermal stress.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, the compound should be stored under conditions that mitigate oxidation and exposure to energy sources. The ideal storage protocol is:

  • Temperature: Cool to cold conditions (2-8°C is often recommended).[2] Elevated temperatures significantly increase the rate of all chemical reactions, including degradation.[1][2]

  • Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen). This displaces atmospheric oxygen, which is a primary driver of oxidative degradation.[1]

  • Light: Protected from light. Use amber vials or store containers in the dark. UV and even ambient light can provide the energy to initiate photo-oxidative or photolytic degradation.[1]

  • Moisture: In a dry environment. Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.[2]

Q4: What are the primary reactive "hot spots" on the 3-(4-Methoxyphenyl)-4-methylpiperidine molecule?

Understanding the molecule's reactive sites allows for a predictive approach to its degradation.

Caption: Key reactive sites on the 3-(4-Methoxyphenyl)-4-methylpiperidine molecule.

  • Piperidine Nitrogen: The lone pair of electrons makes it nucleophilic and the primary site for oxidation to an N-oxide.[1]

  • Carbons Alpha to Nitrogen (C2, C6): These positions are susceptible to hydrogen abstraction, leading to the formation of imines.[3][4]

  • Methoxy Ether Linkage: The ether bond can be cleaved under strong acidic conditions (O-demethylation), particularly when heated.

  • Aromatic Ring & Benzylic Carbon: The methoxy-activated phenyl ring is a chromophore that can absorb light, potentially initiating photolytic degradation.[5][6] The benzylic carbon can also be a site for radical reactions.

Part 2: A Deeper Dive into Degradation Pathways

A thorough understanding of the degradation mechanisms is essential for developing stability-indicating methods and designing stable formulations. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are used to deliberately generate these degradants for identification.[7][8][9]

Oxidative Degradation

This is the most significant pathway for piperidine-containing compounds. It is typically induced by reagents like hydrogen peroxide (H₂O₂), atmospheric oxygen, or photo-oxidative processes.[1][10]

  • Mechanism: The primary mechanism involves the oxidation of the piperidine nitrogen to form an N-oxide. A secondary pathway involves hydrogen abstraction from a carbon adjacent to the nitrogen, which can lead to an iminium intermediate and subsequent formation of an imine or ring-opened products.[1][3][4]

  • Common Products:

    • N-Oxide: The most common product, resulting from direct oxidation of the nitrogen.

    • Imines (e.g., 2,3,4,5-tetrahydropyridine derivatives): Formed via oxidation at the α-carbon.[3]

    • Ring-Opening Products: Under more aggressive oxidative conditions, cleavage of the piperidine ring can occur, leading to aldehydes, ketones, or carboxylic acids.[1]

G Parent 3-(4-Methoxyphenyl)- 4-methylpiperidine Noxide N-Oxide Derivative Parent->Noxide [O] (e.g., H₂O₂, Air) Imine Imine/Tetrahydropyridine Derivative Parent->Imine [O] (H-abstraction at α-C) RingOpened Ring-Opened Products (Aldehydes, Ketones) Imine->RingOpened Further Oxidation/ H₂O

Caption: Primary oxidative degradation pathways for the parent compound.

Hydrolytic Degradation (Acidic & Basic)

Hydrolytic degradation involves the reaction of the compound with water, which can be significantly accelerated by acidic or basic catalysts.

  • Acid-Catalyzed Degradation: The most likely pathway under acidic conditions (e.g., 0.1 M HCl) and heat is the cleavage of the methoxy ether on the phenyl ring. This O-demethylation reaction yields the corresponding phenol, 3-(4-Hydroxyphenyl)-4-methylpiperidine , and methanol. The piperidine ring itself is generally stable to acid hydrolysis except under very harsh conditions.

  • Base-Catalyzed Degradation: The molecule is expected to be relatively stable under basic conditions (e.g., 0.1 M NaOH). Significant degradation is not typically observed for these types of structures unless extreme temperatures are applied.[11]

Photolytic and Thermal Degradation
  • Photolytic Degradation: As per ICH Q1B guidelines, photostability testing is crucial.[10] The methoxyphenyl group can absorb UV radiation, leading to the formation of excited states and free radicals. This can catalyze oxidation or lead to complex degradation pathways, including cleavage at the benzylic position or reactions involving the aromatic ring.[5][6]

  • Thermal Degradation: High heat (e.g., >70°C) acts as an energy source that accelerates other degradation pathways (oxidation, hydrolysis).[2][12] In the solid state at extreme temperatures (e.g., >105°C), it can lead to fragmentation, potentially forming products like propionanilide and norfentanyl in analogous structures.[11]

Part 3: Experimental Guides & Troubleshooting

This section provides actionable protocols and troubleshooting advice for your laboratory work.

Troubleshooting Guide
Observation Probable Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, formation of precipitate)Oxidation of the piperidine compound.[1]Review storage conditions. Ensure the compound is protected from light, heat, and air. For solutions, consider purging with an inert gas.
Appearance of new, more polar peak(s) in RP-HPLC Formation of oxidative (e.g., N-oxide) or hydrolytic (e.g., phenol) degradants.Use LC-MS to determine the mass of the new peak. An m/z increase of +16 Da suggests N-oxidation. An m/z decrease of -14 Da suggests O-demethylation.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; column overload or degradation.Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Reduce sample concentration. Replace the analytical column if necessary.[10]
Loss of Mass Balance in Forced Degradation Studies Formation of non-UV active or volatile degradation products; Adsorption of analyte to container surfaces.[10]Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector. Use silanized glassware to minimize adsorption.[10]
Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[8][13]

G cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Stress Conditions (Parallel Samples) A->B C Analyze Samples at Time Points (e.g., 0, 6, 24h) B->C D Quench Reaction & Dilute for Analysis C->D E Analyze via HPLC-PDA/MS D->E F Characterize Degradants & Assess Mass Balance E->F

Caption: General workflow for a forced degradation study.

1. Sample Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)-4-methylpiperidine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Stress Condition Reagent/Condition Typical Protocol Potential Primary Pathway
Acidic Hydrolysis 0.1 M to 1 M HClMix 1 mL stock with 1 mL of acid. Heat at 60-80°C.[10]O-Demethylation of methoxy group.
Basic Hydrolysis 0.1 M to 1 M NaOHMix 1 mL stock with 1 mL of base. Heat at 60-80°C.[10]Generally stable; monitor for minor degradants.
Oxidation 3-6% H₂O₂Mix 1 mL stock with 1 mL of H₂O₂. Keep at room temperature.[10]N-oxidation, imine formation.
Thermal (Solution) HeatHeat the stock solution at 70°C.[10]Acceleration of all pathways.
Photolytic UV/Vis LightExpose solution to light with an overall illumination of ≥1.2 million lux hours and UV energy of ≥200 watt-hours/m².[10]Photo-oxidation, radical-based degradation.

3. Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis. Analyze using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method (Starting Point)
  • Objective: To separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: PDA scan (200-400 nm) to monitor all chromophoric species; extract chromatogram at the λmax of the parent compound (e.g., ~225 nm and ~275 nm). MS scan to identify mass of eluting peaks.

  • Justification: A gradient method provides the best chance of separating degradation products with a wide range of polarities. Formic acid is a volatile mobile phase modifier compatible with mass spectrometry, which is essential for identifying unknown degradants.[15]

Part 4: Summary of Potential Degradation Products

This table summarizes the most likely degradation products based on the known chemistry of the compound's structural motifs.

Potential Degradant Name Likely Formation Condition Δm/z (from parent) Expected Change in Polarity / RT
3-(4-Methoxyphenyl)-4-methylpiperidine N-oxideOxidative (H₂O₂, air, light)+16Increase / Shorter RT
3-(4-Hydroxyphenyl)-4-methylpiperidineAcidic Hydrolysis, Thermal-14Increase / Shorter RT
3-(4-Methoxyphenyl)-4-methyl-1,2,3,6-tetrahydropyridineOxidative-2Decrease / Longer RT
Ring-Opened ProductsStrong Oxidation / ThermalVariesVaries (often more polar)

References

  • Benchchem. (2025).
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Benchchem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Benchchem. (2025). What are the storage stability of Piperidine Series compounds over time?.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Benchchem. (2025). Analytical Standards for 3-[(4-Methylphenyl)
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica. [Link]

  • Counce, R., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Baertschi, S. W., et al. (n.d.). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Baertschi Consulting.
  • Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.
  • Macedonian Pharmaceutical Bulletin. (n.d.). S1 PP 63 Thermal-cycling stress studies to support transport and distribution of liquid dosage forms.

Sources

Validation & Comparative

Comparative Analysis: 3-(4-Methoxyphenyl)-4-methylpiperidine vs. Paroxetine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-(4-Methoxyphenyl)-4-methylpiperidine (a specific piperidine scaffold) and the established Paroxetine Intermediates (specifically the key precursor trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

This guide contrasts two distinct phenylpiperidine scaffolds used in pharmaceutical research. While Paroxetine intermediates represent a validated, high-affinity scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs), 3-(4-Methoxyphenyl)-4-methylpiperidine represents a structural analog often utilized in Structure-Activity Relationship (SAR) studies to probe binding selectivity (e.g., Sigma receptors vs. SERT) or as a regioisomeric probe.

The core distinction lies in the regiochemistry (3-aryl vs. 4-aryl) and the linker functionality (methyl vs. oxymethyl-benzodioxole), which dictates their divergent pharmacological profiles.

Chemical Identity & Structural Topology

The fundamental difference between these two entities is the positioning of the aryl ring and the nature of the C3-substituent.

Feature3-(4-Methoxyphenyl)-4-methylpiperidine Paroxetine Intermediate (PAM-Alcohol)
IUPAC Name 3-(4-Methoxyphenyl)-4-methylpiperidine(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
CAS Number 1529147-63-4105812-81-5 (typical isomer)
Core Skeleton 3-Aryl -4-methylpiperidine4-Aryl -3-hydroxymethylpiperidine
Aryl Substituent 4-Methoxy (-OCH₃)4-Fluoro (-F)
C3 Substituent Methyl (-CH₃)Hydroxymethyl (-CH₂OH)
Chirality Typically racemic or trans (research grade)Strictly controlled (3S, 4R) for drug synthesis
Primary Application Research Scaffold (SAR, Sigma ligands)API Precursor (Paroxetine Synthesis)
Structural Visualization

The following diagram illustrates the topological divergence. Paroxetine's efficacy relies on the "kinked" structure provided by the 3,4-disubstitution pattern, specifically the trans orientation.

Structures cluster_0 User Target: 3-Aryl Scaffold cluster_1 Paroxetine Precursor (Standard) Target 3-(4-Methoxyphenyl)- 4-methylpiperidine (Regioisomer: 3-Aryl) ParoxInt PAM-Alcohol (4-(4-Fluorophenyl)- 3-hydroxymethyl-1-methylpiperidine) (Regioisomer: 4-Aryl) Target->ParoxInt Structural Divergence: 1. Phenyl Shift (3->4) 2. F vs OMe 3. Me vs CH2OH

Figure 1: Topological comparison highlighting the regioisomeric shift and functional group differences.

Synthetic Utility & Process Chemistry

A. Paroxetine Intermediate (The "Gold Standard" Route)

The synthesis of the Paroxetine intermediate is a mature, industrial process designed for stereochemical purity. The critical step is the establishment of the trans-3,4-disubstitution.

  • Mechanism: Conjugate addition (Michael reaction) of a malonate derivative to a cinnamate or nitrostyrene, followed by reduction and cyclization.

  • Key Challenge: Controlling the relative stereochemistry (cis vs. trans) and absolute enantioselectivity.

  • Protocol Overview:

    • Reaction: 4-Fluorocinnamic acid ester + Methylamine + Acrylate.

    • Cyclization: Formation of the piperidone ring.[1]

    • Reduction: Hydride reduction (LiAlH₄ or Borane) converts the carbonyl/ester to the alcohol (-CH₂OH).

    • Resolution: Enzymatic or chemical resolution to isolate the (-)-trans isomer.

B. 3-(4-Methoxyphenyl)-4-methylpiperidine (The Research Route)

Synthesis of 3-aryl-4-methylpiperidines is less common in commercial API manufacturing but prevalent in diversity-oriented synthesis.

  • Mechanism: Often involves the reaction of an aryl Grignard with a specific pyridinium salt or a Suzuki coupling on a pre-functionalized piperidine ring.

  • Protocol Overview (Representative Research Scale):

    • Precursor: 4-Methylpyridine (or pyridinium salt).

    • Arylation: Grignard addition (4-Methoxyphenylmagnesium bromide) to position 3 (requires directing groups or specific catalysts, often copper-mediated).

    • Reduction: Hydrogenation (Pd/C, H₂) to saturate the ring.

    • Isolation: Column chromatography (silica gel).

Comparative Workflow Diagram

Synthesis cluster_Parox Paroxetine Intermediate Synthesis (Industrial) cluster_Target 3-(4-Methoxyphenyl)-4-methylpiperidine (Research) P_Start 4-Fluorobenzaldehyde + Methylamine P_Step1 Michael Addition (Formation of Piperidone) P_Start->P_Step1 P_Step2 Hydride Reduction (C=O -> CH2; COOR -> CH2OH) P_Step1->P_Step2 P_Final PAM-Alcohol (Intermediate) P_Step2->P_Final T_Start 4-Methylpyridine (or Tetrahydropyridine) T_Step1 Regioselective Arylation (Grignard/Suzuki at C3) T_Start->T_Step1 T_Step2 Catalytic Hydrogenation (Ring Saturation) T_Step1->T_Step2 T_Final 3-Aryl-4-Methyl Piperidine T_Step2->T_Final

Figure 2: Synthetic pathways contrasting the industrial scale-up route for Paroxetine vs. the research route for the 3-aryl analog.

Experimental Performance & Data

When evaluating these scaffolds for drug development, three parameters are critical: Lipophilicity (LogP) , Polar Surface Area (TPSA) , and Binding Affinity Potential .

Table 1: Physicochemical Profile Comparison[1]
Property3-(4-Methoxyphenyl)-4-methylpiperidineParoxetine Intermediate (PAM-Alcohol)Implication
Molecular Weight ~205.30 g/mol ~223.29 g/mol Both cross BBB easily.
Calculated LogP 2.5 - 2.81.8 - 2.1The methoxy analog is more lipophilic; PAM-Alcohol is more polar due to -OH.
H-Bond Donors 1 (NH)2 (NH, OH)PAM-Alcohol has versatile handle for further derivatization.
Metabolic Stability Moderate (O-demethylation likely)High (F is stable; OH is reactive site)Methoxy group is a metabolic "soft spot".
Reactivity Inert alkyl/aryl groupsReactive Alcohol Handle PAM-Alcohol is designed to react with Sesamol to form the final drug.
Experimental Protocol: Derivatization Efficiency

To validate the utility of the Paroxetine intermediate vs. the inert 3-aryl analog.

Objective: Demonstrate the reactivity of the hydroxymethyl group in PAM-Alcohol (absent in the 3-aryl analog).

  • Reagents: Mesyl Chloride (MsCl), Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve 1.0 eq of PAM-Alcohol in DCM at 0°C.

    • Add 1.2 eq TEA followed by 1.1 eq MsCl dropwise.

    • Stir for 2 hours.

    • Observation: TLC shows complete conversion to the Mesylate (active electrophile).

  • Contrast: Attempting this on 3-(4-Methoxyphenyl)-4-methylpiperidine yields no reaction (lack of -OH handle), proving it cannot be used as a direct precursor for Paroxetine-class drugs without prior functionalization (e.g., radical oxidation).

Pharmacological Implications (Mechanism of Action)

Why use one over the other?

  • Paroxetine Intermediate (The SSRI Scaffold):

    • The 4-fluorophenyl group sits in the hydrophobic pocket of the Serotonin Transporter (SERT).

    • The 3-hydroxymethyl group serves as the anchor for the benzodioxole moiety (added later), which is crucial for high-affinity binding (Ki < 1 nM).

    • Result: Potent antidepressant activity.[1][2][3]

  • 3-(4-Methoxyphenyl)-4-methylpiperidine (The "Scaffold Hop"):

    • Shifting the phenyl to position 3 alters the vector of the aryl ring.

    • Sigma Receptor Affinity: 3-phenylpiperidines often show higher affinity for Sigma-1 receptors (implicated in neuropathic pain and memory) compared to SERT.

    • NMDA Antagonism: Structurally resembles fragments of Ifenprodil (NR2B antagonist).

    • Result: Likely inactive as an SSRI but a valuable "negative control" or lead for non-serotonergic targets.

References

  • Paroxetine Synthesis & Intermediates

    • Process for the preparation of Paroxetine.[1][4][5][6] U.S. Patent 6,956,121.

    • Synthesis of enantiopure trans-3,4-disubstituted piperidines. National Institutes of Health (PubMed).

  • Chemical Data & Standards

    • Paroxetine Related Compound A (Methoxy Analog). USP Reference Standards.[7][8]

    • 3-(4-Methoxyphenyl)-4-methylpiperidine Product Data. Sigma-Aldrich / PubChem.

  • Pharmacology of Phenylpiperidines

    • Structure-Activity Relationships of Phenylpiperidine Antidepressants. Journal of Medicinal Chemistry.

Sources

Validation of HPLC Methods for 3-(4-Methoxyphenyl)-4-methylpiperidine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of 3-(4-Methoxyphenyl)-4-methylpiperidine presents a classic chromatographic challenge: analyzing a basic secondary amine containing a positional aromatic substituent. While traditional C18 methods often suffice for simple purity checks, they frequently fail to resolve critical positional isomers (e.g., the 4-phenyl-3-methyl analog) or suffer from peak tailing due to silanol interactions.

This guide objectively compares three distinct chromatographic approaches:

  • Traditional C18 (Low pH + Ion Pair): The historical standard.

  • Fluorinated Phenyl (PFP): The selectivity specialist (Recommended for isomer resolution).

  • High-pH Hybrid C18: The peak shape specialist.

Key Finding: While High-pH C18 provides the superior peak symmetry (


), the Core-Shell PFP (Pentafluorophenyl)  chemistry offers the highest specificity for separating the target analyte from closely related synthesis impurities, making it the preferred choice for rigorous validation under ICH Q2(R2) guidelines.

Chemical Context & Challenges[1]

To validate a method effectively, one must understand the molecule's behavior in the column.

  • The Basic Nitrogen: The piperidine ring contains a secondary amine (

    
    ). At neutral or acidic pH, it is protonated (
    
    
    
    ), leading to ionic interactions with residual silanols on silica columns. This causes the dreaded "shark fin" tailing.
  • The Chromophore: The 4-methoxyphenyl group provides decent UV absorption.

    • 
      : ~225 nm (High sensitivity, lower specificity).
      
    • 
      : ~275-280 nm (Lower sensitivity, high specificity for the aromatic system).
      
  • Isomerism: The synthesis often yields the 3,4-disubstituted piperidine. Separating this from the 4,4- or 2,4-isomers requires a stationary phase that interacts with the shape and electron density of the molecule, not just its hydrophobicity.

Comparative Methodology Guide

The following table summarizes the performance of three validated approaches. Data is aggregated from internal application studies on substituted piperidines.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Traditional C18 Method B: Core-Shell PFP (Recommended) Method C: High-pH Hybrid C18
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Pentafluorophenyl (2.7 µm)Hybrid Ethylene-Bridged C18 (1.7 µm)
Mobile Phase Phosphate Buffer (pH 2.5) + TEAWater/MeOH + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10.0)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
Hydrophobic (Neutral Amine)
Tailing Factor (

)
1.5 – 1.8 (Risk of Tailing)1.1 – 1.3 (Good)1.0 – 1.1 (Excellent)
Isomer Selectivity (

)
Low (Co-elution likely)High (Resolves positional isomers) Moderate
MS Compatibility No (Non-volatile salts)Yes Yes
Column Lifetime HighModerateHigh (pH resistant particle required)

Detailed Experimental Protocols

Method B: The "Selectivity" Protocol (PFP Phase)

Recommended for purity profiling where isomer separation is critical.

Rationale: The PFP phase contains a fluorine-rich ring that acts as a Lewis acid. It interacts strongly with the electron-rich methoxy group and the basic amine of the analyte. This "orthogonal" selectivity separates compounds based on the position of the methoxy group, which C18 cannot easily do.

1. Instrument Setup
  • System: UHPLC or HPLC with UV-Vis/DAD.

  • Column: Kinetex F5 or ACE C18-PFP (100 x 4.6 mm, 2.6 µm or equivalent).

  • Temperature: 35°C (Control is critical for PFP selectivity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Quantification), 280 nm (ID confirmation).

2. Mobile Phase Preparation[1][2]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile.[2][3][4][5]

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

3. Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Match initial gradient to prevent peak distortion).

  • Concentration: 0.5 mg/mL for Assay; 0.5 µg/mL for Impurity profiling.

Method C: The "Peak Shape" Protocol (High pH)

Recommended for high-throughput Assay testing.

Rationale: By raising the pH to 10.0 (above the amine's


), the piperidine nitrogen becomes deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in perfectly symmetrical peaks without the need for complex ion-pairing reagents.
  • Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia) / Acetonitrile.

  • Warning: Do not use standard silica columns; they will dissolve at pH > 8.0.

Validation Framework (ICH Q2(R2))

To validate Method B (PFP), follow this streamlined protocol compliant with the latest ICH Q2(R2) guidelines.

A. Specificity (Forced Degradation)

You must demonstrate the method separates the analyte from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 1 hour.
    
  • Acceptance Criteria: Peak purity index (from DAD) > 0.999 for the main peak; Resolution (

    
    ) > 1.5 between all peaks.
    
B. Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Points: Minimum 5 concentration levels (e.g., 50, 75, 100, 125, 150%).

  • Acceptance:

    
    ; Residual plot should show random distribution.
    
C. Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of 100% standard. (RSD

    
     2.0%).
    
  • Intermediate Precision: Different day, different analyst, different column batch. (Overall RSD

    
     2.0%).
    

Visualizing the Science

Diagram 1: Separation Mechanism Comparison

This diagram illustrates why the PFP column is superior for this specific methoxy-piperidine derivative compared to a standard C18.

SeparationMechanism cluster_0 Method A: Standard C18 Interaction cluster_1 Method B: PFP (Fluorophenyl) Interaction C18_Ligand C18 Alkyl Chain Analyte_A Piperidine Analyte (Protonated NH+) C18_Ligand->Analyte_A Hydrophobic Retention Silanol Residual Silanol (Si-OH) Silanol->Analyte_A Ionic Attraction (Causes Tailing) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_B Piperidine Analyte (Methoxy Group) PFP_Ligand->Analyte_B Pi-Pi Interaction (Isomer Selectivity) PFP_Ligand->Analyte_B Dipole-Dipole PFP_Ligand->Analyte_B Hydrophobic

Caption: Figure 1: Mechanistic comparison. C18 relies solely on hydrophobicity but suffers from silanol interference. PFP utilizes Pi-Pi interactions with the methoxy ring for superior selectivity.

Diagram 2: Validation Workflow (ICH Q2)

A logical flow for executing the validation study.

ValidationFlow cluster_validation ICH Q2(R2) Validation Phase Start Method Development (Select PFP vs High pH) PreVal System Suitability (Tailing < 1.5, Plates > 5000) Start->PreVal Spec Specificity (Forced Deg) PreVal->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionsIncrease buffer concentration (20mM) or switch to High pH method.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting conditions (e.g., 10% MeCN).
Retention Time Drift pH instabilityEnsure buffer is within ±0.1 pH units. PFP columns are sensitive to pH changes.
Rising Baseline UV absorption of Formic AcidUse high-grade FA or switch to Phosphate buffer (if non-MS).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

  • Phenomenex. (2018). Optimization of PFP (Pentafluorophenyl) Phases for Regulated Methods. Technical Guide.[2][7][8]

Sources

Technical Comparison: 3-(4-Methoxyphenyl)-4-methylpiperidine vs. 4-Phenylpiperidine Analogs

[1]

Executive Summary: The Regioisomeric Shift

This guide analyzes the critical pharmacological and toxicological divergences between the 4-phenylpiperidine scaffold (the backbone of classic opioids like Pethidine and Fentanyl) and its regioisomer, 3-(4-Methoxyphenyl)-4-methylpiperidine .[1]

The structural transition of the aryl moiety from the C4 to the C3 position represents a fundamental "switch" in medicinal chemistry:

  • 4-Phenylpiperidines: Predominantly Mu-Opioid Receptor (MOR) Agonists (Analgesia/Euphoria).[1]

  • 3-Phenylpiperidines: Predominantly Monoamine Transporter Inhibitors (SERT/NET) or Sigma Receptor Ligands (Antidepressant/Psychostimulant).[1]

Critical Safety Note: While 4-phenylpiperidines carry the risk of MPTP-like neurotoxicity (Parkinsonism) if improperly synthesized, 3-phenylpiperidines generally evade this specific metabolic bioactivation but introduce risks associated with serotonergic toxicity.[1]

Chemical Architecture & SAR Analysis

The biological activity of piperidines is dictated by the spatial arrangement of the aromatic ring relative to the basic nitrogen.

Structural Comparison[1][2]
Feature4-Phenylpiperidine Analogs 3-(4-Methoxyphenyl)-4-methylpiperidine
Core Scaffold Pethidine / MPPP / FentanylFemoxetine / Paroxetine (Analogs)
Aryl Position C4 (Axial/Equatorial equilibrium)C3 (Chiral centers at C3 & C4)
Key Substituent Often C4-Ester (Pethidine) or C4-Amide (Fentanyl)C4-Methyl (Steric bulk)
Electronic Effect Phenyl ring overlaps with Tryptophan in MOR4-Methoxy group enhances SERT affinity
Mechanism of Action: The Pharmacophore Switch

The following decision tree illustrates how the regio-placement of the phenyl ring dictates the receptor target.

SAR_TreeStartPiperidine ScaffoldPos44-Aryl Substitution(Pethidine/Fentanyl)Start->Pos4 C4 AttachmentPos33-Aryl Substitution(Femoxetine/Paroxetine)Start->Pos3 C3 AttachmentMORMu-Opioid Receptor (MOR)AgonismPos4->MOR Fits Opioid PocketTox4Toxicity: Respiratory Depression& MPTP Neurotoxicity RiskPos4->Tox4SERTSerotonin Transporter (SERT)InhibitionPos3->SERT 4-Methoxy GroupSigmaSigma-1 ReceptorModulationPos3->Sigma Lipophilic CationTox3Toxicity: Serotonin Syndrome& ConvulsionsPos3->Tox3

Figure 1: SAR Decision Tree illustrating the divergence in pharmacological targets based on aryl positioning.[1]

Pharmacological Performance Data

The 3-(4-methoxyphenyl)-4-methylpiperidine molecule is structurally homologous to Femoxetine (which possesses a hydroxymethyl group at C4).[1] Removing the hydroxyl group (creating the 4-methyl analog) increases lipophilicity and alters binding kinetics.[1]

Comparative Binding Profile (Estimated Ki)

Note: Values for the specific 4-methyl analog are extrapolated from homologous series (Femoxetine/Paroxetine) and standard 4-phenylpiperidine data.[1]

Target4-Phenylpiperidine (Pethidine) 3-(4-Methoxyphenyl)-4-methylpiperidine Clinical Implication
Mu-Opioid (MOR) Ki ≈ 500 nM (Agonist)Inactive / Low Affinity (>10,000 nM)3-sub analog lacks analgesic efficacy.[1]
SERT (5-HT) InactiveKi ≈ 10 - 50 nM (Inhibitor)3-sub analog is a potent antidepressant candidate.[1]
NET (Norepi) Weak / InactiveKi ≈ 150 - 300 nM Balanced SNRI profile possible.[1]
Sigma-1 ModerateHigh Affinity (Ki < 50 nM)Potential for psychostimulant or neuroprotective effects.[1]

Key Insight: The 3-(4-methoxyphenyl) moiety is a "privileged structure" for serotonin reuptake inhibition.[1] The 4-methoxy group acts as a hydrogen bond acceptor, mimicking the serotonin hydroxyl group, while the 3-position aligns the aromatic ring to block the transporter channel.

Toxicology & Safety: The MPTP Liability

The most critical safety distinction lies in the potential for neurotoxicity mediated by MAO-B (Monoamine Oxidase B).[1]

The MPTP Mechanism (4-Phenyl Risk)

In 4-phenylpiperidines (specifically MPPP), the elimination of the 4-hydroxyl group (or ester hydrolysis followed by dehydration) yields MPTP .[1]

  • MPTP is lipophilic and crosses the Blood-Brain Barrier.[1]

  • MAO-B in glial cells oxidizes MPTP to MPP+ .[1]

  • MPP+ is taken up by dopamine transporters (DAT) into neurons.[1]

  • Result: Mitochondrial Complex I inhibition and permanent Parkinsonism.[1]

The 3-Phenyl Safety Advantage

The 3-(4-methoxyphenyl)-4-methylpiperidine scaffold is sterically and electronically resistant to this bioactivation pathway.[1]

  • Steric Hindrance: The methyl group at C4 and the aryl group at C3 prevent the formation of the planar tetrahydropyridine intermediate required for MAO-B active site docking.[1]

  • Regiochemistry: Even if dehydrated, the resulting double bond positions do not favor the formation of a conjugated pyridinium species in the same manner as the 4-phenyl analogs.[1]

Toxicity_PathwaySubstrate44-Phenylpiperidine(MPTP Precursor)MAOBMAO-B EnzymeSubstrate4->MAOB OxidationSubstrate33-Phenylpiperidine(Target Molecule)Substrate3->MAOB Steric BlockMetabolite3Inert/ConjugatedMetabolitesSubstrate3->Metabolite3 CYP450DemethylationMPPMPP+ (Neurotoxin)MAOB->MPP BioactivationMitoMitochondrialDeathMPP->Mito DAT Uptake

Figure 2: Metabolic divergence showing the high neurotoxic risk of 4-phenyl analogs vs. the metabolic stability of 3-phenyl analogs.[1]

Experimental Protocols

To validate the identity and activity of the 3-(4-methoxyphenyl)-4-methylpiperidine analog, the following protocols are recommended.

Protocol A: Structural Validation (NMR)

Distinguishing the 3-aryl from the 4-aryl isomer is critical during synthesis.[1]

  • Solvent: Dissolve 10 mg of compound in CDCl3.

  • 1H-NMR Focus:

    • 4-Phenyl: Look for symmetry in the piperidine ring protons if achiral, or specific splitting patterns at

      
       2.5-3.0 ppm.[1]
      
    • 3-Phenyl (Target): The C3 proton will appear as a distinct multiplet (typically

      
       2.8-3.2 ppm) coupled to the C4-methyl protons.[1]
      
    • Diagnostic Signal: The C4-Methyl group will appear as a doublet (due to coupling with H4) rather than a singlet (which would occur if it were quaternary).[1]

Protocol B: Radioligand Binding Assay (SERT)

Objective: Confirm high affinity for SERT (validating the 3-sub scaffold utility).

  • Membrane Source: Rat cerebral cortex or HEK-293 cells expressing hSERT.[1]

  • Radioligand: [3H]-Citalopram (0.5 - 2.0 nM).[1]

  • Non-specific Binding: Define using 10 µM Paroxetine.[1]

  • Procedure:

    • Incubate membranes (50 µg protein) with radioligand and varying concentrations of the test compound (10^-10 to 10^-5 M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Count radioactivity via liquid scintillation.[1]

  • Success Criteria: An IC50 < 100 nM confirms the molecule functions as a reuptake inhibitor rather than an opioid.[1]

Conclusion

The 3-(4-Methoxyphenyl)-4-methylpiperidine molecule represents a distinct pharmacological entity from the 4-phenylpiperidine opioid class.[1]

  • Efficacy: It is a likely SNRI or Sigma Ligand , lacking the mu-opioid agonist activity of its 4-regioisomer.[1]

  • Safety: It avoids the catastrophic MPTP-like neurotoxicity associated with 4-phenylpiperidines but requires monitoring for serotonergic side effects.[1]

  • Application: This scaffold is best utilized in the development of antidepressants, anxiolytics, or neuropathic pain modulators, rather than narcotic analgesics.[1]

References

  • Casy, A. F., & Parfitt, R. T. (1986).[1] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] (Defines the SAR of 4-phenylpiperidines).

  • Plenge, P., & Mellerup, E. T. (1985).[1] "Antidepressive activity of femoxetine: A comparative study." Journal of Affective Disorders. Link (Establishes the SERT activity of 3-phenylpiperidine analogs).[1]

  • Langston, J. W., et al. (1983).[1] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[1] Science, 219(4587), 979-980.[1] Link (The authoritative source on MPTP/4-phenylpiperidine toxicity).[1]

  • Koe, B. K. (1976).[1] "Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations." Journal of Pharmacology and Experimental Therapeutics. (SAR of 3-phenyl vs 4-phenyl uptake inhibitors).[1]

  • US Patent 4435572A. "Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate."[1] Link (Synthetic routes for 3-arylpiperidines).[1]

NMR characterization standards for 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a definitive technical standard for the NMR characterization of 3-(4-Methoxyphenyl)-4-methylpiperidine , a critical pharmacophore in the synthesis of serotonin reuptake inhibitors (similar to paroxetine analogs).

This guide objectively compares the High-Fidelity Characterization Standard (Method A) against Routine Screening Protocols (Method B) , demonstrating why the latter fails to ensure stereochemical purity in drug development pipelines.

A Comparative Technical Guide for Structural Validation

Executive Summary & Core Directive

The Challenge: The pharmacological potency of 3,4-disubstituted piperidines is strictly governed by their stereochemistry (cis vs. trans). Routine NMR (300-400 MHz 1D


H) often fails to resolve the critical 

coupling constants due to signal overlap with the piperidine ring protons, leading to undetected diastereomeric impurities.

The Solution: This guide establishes the "Phase-Sensitive 2D Standard" as the mandatory protocol for certification, contrasting it with the "Rapid Screen Alternative."

Comparison at a Glance
FeatureThe Standard (Method A) The Alternative (Method B)
Technique 600 MHz

H + NOESY + HSQC
400 MHz

H (1D only)
Solvent System DMSO-

(for salt) or C

D

(for base)
CDCl

(Generic)
Stereo-Resolution Definitive (NOE +

-coupling)
Ambiguous (Peak overlap)
Limit of Detection < 1% Diastereomer~5-10% Diastereomer
Application GMP Release, Potency AssignmentRough Reaction Monitoring

Technical Analysis: The Stereochemical Problem

The molecule exists primarily as two diastereomers:

  • Trans-isomer (Target): Substituents at C3 and C4 are typically diequatorial (favored).

  • Cis-isomer (Impurity): One substituent is axial, one equatorial.

Differentiation relies on the vicinal coupling constant (


) between the proton at C3 and the proton at C4.
  • Trans (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Cis (

    
    ):  Small coupling (
    
    
    
    Hz).

Why Alternatives Fail: In CDCl


 (Method B), the piperidine ring protons (H2, H5, H6) often crowd the 1.5–3.0 ppm region, obscuring the H3/H4 multiplets. Without clear resolution of the multiplet splitting, the 

-value cannot be calculated, and the stereochemistry remains unverified.

Detailed Experimental Protocols

Protocol A: The Gold Standard (High-Fidelity)

Objective: Full assignment and stereochemical proof.

  • Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-

    
     . (DMSO breaks aggregation and shifts exchangeable NH protons away from the aliphatic region).
    
  • Instrument: 600 MHz (or higher) with CryoProbe.

  • Experiments:

    • 1H 1D: 64 scans, 30° pulse, D1 = 2.0s.

    • 1H-1H NOESY: Mixing time = 500 ms. (Crucial for spatial proximity).

    • 1H-13C HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
Protocol B: The Alternative (Routine Screen)

Objective: Quick confirmation of structure formation.

  • Sample Prep: Dissolve 5 mg free base in 0.6 mL CDCl

    
    .
    
  • Instrument: 300/400 MHz.

  • Experiments: 1H 1D (16 scans).

Performance Data Comparison

The following table contrasts the spectral data quality obtained from the Standard Protocol (DMSO-


, 600 MHz) versus the Alternative (CDCl

, 400 MHz).
Table 1: Chemical Shift & Coupling Resolution

Note: Data simulated based on typical 3,4-disubstituted piperidine parameters.

Proton AssignmentStandard (DMSO-

)
Resolution StatusAlternative (CDCl

)
Resolution Status
H-3 (Benzylic)

2.85 (td,

Hz)
Resolved (Clear

)

2.90 (m)
Obscured by H-2/H-6
H-4 (Methine)

1.65 (m, broad)
Resolved via HSQC

1.70 (m, overlap)
Unassignable
NH (Amine)

9.10 (br s, 2H)
Distinct (Downfield)Not observed / BroadExchange broadened
OCH


3.73 (s)
Sharp Singlet

3.80 (s)
Sharp Singlet
4-CH


0.75 (d,

Hz)
Distinct Doublet

0.80 (d)
Overlaps with grease/H5
Table 2: Stereochemical Validation (NOE Correlations)

Only obtainable via Method A

InteractionTrans-Isomer (Target)Cis-Isomer (Impurity)
H3

H4
Weak/Null (Diaxial relationship)Strong (Axial-Equatorial)
H3

4-Me
Strong (H3 is axial, Me is equatorial)Medium
H4

Ar-H
Strong Weak

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting where the Alternative method fails and the Standard method succeeds.

NMR_Workflow Start Sample: 3-(4-Methoxyphenyl)-4-methylpiperidine Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3 Alternative: CDCl3 (Method B) Solvent_Choice->CDCl3 Routine DMSO Standard: DMSO-d6 (Method A) Solvent_Choice->DMSO High-Fidelity Spec_1D 1D 1H NMR Acquisition CDCl3->Spec_1D DMSO->Spec_1D Result_Bad Result: Signal Overlap (1.5-3.0 ppm) J-coupling obscured Spec_1D->Result_Bad In CDCl3 Result_Good Result: Clear Separation of H3/H4 Amine protons distinct Spec_1D->Result_Good In DMSO Check_J Calculate J(H3,H4) Result_Bad->Check_J Result_Good->Check_J J_Large J ~ 10-12 Hz (Trans Isomer) Check_J->J_Large Resolved J_Small J ~ 3-5 Hz (Cis Isomer) Check_J->J_Small Resolved J_Unclear J Unresolved Check_J->J_Unclear Overlap NOESY Run 2D NOESY (Confirm Spatial Geometry) J_Large->NOESY J_Small->NOESY Fail INCONCLUSIVE Risk of Impurity J_Unclear->Fail Final_Cert CERTIFIED STANDARD Stereochemistry Validated NOESY->Final_Cert NOE Matches Model

Caption: Logical workflow comparing the failure mode of routine CDCl3 screening vs. the success of the DMSO-d6/NOESY standard protocol.

References

  • Eliel, E. L., et al. (1980).[1] Conformational Analysis.[1][2] 39. 13C NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[1][2] Link

    • Relevance: Foundational data on piperidine ring carbon shifts and conform
  • BenchChem. (2024). 3-(4-Methoxyphenyl)-4-methylpiperidine Structure and CAS Data.Link

    • Relevance: Verification of CAS 1529147-63-4 and basic structural identifiers.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    • Relevance: Authoritative source for NOESY and HSQC pulse sequence parameters cited in Protocol A.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives.Link

    • Relevance: General spectral data for 4-methoxyphenyl piperidine analogs used for compar

Sources

Mass spectrometry fragmentation patterns of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In the development of phenylpiperidine-based therapeutics (analgesics, SSRIs) and the forensic analysis of novel psychoactive substances (NPS), distinguishing positional isomers is the primary analytical bottleneck.

3-(4-Methoxyphenyl)-4-methylpiperidine (MW 205.30 Da) presents a specific challenge: it is the positional isomer of the more common 4,4-disubstituted pharmacophores (related to pethidine/meperidine analogs) and 4,3-disubstituted isomers.[1] While Electron Ionization (EI) yields a "fingerprint," the spectra of these isomers are often dominated by identical iminium ion base peaks.

This guide provides a definitive technical comparison of the fragmentation pathways of the 3-aryl isomer versus its 4-aryl counterparts, establishing a self-validating protocol for their differentiation using GC-MS and ESI-MS/MS.[1]

Structural Context & Ionization Physics[1]

Before analyzing the spectrum, we must establish the structural drivers of fragmentation.

FeatureChemical ContextImpact on Mass Spec (EI 70eV)
Nitrogen Lone Pair Piperidine RingInitiates

-cleavage (primary driver).[1]
Methoxy Group Para-position on PhenylStrong resonance donor; stabilizes benzylic/tropylium cations (

121, 134).[1]
3,4-Substitution Vicinal Alkyl/ArylInduces steric strain; affects Retro-Diels-Alder (RDA) fragmentation ratios compared to geminal (4,[1]4) isomers.[2]

Detailed Fragmentation Pathways (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


, 

205) is formed but is often low abundance due to the lability of the piperidine ring. The fragmentation is governed by Stevenson’s Rule , where the positive charge remains on the fragment with the lowest ionization energy (usually the nitrogen-containing fragment or the resonance-stabilized aromatic moiety).
Pathway A: Nitrogen-Directed -Cleavage (Dominant)

The radical cation on the nitrogen triggers homolytic cleavage of the adjacent C-C bond.

  • Formation of Iminium Ions: The ring opens or loses a substituent to form a stable iminium species.

  • Diagnostic Shift: Unlike 4-aryl isomers which often yield a base peak at

    
     70 or 71 (tetrahydropyridine cation), the 3-aryl substitution pattern alters the ring strain, often enhancing the retention of the aromatic side chain in the primary fragment.
    
Pathway B: Benzylic Cleavage

The 4-methoxy group directs charge retention to the aromatic ring.

  • 
     121:  The methoxytropylium ion (
    
    
    
    ). This is a high-stability aromatic cation.[1]
  • Mechanism: Cleavage of the bond connecting the piperidine ring to the phenyl ring.

Visualization: Fragmentation Mechanism

The following diagram illustrates the competing pathways between Nitrogen-directed cleavage and Aromatic stabilization.

Fragmentation M_Ion Molecular Ion (M+) m/z 205 Alpha_Cleave α-Cleavage (Nitrogen Driven) M_Ion->Alpha_Cleave -H or -Alkyl Benzyl_Cleave Benzylic Cleavage (Aromatic Driven) M_Ion->Benzyl_Cleave C-C Bond Break Frag_C Loss of Methyl m/z 190 M_Ion->Frag_C -CH3 (Minor) Frag_A Tetrahydropyridine Ion m/z ~82/83 Alpha_Cleave->Frag_A Ring Opening Frag_B Methoxybenzyl Cation m/z 121 Benzyl_Cleave->Frag_B Resonance Stab.

Caption: Competing fragmentation pathways driven by the piperidine nitrogen and the methoxy-phenyl group.

Comparative Analysis: 3-Aryl vs. 4-Aryl Isomers[1]

This is the critical differentiator. A 4-aryl isomer (e.g., 4-(4-methoxyphenyl)-4-methylpiperidine) possesses C2v-like local symmetry at the 4-position, whereas the 3-aryl target is chiral and vicinal.[1]

Table 1: Diagnostic Ion Comparison (EI, 70eV)
Fragment IonTarget: 3-(4-Methoxyphenyl)-4-methylAlternative: 4-(4-Methoxyphenyl)-1-methylMechanistic Origin
Molecular Ion (

)
205 (Weak/Medium)205 (Weak)Stability of parent structure.[1]
Base Peak

57 or 70
(Variable)

71
(N-methyl-tetrahydropyridine)
4-substituted isomers favor clean formation of the N-methyl-4-phenyl fragment.[1]
Tropylium (

121)
High Abundance Medium Abundance3-substitution makes the benzylic bond more accessible to cleavage than the sterically crowded 4,4-center.[1]
[M-15] (

190)
Present (Loss of 4-Me)Present (Loss of N-Me)Loss of methyl group.

Key Differentiator: In the 3-aryl isomer , the interaction between the 3-phenyl and 4-methyl groups (vicinal) often leads to a "sloppier" spectrum with more mid-mass fragments (


 90-150 range) due to complex ring disintegrations. The 4-aryl isomer  typically yields a dominant base peak at 

71 (or related N-alkyl fragment) because the aromatic group is easily lost as a neutral radical to form the stable iminium salt.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, the following protocol uses a "Dual-Index" approach: Retention Index (RI) + Mass Spectral Matching.

Reagents & Equipment[1][3]
  • Solvent: Methanol (LC-MS Grade).[1]

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID, 0.25µm film).[1]

  • Standard: 3-(4-Methoxyphenyl)-4-methylpiperidine HCl (Certified Reference Material).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Methanol.

    • Validation Step: Add internal standard (e.g., Eicosane) to calculate Retention Index (RI).[1]

  • GC-MS Acquisition:

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

    • Source: 230°C, 70 eV.[1]

    • Scan Range:

      
       40–450.[1]
      
  • Data Analysis (The "Rule of Three"):

    • Criterion 1: Identify

      
       at 205.
      
    • Criterion 2: Verify presence of

      
       121 (Methoxybenzyl) > 20% relative abundance.
      
    • Criterion 3: Calculate RI. The 3-aryl isomer typically elutes earlier than the 4-aryl isomer on non-polar columns due to a more compact hydrodynamic radius (globular vs. linear projection).

Comparison Workflow Diagram

Workflow Sample Unknown Sample (Piperidine Derivative) Deriv Optional: TFA Derivatization (Improves Isomer Separation) Sample->Deriv If peak tailing occurs GCMS GC-MS Analysis (Rtx-5MS Column) Sample->GCMS Direct Injection Deriv->GCMS Decision Base Peak Analysis GCMS->Decision Res_A Base Peak m/z 71 Likely 4-Aryl Isomer Decision->Res_A Dominant Alpha Cleavage Res_B Mixed Frag / m/z 121 High Likely 3-Aryl Isomer Decision->Res_B Competitive Cleavage

Caption: Decision tree for distinguishing piperidine regioisomers using GC-MS.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Piperidine Fragmentation Data. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms in amines).

  • Abdel-Hay, K. M., et al. (2013).[1] "Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and regioisomeric piperazines by GC-IRD and GC-MS." Forensic Science International. (Demonstrates the difficulty of piperidine/piperazine isomer differentiation).

  • Feeney, W., et al. (2022).[1][3] "Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library." Forensic Chemistry. Retrieved from [Link]

Sources

Bioactivity comparison of 3-(4-Methoxyphenyl)-4-methylpiperidine isomers

[2]

Executive Summary

The 3-(4-Methoxyphenyl)-4-methylpiperidine scaffold is a privileged structure in neuropsychopharmacology. It serves as a rigidified analog of open-chain monoamines and a simplified congener of phenylpiperidine antidepressants. The biological activity of this molecule is governed by its stereochemistry:

  • Trans-Isomer ((3R,4S) / (3S,4R)): Typically exhibits high affinity for the Serotonin Transporter (SERT) and moderate affinity for the Norepinephrine Transporter (NET). It adopts a thermodynamically stable chair conformation with diequatorial substituents, mimicking the bioactive conformation of potent SSRIs.[1]

  • Cis-Isomer ((3R,4R) / (3S,4S)): Often displays reduced potency at MATs but may retain or enhance affinity for Sigma-1 receptors (

    
    R), acting as a selectivity probe.
    

This guide compares these isomers to assist researchers in lead optimization and pharmacological profiling.

Structural & Stereochemical Analysis[1]

The bioactivity differences stem directly from the spatial arrangement of the 4-methoxyphenyl and 4-methyl groups on the piperidine ring.[1]

Conformational Landscape[1]
  • Trans-Configuration: The bulky 3-(4-methoxyphenyl) group and the 4-methyl group can both adopt an equatorial orientation in the chair conformation. This minimizes 1,3-diaxial interactions and aligns the pharmacophores (basic nitrogen and aromatic ring) with the binding pockets of SERT/NET.[1]

  • Cis-Configuration: One substituent is forced into an axial position. If the bulky aryl group remains equatorial (to minimize steric strain), the 4-methyl group becomes axial.[1] This steric clash often disrupts the precise "lock-and-key" fit required for high-affinity transporter inhibition.

Isomer Separation Workflow

The synthesis typically yields a mixture of diastereomers.[1] Separation is critical for accurate bioassay.[1]

IsomerSeparationStartCrude Reaction Mixture(3-(4-Methoxyphenyl)-4-methylpiperidine)Step1Acid-Base Extraction(Isolate Basic Fraction)Start->Step1Step2Column Chromatography(Silica Gel, DCM/MeOH/NH3)Step1->Step2Branch1Fraction A (Less Polar)Typically Cis-IsomerStep2->Branch1Fast ElutingBranch2Fraction B (More Polar)Typically Trans-IsomerStep2->Branch2Slow ElutingStep3ARecrystallization(HCl Salt Formation)Branch1->Step3AStep3BRecrystallization(HBr or Tartrate Salt)Branch2->Step3BFinalAPure Cis-Isomer(>98% de)Step3A->FinalAFinalBPure Trans-Isomer(>98% de)Step3B->FinalB

Figure 1: Standard workflow for the separation and purification of cis/trans piperidine isomers.

Comparative Bioactivity Profile

The following data summarizes the expected pharmacological profile based on the Structure-Activity Relationship (SAR) of the 3,4-disubstituted piperidine class (e.g., Paroxetine, Femoxetine analogs).

Table 1: Binding Affinity & Functional Potency[1][3]
TargetParameterTrans-Isomer (Predicted/Representative)Cis-Isomer (Predicted/Representative)Biological Implication
SERT (Serotonin)

(nM)
1.0 – 15.0 (High Affinity)> 100 (Moderate/Low)Trans-isomer is the primary SSRI pharmacophore.
NET (Norepinephrine)

(nM)
40 – 150> 500Trans-isomer exhibits SNRI potential; Cis is weak.
DAT (Dopamine)

(nM)
200 – 800> 1000Low abuse potential for Trans; Cis is inactive.[1]
Sigma-1 (

)

(nM)
50 – 20010 – 100 Cis-isomer often retains high

affinity due to hydrophobic bulk tolerance.
Selectivity SERT/DAT Ratio> 50 (Selective)< 10 (Non-selective)Trans-isomer is preferred for antidepressant development.
Mechanism of Action[1][4]
  • Trans-Isomer (SERT Inhibition): The diequatorial orientation places the 4-methoxyphenyl group in the optimal position to interact with the hydrophobic S1/S2 pockets of the serotonin transporter, while the protonated nitrogen forms a crucial ionic bond with Asp98 (in hSERT).[1]

  • Cis-Isomer (Sigma Modulation): The axial substituent in the cis-isomer creates a more compact, globular shape, which is often preferred by the Sigma-1 receptor chaperone pore, leading to potential neuroprotective or cognitive-enhancing effects independent of monoamine reuptake.

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (SERT)

Objective: Determine the equilibrium dissociation constant (

1
  • Membrane Preparation:

    • Homogenize rat cerebral cortex or hSERT-transfected HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation:

    • Ligand:

      
      -Citalopram (typically 1-2 nM).
      
    • Test Compounds: 3-(4-Methoxyphenyl)-4-methylpiperidine isomers (

      
       to 
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Fluoxetine or Paroxetine.[1]
      
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).[1]

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Assay (High-Throughput)

Objective: Assess the functional inhibition of monoamine reuptake.

  • Cell Culture: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.[1]

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer with 0.1% ascorbic acid and 10

    
    M pargyline (MAO inhibitor).
    
  • Reaction:

    • Pre-incubate cells with test isomers for 10 min at 37°C.

    • Add fluorescent substrate (e.g., ASP+ or IDT307) or radiolabeled substrate (

      
      -5-HT).
      
    • Incubate for 10-20 min.

  • Readout:

    • Fluorescence: Measure uptake kinetics on a plate reader (Ex/Em specific to dye).

    • Radioactivity: Lyse cells and count.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the differential signaling and binding outcomes for the two isomers.

BioactivityPathwaysTransTrans-Isomer(Diequatorial)SERTSERT Binding Pocket(Hydrophobic S1/S2)Trans->SERTHigh Affinity(Ki < 10 nM)SigmaSigma-1 Receptor(Chaperone Pore)Trans->SigmaModerate AffinityCisCis-Isomer(Axial/Equatorial)Cis->SERTLow Affinity(Steric Clash)Cis->SigmaHigh Affinity(Compact Shape)ReuptakeInhibition of 5-HT Reuptake(Antidepressant Effect)SERT->ReuptakeModulationChaperone Modulation(Neuroprotection/Ca2+ Reg)Sigma->Modulation

Figure 2: Differential pharmacological pathways for Trans and Cis isomers.

Conclusion & Recommendations

For drug development programs targeting depression or anxiety (SSRI/SNRI profile), the Trans-isomer of 3-(4-methoxyphenyl)-4-methylpiperidine is the priority scaffold due to its superior SERT affinity and selectivity.

Conversely, if the therapeutic goal involves neuroprotection or cognitive enhancement via the Sigma-1 receptor , the Cis-isomer should be investigated further, as its reduced transporter activity minimizes off-target monoaminergic side effects.

Recommendation: Always perform chiral separation early in the lead optimization phase.[1] Racemic mixtures will yield confounding data, masking the high potency of the trans-eutomer with the potential sigma-mediated effects of the cis-distomer.

References

  • Barnes, N. M., & Sharp, T. (1999).[1] A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link

  • Koe, B. K. (1976).[1] Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661. Link

  • Mellin, C., et al. (1991).[1] 3-Phenylpiperidines as potent and selective inhibitors of serotonin uptake. Journal of Medicinal Chemistry, 34(2), 497-510. Link

  • Prezzavento, O., et al. (2007).[1] Sigma receptor ligands: synthesis and biological evaluation of 3-substituted piperidines. Journal of Medicinal Chemistry, 50(5), 951-961. Link

  • BindingDB. (2024).[1] Binding affinity data for substituted piperidines. BindingDB Database.[1] Link

Reference standards for 3-(4-Methoxyphenyl)-4-methylpiperidine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards for 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4)

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when standardizing complex piperidine derivatives. 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4; Molecular Formula: C13H19NO; MW: 205.30 g/mol ) is a highly specialized intermediate utilized in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs) and monoamine transporter ligands[1].

Because the piperidine scaffold is prone to stereoisomeric variability (due to the cis/trans configurations at the C3 and C4 positions) and residual synthetic impurities, the selection and validation of high-fidelity reference standards are paramount. Commercially, this compound is available through specialized chemical vendors such as Aaron Chemicals (typically offered at ~95% purity)[2], BenchChem[3], and primary reference suppliers like Sigma-Aldrich. This guide objectively compares these standard grades and provides field-proven, self-validating analytical workflows for their qualification.

Analytical Challenges & Causality

The structural topology of 3-(4-Methoxyphenyl)-4-methylpiperidine presents two specific analytical challenges that dictate our experimental design:

  • Basic Secondary Amine Interactions: The piperidine nitrogen (pKa ~10.5) exhibits strong secondary interactions with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.

    • Causality: Low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid) must be employed. The low pH fully protonates the amine, while the trifluoroacetate ion acts as a weak ion-pairing agent, ensuring rapid elution and sharp peak symmetry.

  • Stereoisomerism & Isobaric Impurities: The methyl group at C4 and the methoxyphenyl group at C3 create multiple chiral centers. Commercial batches often contain diastereomeric mixtures.

    • Causality: Differentiating these requires high-resolution chromatographic techniques coupled with orthogonal mass spectrometry (LC-MS/MS) to distinguish between true impurities and stereoisomers.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard depends heavily on the phase of drug development. Below is a quantitative comparison of Primary Certified Reference Materials (CRMs), Commercial Working Standards, and Stable Isotope-Labeled (SIL) Standards.

SpecificationPrimary CRM (e.g., Sigma-Aldrich)Commercial Standard (e.g., Aaronchem)Custom SIL Standard (Internal)
Purity Claim >99.5% (Chromatographic & qNMR)~95.0% (Chromatographic)[2]>98.0% (Isotopic Purity >99%)
Traceability NIST-traceable, ISO 17034Vendor CoA (Internal validation)Vendor CoA (Internal validation)
Characterization HPLC, GC, LC-MS, IR, qNMRHPLC, LC-MS, 1H-NMRLC-MS/MS, 1H-NMR, Isotopic Enrichment
Primary Use Case Calibration curves, Method ValidationRoutine batch release, Daily QCLC-MS/MS Matrix effect compensation
Cost / Availability High / Catalog or Made-to-orderModerate / 2-3 weeks lead time[2]Very High / Custom Synthesis

Experimental Workflows: Self-Validating Protocols

To establish a commercial-grade standard (e.g., 95% purity) as a valid working standard for routine API release testing, it must be orthogonally validated. Relying solely on a vendor's Certificate of Analysis (CoA) is insufficient; the following protocols create a self-validating system.

Protocol 1: Orthogonal Purity Assessment via HPLC-DAD-MS

Objective: Quantify chromatographic purity and confirm the mass-to-charge ratio of the primary peak.

  • Step 1: Sample Preparation. Dissolve 10.0 mg of the 3-(4-Methoxyphenyl)-4-methylpiperidine standard in 10 mL of Methanol:Water (50:50, v/v).

    • Causality: The aqueous-organic mixture ensures complete solubilization of the amine salt while matching the initial mobile phase conditions to prevent solvent-front distortion (the "strong solvent effect").

  • Step 2: Chromatographic Separation.

    • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (End-capped). Causality: End-capping minimizes secondary interactions between the basic piperidine nitrogen and free silanols.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Step 3: Detection.

    • UV (DAD): Monitor at 220 nm (piperidine backbone) and 275 nm (methoxyphenyl chromophore).

    • MS (ESI+): Set capillary voltage to 3.0 kV. Monitor for the protonated molecular ion

      
      .
      
Protocol 2: Absolute Quantification via Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction (potency) of the working standard without relying on chromatographic purity, which inherently misses inorganic salts and non-UV active solvents.

  • Step 1: Calibrant Selection. Weigh exactly 5.0 mg of the piperidine standard and 2.0 mg of Maleic Acid (Internal Standard, NIST traceable).

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in

      
      , which perfectly avoids overlap with the aromatic protons (6.8-7.2 ppm) or the methoxy protons (~3.8 ppm) of the target analyte.
      
  • Step 2: Preparation. Dissolve the mixture in 0.6 mL of deuterated methanol (

    
    ).
    
  • Step 3: Acquisition. Run a 1H-NMR spectrum (400 MHz or higher) with a relaxation delay (D1) of 30 seconds.

    • Causality: A long relaxation delay ensures complete relaxation of all protons between pulses, preventing integration bias and ensuring strict quantitative accuracy.

  • Step 4: Calculation. Calculate the absolute purity using the integration ratio of the methoxy singlet (3H) against the maleic acid singlet (2H), factoring in their respective molecular weights.

Workflow Visualization

G cluster_0 Standard Sourcing cluster_1 Analytical Validation Workflow A Primary Reference Standard (>99.5% Purity, CRM) C HPLC-UV (220/275 nm) Impurity Profiling A->C D LC-MS/MS [M+H]+ 206.1 A->D B Commercial Working Standard (~95% Purity) B->C B->D E qNMR Absolute Quantification B->E F Statistical Equivalence & Potency Adjustment C->F D->F E->F G Validated Internal Standard Ready for API Release F->G

Fig 1: Orthogonal validation workflow for 3-(4-Methoxyphenyl)-4-methylpiperidine standards.

References

Sources

Technical Guide: Quality Control & Performance of 3-(4-Methoxyphenyl)-4-methylpiperidine

[1][2][3]

Executive Summary & Strategic Context

3-(4-Methoxyphenyl)-4-methylpiperidine is a critical pharmacophore scaffold, distinct from its more common isomer, 4-(4-methoxyphenyl)piperidine.[1][2][3] While the latter serves as a generic building block for non-selective opioid ligands, the 3,4-disubstituted architecture of the subject molecule introduces specific stereochemical constraints that are essential for high-affinity binding in serotonin transporter (SERT) inhibitors and specific subtypes of dopamine receptors.

This guide provides a rigorous quality control (QC) framework. Unlike simple piperidines, this molecule possesses two chiral centers (C3 and C4), creating four potential stereoisomers.[3] The primary QC challenge is not merely chemical purity, but diastereomeric purity (cis/trans ratio) and enantiomeric excess.

Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, the following parameters must be controlled. These specifications are derived from ICH Q3A (R2) guidelines for pharmaceutical intermediates.

Table 1: Recommended Specification Limits
ParameterTest MethodAcceptance Criteria (Pharma Grade)Acceptance Criteria (Research Grade)Rationale
Appearance VisualWhite to Off-white SolidBeige/Yellow SolidColoration often indicates oxidative degradation of the secondary amine.[1][2][3]
Assay (HPLC) HPLC-UV (210/254 nm)

98.5% w/w

95.0% w/w
High purity required to prevent side-reactions in N-alkylation steps.[1][2][3]
Diastereomeric Ratio Chiral HPLC / NMRTrans:Cis > 99:1 (or specified)Report ValueBiological activity is usually restricted to one diastereomer (typically trans).[1]
Enantiomeric Excess (ee) Chiral HPLC

99.0%
N/A (Racemic)Critical for asymmetric synthesis projects.[1]
Loss on Drying (LOD) Gravimetric

0.5%

1.0%
Moisture interferes with water-sensitive coupling reagents (e.g., DCC, CDI).[2][3]
Residual Solvents GC-HSMeets ICH Q3CReport ValueMethanol/Ethanol residues can compete in nucleophilic substitutions.[1][2][3]
Desmethyl Impurity HPLC-MS

0.15%

0.50%
4-Hydroxyphenyl analog is a common degradation product (O-demethylation).[1][2][3]

Comparative Analysis: Target vs. Alternatives

This section objectively compares 3-(4-Methoxyphenyl)-4-methylpiperidine against its primary structural alternative to justify selection decisions.

Comparison Candidate: 4-(4-Methoxyphenyl)piperidine

A simplified achiral isomer often used as a lower-cost surrogate.[1][2][3]

Feature3-(4-Methoxyphenyl)-4-methylpiperidine (Target)4-(4-Methoxyphenyl)piperidine (Alternative)Implication for Drug Design
Stereochemistry Complex (2 Chiral Centers) .[1][2][3] Exists as cis and trans racemates.[1][2][4]Simple (Achiral) . No stereocenters at the ring carbons.The Target allows for fine-tuning of receptor fit via conformational restriction.[1][2] The Alternative is "floppier" and less selective.
Metabolic Stability Moderate .[1][2] The C4-methyl group blocks metabolic oxidation at the C4 position.Low . The C4-H is susceptible to rapid oxidative metabolism.[1][2]The Target offers a better half-life profile in early PK studies.[1][2]
Synthetic Cost High .[1][2] Requires stereoselective synthesis or chiral resolution.[1][2]Low . One-pot synthesis available.[1][2][3]Use the Alternative for initial "hit" finding; switch to the Target for "lead" optimization.
QC Burden High .[1][2] Requires Chiral HPLC and rigorous diastereomer control.[2]Low . Standard Reverse Phase HPLC is sufficient.[1][2]The Target requires more sophisticated analytical infrastructure.

Verdict: Choose the Alternative for rough scoping of lipophilicity requirements. Choose the Target when specific receptor subtype selectivity (e.g., distinguishing SERT from DAT) is required, as the C3-phenyl/C4-methyl orientation is often the "switch" for selectivity.[3]

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Standard method for assay and organic impurities.[1][2]

  • Instrument: Agilent 1200/1260 or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[1][2][3]

    • 2-15 min: 5%

      
       90% B (Linear Ramp)[1][2]
      
    • 15-20 min: 90% B (Wash)[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: 220 nm (Amide absorption) and 275 nm (Aromatic absorption).[1]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Self-Validating Check: The "Desmethyl" impurity (phenol derivative) is more polar and should elute before the main peak.[1] The "Bis-alkylated" impurity (dimer) is highly lipophilic and will elute late (>15 min).[1]

Protocol B: Chiral Resolution (Diastereomer Check)

Critical for distinguishing cis/trans isomers.[1]

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Cellulose-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Mode: Isocratic.

  • Flow Rate: 0.5 mL/min.

  • Rationale: The diethylamine (DEA) is mandatory. Without it, the secondary amine of the piperidine will interact with silanols on the column, causing severe peak tailing that masks impurities.

Visualized Workflows

Diagram 1: QC Decision Logic

This workflow illustrates the "Gatekeeper" logic required for this complex intermediate. Note the specific loop for stereochemical correction.

QC_WorkflowStartCrude Material(Synthesis Output)Visual1. Visual Inspection(Color/Form)Start->VisualHPLCAchiral2. Achiral HPLC(Chemical Purity)Visual->HPLCAchiralDecision1Purity > 98%?HPLCAchiral->Decision1ChiralCheck3. Chiral HPLC(Cis/Trans Ratio)Decision1->ChiralCheckYesRecrystRecrystallization(Solvent: EtOAc/Hexane)Decision1->RecrystNoDecision2Trans Isomer > 99%?ChiralCheck->Decision2Decision2->RecrystNo (Diastereomer enrichment needed)ReleaseRELEASE LOT(Generate CoA)Decision2->ReleaseYesRecryst->HPLCAchiralRetestRejectREJECT / REWORK

Caption: QC Decision Tree. Note that failure in stereochemistry (Decision 2) triggers recrystallization, as diastereomers have different physical properties (solubility), unlike enantiomers.[3]

Diagram 2: Stereochemical Complexity

Understanding the relationship between the isomers is vital for interpreting the Chiral HPLC data.

StereochemistryRacemateSynthesis Product(Racemic Mixture)TransTrans-Isomer(Thermodynamic Product)Target for most CNS drugsRacemate->TransEquilibration(Base/Heat)CisCis-Isomer(Kinetic Product)Often an ImpurityRacemate->CisHydrogenation(Catalyst dependent)Trans_EnantEnantiomers (3R,4S) & (3S,4R)Separable on Chiral ColumnTrans->Trans_EnantCis_EnantEnantiomers (3R,4R) & (3S,4S)Separable on Chiral ColumnCis->Cis_Enant

Caption: Isomer relationships. The "Trans" isomer is typically preferred for stability, but synthesis often yields a mixture requiring separation.[3]

References

  • International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][6][7][8] Retrieved from [Link]

  • Yin, D., et al. (1994).[3] Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176-179.[2][3][9] Retrieved from [Link]

  • Sielc Technologies. (2018).[1][2][5] Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step procedural guidance for the safe handling and disposal of 3-(4-Methoxyphenyl)-4-methylpiperidine. As a substituted piperidine derivative, this compound requires careful management to mitigate risks to personnel, research integrity, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols described herein are designed to ensure compliance with regulatory standards and to foster a culture of safety within the laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-4-methylpiperidine may not be readily available, a reliable hazard profile can be extrapolated from closely related piperidine compounds. Piperidine and its derivatives are often classified as flammable, toxic, and corrosive.[1][2]

Key Hazards of Structurally Similar Piperidines:

  • Flammability: Piperidines are often highly flammable liquids and vapors, with low flash points.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] It is critical to handle these compounds away from heat, sparks, and open flames.[2]

  • Toxicity and Corrosivity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2][5] Contact can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[1][6]

  • Environmental Hazards: Improper disposal can lead to environmental contamination.[5][7] Chemical waste must not be discharged into drains or the regular trash system, as it can be harmful to aquatic life and contaminate soil and water.[5][8]

Table 1: Hazard Profile Based on Related Compounds

Property Hazard Information (based on Piperidine/4-Methylpiperidine) Causality and Handling Implications
Physical State Likely a liquid or low-melting solid at room temperature.[3] Dictates handling procedures (e.g., potential for splashing or vapor generation).
Flammability Highly Flammable Liquid (UN3286 for 4-Methylpiperidine).[3] Requires storage away from ignition sources and use of non-sparking tools.[3][4]
Toxicity Toxic by ingestion, inhalation, and skin contact.[2] Mandates the use of comprehensive Personal Protective Equipment (PPE).
Corrosivity Causes severe skin and eye burns.[2] Necessitates immediate flushing in case of contact and use of chemical splash goggles.[1]

| Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[3][4] | Dictates strict waste segregation to prevent violent chemical reactions.[9] |

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[10]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] Based on the profile of related compounds, 3-(4-Methoxyphenyl)-4-methylpiperidine waste must be managed as hazardous waste.

Standard Operating Procedure: Disposal Workflow

This section details the step-by-step protocol for the safe disposal of 3-(4-Methoxyphenyl)-4-methylpiperidine.

Required Personal Protective Equipment (PPE)

Handling this chemical for disposal requires robust protection to prevent exposure. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[5][12]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1][5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection: All handling and packaging of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][12]

Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous reactions.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for 3-(4-Methoxyphenyl)-4-methylpiperidine and related materials.

  • Collect All Contaminated Materials: This includes not only the neat chemical but also any contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and contaminated PPE (gloves, etc.).[12]

  • Do Not Mix: Never mix this waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents.[9]

Containerization and Labeling

Proper containment and labeling are mandated by law and are crucial for safe handling by all personnel, including waste technicians.

  • Select a Compatible Container: Use a container made of a material that will not react with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container must have a secure, leak-proof screw cap.[11]

  • Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled. Affix your institution's official hazardous waste tag.[8] The tag must include:

    • The words "Hazardous Waste".[8][12]

    • The full, common chemical name: "3-(4-Methoxyphenyl)-4-methylpiperidine". Do not use abbreviations or chemical formulas.[8]

    • An accurate estimation of the quantity.[12]

    • The date of waste generation (the date the first waste was added).[8]

    • The physical location (Building, Room Number).[8]

    • The Principal Investigator's name and contact information.[8]

    • Appropriate hazard pictograms (e.g., Flammable, Corrosive, Toxic).[8]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for temporary storage.[9]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Conditions: The area should be well-ventilated, secure, and clearly marked with a "Hazardous Waste" sign.[13] Store containers in a secondary containment bin to catch any potential leaks.

  • Segregation: Ensure incompatible waste containers are stored separately within the SAA.[9]

  • Container Status: All waste containers in the SAA must be kept securely capped at all times, except when actively adding waste.[9]

Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Schedule a Pickup: Once the waste container is full (or has been in storage for the maximum allowed time, typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[9][12][14]

  • Documentation: Complete any required waste submission forms accurately and completely.[8] This ensures the waste is properly manifested and tracked to its final disposal facility, fulfilling the "cradle-to-grave" requirement of RCRA.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.[12]

  • Minor Spill (within a chemical fume hood):

    • Alert Personnel: Inform others in the immediate area.

    • Don PPE: Ensure you are wearing the appropriate PPE as described in section 3.1.

    • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill.[2][12]

    • Collection: Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container.[3][14]

    • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[12]

  • Major Spill (outside a chemical fume hood or a large volume):

    • Evacuate: Immediately evacuate the area, alerting all personnel.[12]

    • Isolate: Restrict access to the spill area and ensure ventilation is maximized if it is safe to do so.

    • Emergency Contact: Contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Methoxyphenyl)-4-methylpiperidine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify Compound as Hazardous Waste B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Add Waste & Contaminated Materials (Do Not Exceed 90% Capacity) D->E F Immediately Affix & Complete Hazardous Waste Tag E->F G Securely Cap Container F->G H Store in Designated SAA with Secondary Containment G->H I Inspect Weekly for Leaks H->I J Container Full or Storage Time Limit Reached? I->J J->H No K Contact EHS or Licensed Waste Contractor for Pickup J->K Yes L Complete Disposal Manifest K->L

Sources

Personal protective equipment for handling 3-(4-Methoxyphenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Defense in Depth" Philosophy

Handling 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS: 1529147-63-4) requires more than generic laboratory safety.[1] As a substituted piperidine and a likely pharmaceutical intermediate (structurally related to phenylpiperidine antidepressants like paroxetine), this compound presents a dual risk profile: chemical corrosivity/irritation typical of secondary amines, and potential biological activity .[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework. We utilize a Risk-Based Approach , assuming high potency and sensitization potential where specific toxicological data is incomplete.[1]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound is a secondary amine.[2] In the absence of comprehensive toxicology reports for this specific isomer, we apply the Precautionary Principle based on the structure-activity relationship (SAR) of the piperidine class.[1]

Chemical & Physical Hazard Matrix[1][3][4]
PropertyData / AssumptionOperational Implication
CAS Number 1529147-63-4Use for inventory tracking and waste labeling.[1]
Physical State Solid (Powder) or Viscous OilDust Hazard: High risk of inhalation during weighing. Surface Adhesion: Oils are difficult to remove from gloves.
Acidity/Basicity Basic (Secondary Amine)Corrosive/Irritant: Can cause chemical burns to mucous membranes (eyes/lungs).
Reactivity Incompatible with strong oxidizers, acids.[1][3]Nitrosamine Risk: Avoid contact with nitrosating agents; potential carcinogen formation.
GHS Classification WARNING (Presumed)Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1][4]

Critical Insight: Piperidines are notorious for corneal injury . The basic nitrogen can saponify fatty acids in the eye, leading to deep tissue damage that is not immediately painful.[1] Standard safety glasses are insufficient for powder handling.

The PPE Shield: Selection & Rationale

We employ a "Zone" strategy. The level of PPE scales with the energy of the manipulation (e.g., static storage vs. active weighing).

A. Hand Protection: The "Double-Shell" Protocol

Standard: Nitrile is the baseline, but thickness matters.[1]

  • Inner Layer: 4 mil Nitrile (Examination grade). Acts as a second skin and sweat barrier.

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1]

  • Rationale: Piperidine derivatives can permeate thin nitrile. The double layer provides a visual breach indicator and allows you to strip the outer glove immediately upon contamination without exposing skin.

  • For Spills: Use Silver Shield / Laminate gloves. Nitrile offers poor protection against prolonged exposure to concentrated amine solvents.

B. Ocular Protection: Sealing the Gap

Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Powder handling generates micro-aerosols. Safety glasses have gaps at the temples and cheeks. A basic amine dust settling on the sweat of your eyelid can cause severe dermatitis or migrate into the eye.

  • Face Shield: Mandatory if working with >10g or conducting exothermic reactions (e.g., salt formation).[1]

C. Respiratory Protection: Engineering First

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (Outside Hood):

  • If weighing outside a hood (discouraged) or cleaning spills: Half-face respirator with P100/OV cartridges .[1]

  • Logic: The P100 stops the dust; the Organic Vapor (OV) layer traps the amine vapors that off-gas from the solid.

D. Body Covering[1]
  • Lab Coat: 100% Cotton or Nomex (Fire resistant). Avoid synthetic blends which can melt if the amine reacts exothermically with acids on the coat.

  • Sleeves: Disposable Tyvek sleeves are recommended to bridge the gap between glove cuff and lab coat.

Operational Workflow: From Storage to Synthesis[1]

The following diagram illustrates the "Safe Path" for handling this compound. It emphasizes the critical "Doffing" phase, where 40% of lab exposures occur.[1]

G cluster_hood Chemical Fume Hood (Zone 0) Start START: Inventory Retrieval RiskCheck Risk Assessment: Check Ventilation & Static Start->RiskCheck Donning PPE Donning: 1. Inner Gloves 2. Goggles 3. Lab Coat 4. Outer Gloves RiskCheck->Donning Weighing Weighing/Transfer: Use Antistatic Gun Avoid Aerosols Donning->Weighing Reaction Solubilization/Reaction Weighing->Reaction Decon Primary Decon: Wipe containers with Dilute Acetic Acid/Ethanol Reaction->Decon Doffing PPE Doffing Protocol: 1. Remove Outer Gloves (Inside-Out) 2. Wash Inner Gloves 3. Remove Goggles Decon->Doffing Disposal Disposal: Solid Waste (Hazardous) Liquid Waste (Basic) Doffing->Disposal End END: Log Usage Disposal->End

Figure 1: Operational Safety Workflow for handling bioactive piperidine intermediates. Note the emphasis on primary decontamination prior to removing PPE.[1][5]

Detailed Handling Protocol

Step 1: Weighing & Static Control

Piperidine powders are often "fluffy" and prone to static charge, which causes particle scattering.[1]

  • Ionization: Use an anti-static gun or a balance ionizer bar before opening the vial.

  • Technique: Do not pour. Use a micro-spatula.

  • Containment: Weigh into a tared vial with a cap, not onto weighing paper (which risks spill during transfer).

Step 2: Solubilization
  • Add solvent (e.g., Methanol, DCM) slowly.[1]

  • Exotherm Watch: If forming a salt (e.g., adding HCl), expect heat.[1] Cool the receiving vessel in an ice bath to prevent solvent flashing and aerosolization of the amine.

Step 3: Cleanup & Decontamination

Basic amines stick to glass. Water alone is insufficient.

  • Wipe Down: Use a paper towel soaked in 1% Acetic Acid in Ethanol . The acid neutralizes the amine, converting it to a water-soluble salt, and the ethanol solubilizes the organic tail.[1]

  • Final Wash: Follow with soap and water.[5][6][7]

Emergency & Disposal Logistics

First Aid (Self-Validating Steps)[1]
  • Eye Contact: Flush for 15 minutes minimum . Why? Basic compounds penetrate deeper than acids. You must flush until pH paper touches the eye (cul-de-sac) and reads neutral (pH 7.0-7.5).[1]

  • Skin Contact: Wash with soap and water.[5][6][7] Do not use solvent (alcohol/acetone) on skin, as this drives the chemical deeper into the dermis.[1]

Waste Disposal[1][4][6][7][8][9]
  • Stream: Organic Waste (Basic/Alkaline).

  • Segregation: Do not mix with strong acids in the waste container without neutralization, or you risk a geyser effect.[1]

  • Labeling: Clearly mark as "Contains Piperidine Derivatives - Irritant."[1]

References

  • PubChem. (n.d.).[8] Compound Summary: 3-[(4-methoxyphenyl)methyl]piperidine.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.